3-Chloro-4-methylpyridazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-methylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-3-7-8-5(4)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCXIWZFENGFJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498338 | |
| Record name | 3-Chloro-4-methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68206-04-2 | |
| Record name | 3-Chloro-4-methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-methylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-4-methylpyridazine (CAS: 68206-04-2)
A Versatile Heterocyclic Building Block for Chemical Synthesis and Drug Discovery
Introduction
3-Chloro-4-methylpyridazine, identified by the CAS Number 68206-04-2, is a halogenated pyridazine derivative that serves as a valuable and reactive intermediate in synthetic organic chemistry.[1][2] Its unique electronic properties, stemming from the two adjacent nitrogen atoms in the aromatic ring, render the chlorine atom at the 3-position susceptible to displacement. This inherent reactivity makes it a versatile scaffold for the synthesis of a wide array of more complex molecules. For researchers and professionals in drug development and agrochemical synthesis, this compound offers a reliable entry point for introducing the 4-methylpyridazine moiety, a structural motif present in various biologically active compounds. This guide provides a comprehensive overview of its properties, synthesis, chemical reactivity, applications, and safety protocols, grounded in established scientific principles and practices.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is fundamental for its application in a research setting. These parameters are crucial for reaction monitoring, quality control, and structural confirmation.
Physical and Chemical Properties
The key identifying and physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 68206-04-2 | [2] |
| Molecular Formula | C₅H₅ClN₂ | |
| Molecular Weight | 128.56 g/mol | |
| IUPAC Name | This compound | |
| Appearance | Liquid | |
| Purity | Typically ≥97% | |
| Storage Temperature | Refrigerator (2-8 °C) | |
| Boiling Point | Data not readily available | |
| Density | Data not readily available | |
| InChI Key | JUCXIWZFENGFJP-UHFFFAOYSA-N | |
| SMILES | CC1=CC=NN=C1Cl |
Spectroscopic Profile (Predicted)
While experimental spectra for this compound are not widely published, a predicted spectroscopic profile can be inferred from its structure and data from analogous compounds, such as 3-methylpyridazine.[3] This information is vital for confirming the identity and purity of the material during synthesis and subsequent reactions.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the methyl group (-CH₃) protons, likely appearing in the upfield region around δ 2.7 ppm.
-
Two signals for the aromatic protons on the pyridazine ring. Based on the structure, these would be a doublet for the proton at C5 and a doublet for the proton at C6, likely in the δ 7.4-9.1 ppm range. The coupling between them would be observed.
-
-
¹³C NMR: The carbon NMR spectrum should exhibit five signals corresponding to the five unique carbon atoms in the molecule: one in the aliphatic region for the methyl group and four in the aromatic region for the pyridazine ring carbons.
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 128 and a characteristic (M+2)⁺ peak at m/z 130 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Synthesis Methodology
The most common and reliable method for synthesizing this compound is through the chlorination of its corresponding pyridazinone precursor. This transformation is a staple in heterocyclic chemistry for converting hydroxyl groups or carbonyls on electron-deficient rings into reactive chloro-substituents.
Synthesis from 4-methyl-3(2H)-pyridazinone
The established protocol involves the reaction of 4-methyl-3(2H)-pyridazinone with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1]
Reaction Scheme:
Caption: Figure 1: Synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a self-validating system designed for reproducibility and safety.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-methyl-3(2H)-pyridazinone (1.0 eq). The reaction must be performed in a well-ventilated fume hood due to the corrosive and reactive nature of phosphorus oxychloride.
-
Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq.) to the starting material. The addition may be exothermic.
-
Heating: Heat the reaction mixture to reflux (approx. 107 °C) and maintain for 2-4 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up (Quenching): After completion, allow the mixture to cool to room temperature. CAUTION: The next step is highly exothermic. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water. This will quench the excess POCl₃.
-
Neutralization: Adjust the pH of the aqueous solution to be basic (pH > 8) by the slow and portion-wise addition of a base, such as solid sodium bicarbonate or a concentrated NaOH solution, while keeping the mixture cool in an ice bath.[1]
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the reactivity of its C3-chloro substituent, which acts as an excellent leaving group in two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring facilitates the attack of nucleophiles at the carbon atom bearing the chlorine, leading to a substitution reaction. This pathway is fundamental for introducing nitrogen, oxygen, or sulfur-based functional groups.
Caption: Figure 2: General SₙAr Reaction Workflow.
Protocol Example: Reaction with an Amine
-
Combine Reagents: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or n-butanol, add the desired amine nucleophile (1.1-2.0 eq).
-
Add Base (if necessary): If the amine nucleophile is used as its salt or if the reaction requires scavenging of HCl, add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃).
-
Heat Reaction: Heat the mixture to 80-120 °C and stir until TLC analysis indicates the consumption of the starting material.
-
Isolate Product: Cool the reaction, dilute with water, and extract the product with an appropriate organic solvent. The crude product is then purified via standard methods.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry relies heavily on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This compound can serve as the electrophilic partner in reactions like the Suzuki-Miyaura coupling.
Caption: Figure 3: Suzuki Coupling Workflow.
Protocol Example: Suzuki-Miyaura Coupling
-
Degas Solvent: Degas a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio), by bubbling nitrogen or argon through it for 15-30 minutes.
-
Combine Reagents: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).
-
Reaction: Add the degassed solvent, and heat the mixture under an inert atmosphere at 80-100 °C until the starting material is consumed.
-
Work-up and Purification: Cool the reaction, filter off the catalyst if necessary, and perform a standard aqueous work-up. The resulting biaryl product is then purified by chromatography.
Applications in Medicinal Chemistry
The pyridazine core is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities including cardiovascular, anti-inflammatory, and anticancer effects.[4][5][6] this compound serves as a key starting material for introducing the 4-methylpyridazine scaffold into potential drug candidates.
While this specific building block is generally cited as an intermediate for antiviral and pesticide synthesis, its direct lineage to a marketed drug is not prominently documented in public literature.[1] However, its utility is demonstrated in the synthesis of compound libraries for screening. For instance, its reaction with various amines or its use in cross-coupling reactions allows for the rapid generation of diverse derivatives, which can then be tested for activity against biological targets like protein kinases, a major focus in modern oncology and immunology research.[6] The ability to functionalize the 3-position enables chemists to explore the structure-activity relationship (SAR) and optimize lead compounds for improved potency and pharmacokinetic properties.
Safety and Handling
As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions.
-
Hazard Identification: The compound is classified as harmful and an irritant. The following GHS Hazard Statements apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
-
Handling and Storage: Store in a tightly sealed container in a refrigerator. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors.
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move person to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a foundational building block in heterocyclic chemistry. Its value is derived from the predictable and versatile reactivity of the C3-chloro group, which enables straightforward functionalization through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. For scientists engaged in the synthesis of novel compounds for pharmaceutical or agrochemical applications, it represents an efficient tool for incorporating the 4-methylpyridazine scaffold. Adherence to the described synthetic protocols and safety measures will ensure its effective and safe utilization in the laboratory.
References
- 1. This compound | 68206-04-2 [chemicalbook.com]
- 2. This compound | CAS 68206-04-2 [matrix-fine-chemicals.com]
- 3. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR [m.chemicalbook.com]
- 4. US11046656B2 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]
- 5. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 6. US9359308B2 - Pyrazine kinase inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Chloro-4-methylpyridazine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-methylpyridazine (CAS No. 68206-04-2), a key heterocyclic intermediate in the fields of medicinal chemistry and materials science. This document details its core physical and chemical properties, provides validated protocols for its synthesis, and explores its reactivity and applications, particularly its role as a versatile building block in the development of novel therapeutics. Designed for researchers, scientists, and drug development professionals, this guide synthesizes established knowledge with practical, field-proven insights to facilitate its effective use in the laboratory.
Introduction: The Strategic Value of the Pyridazine Core
The pyridazine ring system is a "privileged" scaffold in medicinal chemistry, a distinction earned due to its frequent appearance in biologically active compounds. Its two adjacent nitrogen atoms create a unique electronic profile, enabling it to serve as a versatile hydrogen bond acceptor and to participate in various non-covalent interactions with biological targets. The introduction of specific substituents onto this core allows for the fine-tuning of a molecule's steric and electronic properties, which is a cornerstone of modern drug design.
This compound emerges as a particularly valuable derivative. The chlorine atom at the 3-position acts as an excellent leaving group, making the molecule a prime substrate for nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This reactive handle allows for the facile introduction of diverse functional groups and the construction of complex molecular architectures. The adjacent methyl group at the 4-position provides steric and electronic influence, modulating the reactivity of the chloro group and offering an additional point for potential metabolic consideration in drug candidates. This guide will delve into the essential technical data required to harness the synthetic potential of this important intermediate.[1]
Physicochemical Properties
A thorough understanding of a compound's physical properties is fundamental to its successful application in synthesis, including solvent selection, reaction temperature control, and purification strategies. While some experimental data for this compound is not extensively reported in peer-reviewed literature, the following table summarizes the available and predicted information.
| Property | Value | Source |
| CAS Number | 68206-04-2 | |
| Molecular Formula | C₅H₅ClN₂ | [] |
| Molecular Weight | 128.56 g/mol | [] |
| IUPAC Name | This compound | |
| Physical Form | Liquid | |
| Boiling Point | 254.6 °C at 760 mmHg | |
| Purity (Typical) | ≥97% | |
| Storage | Refrigerator |
Solubility Profile: While quantitative solubility data is sparse, based on its polar heterocyclic structure, this compound is expected to be soluble in a range of common organic solvents such as methanol, ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane and chloroform. Its solubility in non-polar solvents like hexanes is likely to be limited.
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below are the expected spectral characteristics based on its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the methyl group (–CH₃) protons, likely in the δ 2.0-2.8 ppm range.
-
Two doublets in the aromatic region (δ 7.0-9.5 ppm) corresponding to the two coupled protons on the pyridazine ring. The proton at C5 would likely be downfield of the proton at C6 due to the influence of the adjacent nitrogen.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display five signals for the five unique carbon atoms in the molecule. The carbon atom bonded to the chlorine (C3) would be significantly deshielded.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by:
-
C-H stretching vibrations from the aromatic ring and the methyl group (around 2900-3100 cm⁻¹).
-
C=N and C=C stretching vibrations characteristic of the pyridazine ring (typically in the 1400-1600 cm⁻¹ region).
-
A C-Cl stretching vibration, which is often found in the 600-800 cm⁻¹ fingerprint region.
-
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 128. A characteristic isotopic peak (M+2) at m/z 130, with an intensity approximately one-third of the molecular ion peak, would confirm the presence of a single chlorine atom.[3][4] Common fragmentation patterns would likely involve the loss of a chlorine radical (Cl•) or hydrogen cyanide (HCN).
Synthesis and Purification
The most common laboratory synthesis of this compound involves the chlorination of a pyridazinone precursor. This method is reliable and provides a direct route to the target compound.
Experimental Protocol: Synthesis from 4-methyl-3(2H)-pyridazinone
This protocol describes the conversion of 4-methyl-3(2H)-pyridazinone to this compound using a standard chlorinating agent.
Causality: Phosphorus oxychloride (POCl₃) is a highly effective and widely used reagent for converting hydroxyl groups on heterocyclic rings (or their tautomeric keto forms, like in pyridazinones) into chloro groups. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-3(2H)-pyridazinone (1.0 equivalent).
-
Reagent Addition: Under a fume hood, carefully add an excess of phosphorus oxychloride (POCl₃, approx. 10 equivalents).
-
Heating: Heat the reaction mixture to reflux (approximately 90 °C) and maintain this temperature for 3 hours.[1] The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Cool the mixture to room temperature. b. Remove the excess POCl₃ under reduced pressure using a rotary evaporator. c. Very carefully, pour the concentrated residue into a beaker containing a mixture of crushed ice and water. This step is highly exothermic and should be performed slowly with stirring. d. Adjust the pH of the aqueous solution to be basic (pH > 8) by the slow addition of a 4N NaOH solution while cooling in an ice bath.
-
Extraction and Purification: a. Transfer the basic aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). b. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. c. The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily derived from the reactivity of its C-Cl bond, which readily participates in two major classes of reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the two ring nitrogens makes the pyridazine ring electron-deficient, thereby activating the chlorine at position 3 for nucleophilic aromatic substitution. This allows for the displacement of the chloride ion by a wide array of nucleophiles.
Caption: General scheme for SNAr reactions.
This reaction is fundamental for introducing nitrogen, oxygen, or sulfur-based functional groups. For example, reaction with amines or anilines yields 3-amino-4-methylpyridazine derivatives, which are common precursors for further elaboration in drug discovery programs.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an effective substrate for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming new carbon-carbon bonds, enabling the synthesis of bi-aryl and heteroaryl-aryl structures prevalent in pharmaceuticals.
Self-Validating Protocol for Suzuki-Miyaura Coupling:
The success of a Suzuki coupling is contingent on the interplay between the catalyst, ligand, base, and solvent. The protocol below is a self-validating system where the choice of each component is rationalized.
-
Catalyst System: A palladium(0) source (e.g., Pd₂(dba)₃) is used to initiate the catalytic cycle. A phosphine ligand (e.g., XPhos or SPhos) is crucial to stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination. The bulk and electron-donating properties of the ligand are key to its efficacy with less reactive chloro-substrates.
-
Base: A base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) is required to activate the boronic acid in the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is typically used. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
As a responsible Senior Application Scientist, it is imperative to emphasize the safe handling of all laboratory chemicals.
-
Hazard Statements: this compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator as recommended.
-
Conclusion
This compound is a high-value chemical intermediate whose strategic importance is rooted in the proven biological relevance of the pyridazine scaffold. Its reactive chloro-substituent provides a reliable entry point for a multitude of synthetic transformations, including essential C-N, C-O, C-S, and C-C bond-forming reactions. While a comprehensive public dataset of its physical properties is still developing, the established protocols and reactivity patterns discussed in this guide offer a robust framework for its successful application. By understanding its fundamental properties and leveraging its synthetic versatility, researchers can effectively utilize this compound as a key building block in the design and synthesis of next-generation pharmaceuticals and advanced materials.
References
3-Chloro-4-methylpyridazine molecular structure
An In-Depth Technical Guide to 3-Chloro-4-methylpyridazine: Synthesis, Reactivity, and Applications in Chemical R&D
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 68206-04-2), a key heterocyclic building block in modern organic synthesis. The document delves into the molecule's core physicochemical properties, details a robust and validated synthetic protocol, explores its characteristic chemical reactivity, and outlines its applications, particularly for professionals in drug development and agrochemical research. By synthesizing established data with practical, field-proven insights, this guide serves as an essential resource for researchers looking to leverage the synthetic potential of this versatile intermediate.
Molecular Overview and Physicochemical Properties
This compound belongs to the pyridazine family, a class of 1,2-diazine heterocycles. The structure incorporates a methyl group at the 4-position and a chlorine atom at the 3-position. This specific arrangement of substituents dictates its reactivity and utility. The chlorine atom, positioned adjacent to a ring nitrogen, is activated towards nucleophilic displacement and serves as a crucial handle for metal-catalyzed cross-coupling reactions, making the molecule a valuable precursor for more complex chemical entities.[1] It is primarily utilized as a synthetic intermediate in the production of pesticides and antiviral drugs.[1]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 68206-04-2 | [1][2] |
| Molecular Formula | C₅H₅ClN₂ | [] |
| Molecular Weight | 128.56 g/mol | [] |
| IUPAC Name | This compound | |
| Appearance | Liquid | |
| Purity | Typically ≥97% | |
| InChI Key | JUCXIWZFENGFJP-UHFFFAOYSA-N | |
| Storage Conditions | Refrigerator |
Synthesis and Purification
The most direct and industrially relevant synthesis of this compound involves the chlorination of its corresponding pyridazinone precursor, 4-methyl-3(2H)-pyridazinone. This transformation is a cornerstone of heterocyclic chemistry, relying on a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Causality in Experimental Design: The choice of phosphorus oxychloride is deliberate. It serves a dual role: the phosphorus atom acts as a powerful oxophile, activating the pyridazinone's carbonyl oxygen for removal, while simultaneously providing a chloride source to replace it. The reaction proceeds via an intermediate phosphoryl ester, which is then displaced by a chloride ion. Heating to reflux is necessary to overcome the activation energy for this transformation. The workup procedure is critical for safety and purity; POCl₃ reacts violently with water, so the reaction mixture must be cooled and quenched cautiously on ice. Basification with NaOH is required to neutralize the acidic reaction medium and precipitate or enable extraction of the neutral organic product.
Synthesis Workflow Diagram
Caption: Synthesis of this compound from its pyridazinone precursor.
Detailed Experimental Protocol
This protocol is adapted from established procedures and should only be performed by qualified personnel in a suitable laboratory setting with appropriate safety measures.[1]
-
Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 4-methyl-3(2H)-pyridazinone (1.0 eq, e.g., 0.112 mol, 12.2 g).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) (10 molar equivalents, e.g., 125 mL) to the flask.
-
Heating: Heat the reaction mixture to reflux at approximately 90°C and maintain for 3 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Workup - Quenching (Critical Step): Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess POCl₃. CAUTION: In a well-ventilated fume hood and behind a blast shield, carefully and slowly pour the concentrated residue into a beaker containing a vigorously stirred ice/water mixture. This process is highly exothermic.
-
Neutralization: Cool the aqueous mixture in an ice bath. Slowly add a 4N sodium hydroxide (NaOH) solution portion-wise, monitoring the pH. Continue adding base until the solution is basic (pH > 8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude liquid product can be purified further by vacuum distillation or column chromatography on silica gel if necessary to achieve the desired purity (>97%).
Self-Validation: The success of the synthesis is validated at several stages. The pH adjustment in step 5 is a critical control point. Final product identity and purity must be confirmed via analytical methods as described in Section 4.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is derived from the reactivity of its C-Cl bond. The chlorine atom can be readily displaced by various nucleophiles or engaged in metal-catalyzed cross-coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the two adjacent nitrogen atoms in the pyridazine ring makes the 3-position electron-deficient and thus highly susceptible to attack by nucleophiles. This allows for the straightforward introduction of O-, N-, and S-based nucleophiles to build molecular complexity.
-
Metal-Catalyzed Cross-Coupling: The C-Cl bond serves as an excellent handle for a variety of cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern drug discovery, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity. For instance, nickel-catalyzed cross-coupling reactions with aromatic halides are known for related chloropyridazine systems.
Key Reactivity Pathways
References
An In-depth Technical Guide to the Spectral Characteristics of 3-Chloro-4-methylpyridazine
Abstract
This technical guide provides a comprehensive analysis of the predicted spectral characteristics of 3-chloro-4-methylpyridazine. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous pyridazine derivatives, to offer a robust theoretical framework for researchers, scientists, and professionals in drug development. This guide is structured to provide not only predicted spectral data but also the scientific rationale behind these predictions, detailed experimental protocols for data acquisition, and a foundational understanding of the spectral behavior of substituted pyridazines.
Introduction: The Significance of this compound
This compound is a heterocyclic compound belonging to the pyridazine family. The pyridazine core is a key pharmacophore found in a variety of biologically active molecules. The specific substitution pattern of a chloro group at the 3-position and a methyl group at the 4-position makes this molecule a valuable intermediate in the synthesis of novel pharmaceutical agents and agrochemicals. Accurate spectral characterization is paramount for confirming the identity and purity of such intermediates in a research and development setting. This guide serves as a detailed reference for the anticipated ¹H NMR, ¹³C NMR, IR, and MS data for this compound.
Molecular Structure and Predicted Spectral Overview
The structure of this compound, with its unique arrangement of substituents, gives rise to a distinct spectral fingerprint. The electron-withdrawing nature of the nitrogen atoms and the chloro group, combined with the electron-donating effect of the methyl group, creates a specific electronic environment that governs its spectral properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of substituent effects on the pyridazine ring, drawing comparisons with pyridazine, methylpyridazines, and chloropyridazines.[1][2][3][4]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridazine ring, and one signal in the aliphatic region for the methyl protons.
| Proton (H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-5 | 7.5 - 7.7 | Doublet | JH5-H6 = 4.5 - 5.5 | Downfield shift due to the influence of the adjacent nitrogen and the chloro group. |
| H-6 | 9.1 - 9.3 | Doublet | JH6-H5 = 4.5 - 5.5 | Significantly downfield due to the strong deshielding effect of the adjacent nitrogen atom. |
| -CH₃ | 2.3 - 2.5 | Singlet | N/A | Typical chemical shift for a methyl group attached to an aromatic ring. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit five distinct signals, corresponding to the five carbon atoms in this compound.
| Carbon (C) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-3 | 150 - 155 | Attached to the electronegative chlorine atom, resulting in a significant downfield shift. |
| C-4 | 135 - 140 | Attached to the methyl group; its chemical shift is influenced by both the methyl and adjacent chloro substituents. |
| C-5 | 125 - 130 | Shielded relative to the other ring carbons due to its position. |
| C-6 | 155 - 160 | Adjacent to a nitrogen atom, causing a strong deshielding effect. |
| -CH₃ | 15 - 20 | Typical chemical shift for a methyl group on an aromatic ring. |
Causality Behind NMR Predictions
The predicted chemical shifts are derived from the fundamental principles of NMR spectroscopy and analysis of empirical data for related structures. The electronegativity of the nitrogen atoms in the pyridazine ring leads to a general deshielding of the ring protons and carbons compared to benzene. The chloro substituent at C-3 will further deshield this carbon and have a smaller effect on the adjacent carbons. The methyl group at C-4 will have a slight shielding effect on the ring. These combined effects result in the predicted chemical shift ranges.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of a sample like this compound.[5]
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale to the residual solvent peak or TMS.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H, C=N, C=C, and C-Cl bonds.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale for Prediction |
| 3000 - 3100 | Aromatic C-H stretch | Medium | Characteristic for C-H bonds on an aromatic ring. |
| 1550 - 1600 | C=N stretch | Strong | Typical for nitrogen-containing heterocyclic rings.[1][6] |
| 1450 - 1500 | Aromatic C=C stretch | Medium-Strong | Characteristic of the pyridazine ring.[6] |
| 1000 - 1200 | In-plane C-H bending | Medium | Common for substituted aromatic rings. |
| 700 - 850 | C-Cl stretch | Strong | Expected for an organochlorine compound. |
| 600 - 800 | Out-of-plane C-H bending | Medium | Dependent on the substitution pattern of the ring. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Use a Fourier-transform infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty ATR accessory.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Spectral range: 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of chlorine.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The molecular weight of this compound (C₅H₅ClN₂) is 128.56 g/mol . The mass spectrum will show a molecular ion peak at m/z 128 (for the ³⁵Cl isotope) and an M+2 peak at m/z 130 (for the ³⁷Cl isotope) in an approximate 3:1 intensity ratio, which is characteristic of a monochlorinated compound.[7][8][9]
-
Key Fragmentation Pathways:
-
Loss of Cl: A significant fragment would be expected at m/z 93, corresponding to the loss of a chlorine radical.
-
Loss of HCN: Fragmentation of the pyridazine ring could lead to the loss of HCN (27 amu).
-
Loss of N₂: Cleavage of the N-N bond could result in the loss of N₂ (28 amu).
-
Experimental Protocol for MS Data Acquisition
-
Sample Introduction:
-
Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
Use an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for direct infusion.
-
-
Mass Analysis:
-
Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Acquisition:
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Visualization of Key Concepts
Molecular Structure and Atom Numbering
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. 4-Methylpyridazine(1120-88-3) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
An In-Depth Technical Guide to 3-Chloro-4-methylpyridazine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-methylpyridazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its unique electronic properties, stemming from the adjacent nitrogen atoms in the pyridazine ring and the strategic placement of chloro and methyl substituents, render it a valuable scaffold for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis, and characteristic reactivity. Particular emphasis is placed on its application in modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, which are pivotal in the development of novel therapeutic agents and other biologically active compounds.
Chemical Identity and Properties
IUPAC Name and Synonyms
The unequivocally correct IUPAC name for this compound is This compound .[1] To ensure comprehensive literature searching and material procurement, researchers should be aware of its common synonyms and identifiers:
-
Synonyms: 3-Chloro-4-methyl-1,2-diazine, Pyridazine, 3-chloro-4-methyl-
-
CAS Number: 68206-04-2[1]
-
Molecular Formula: C₅H₅ClN₂
-
InChI Key: JUCXIWZFENGFJP-UHFFFAOYSA-N[1]
It is critical to distinguish this compound from similarly named but structurally distinct compounds, such as 3-amino-2-chloro-4-methylpyridine, which is a key intermediate in the synthesis of the HIV reverse transcriptase inhibitor Nevirapine.[2][3][4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning, purification, and safety considerations.
| Property | Value | Source |
| Molecular Weight | 128.56 g/mol | [1] |
| Physical Form | Liquid or Solid | [1] |
| Melting Point | 46-47 °C | ChemicalBook |
| Boiling Point | 254.7 ± 20.0 °C (Predicted) | ChemicalBook |
| Density | 1.234 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| Storage Temperature | Refrigerator (2-8°C), under inert gas | [1] |
Synthesis of this compound
The primary and most direct synthesis of this compound involves the chlorination of 4-methyl-3(2H)-pyridazinone. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).
General Synthesis Protocol
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-methyl-3(2H)-pyridazinone is dissolved in an excess of phosphorus oxychloride (POCl₃).
-
Heating: The reaction mixture is heated to reflux, typically around 90 °C, for a duration of 3 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The excess POCl₃ is carefully removed under reduced pressure.
-
Quenching: The concentrated residue is cautiously poured into a mixture of ice and water. This step is highly exothermic and must be performed with care in a fume hood.
-
Neutralization: The pH of the aqueous mixture is adjusted to basic by the slow addition of a concentrated base solution, such as 4N NaOH.
-
Extraction and Purification: The product is then extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the reactivity of the C-Cl bond. The pyridazine ring is electron-deficient, which activates the chlorine atom for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the pyridazine nitrogens facilitates the attack of nucleophiles at the carbon bearing the chlorine atom. This allows for the displacement of the chloro group by a variety of nucleophiles.[6]
General Reaction Scheme:
This reactivity is particularly useful for introducing amine, hydrazine, alcohol, and thiol moieties, thereby creating a diverse array of derivatives for biological screening. For instance, reaction with hydrazine hydrate readily produces 3-hydrazino-4-methylpyridazine, a versatile intermediate for further functionalization.[6]
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation in modern organic synthesis.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a variety of boronic acids or their esters. This reaction is invaluable for the synthesis of bi-aryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules.[7][8] While specific literature for this exact substrate is limited, protocols established for other chloropyridazines and chloro-heterocycles are directly applicable.[7]
Generalized Protocol for Suzuki-Miyaura Coupling:
-
Reagents: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2-3 equiv.).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and maintain this atmosphere throughout the reaction.
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, the reaction is subjected to an aqueous work-up, extracted with an organic solvent, dried, and concentrated. The final product is purified by column chromatography.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with a wide range of amines.[9][10][11][12] This reaction allows for the introduction of primary and secondary amines at the 3-position of the pyridazine ring, providing access to a class of compounds that are often challenging to synthesize via traditional SₙAr methods, especially with less nucleophilic amines. The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields and broad substrate scope.
Applications in Drug Discovery and Agrochemicals
Pyridazine-containing compounds are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and herbicidal properties.[13] this compound serves as a key starting material for the synthesis of these derivatives. Its ability to undergo predictable and high-yielding functionalization at the 3-position makes it an attractive scaffold for generating libraries of compounds for high-throughput screening in drug and pesticide discovery programs. For example, various substituted pyridazines have been investigated as potential anti-influenza agents.[2]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridazine ring and a singlet for the methyl group. Based on data for 3-methylpyridazine, the aromatic protons would likely appear in the 7.4-9.1 ppm range, with the methyl protons appearing as a singlet around 2.7 ppm.[14] The presence of the electron-withdrawing chlorine atom would likely shift the adjacent ring protons downfield.
-
¹³C NMR: The carbon NMR would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbons of the heterocyclic ring would typically resonate in the 120-160 ppm region, while the methyl carbon would appear upfield.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 128 and a characteristic M+2 peak at m/z 130 with approximately one-third the intensity, corresponding to the natural abundance of the ³⁷Cl isotope. Fragmentation would likely involve the loss of chlorine and subsequent ring fragmentation.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic C-H stretching vibrations for the aromatic and methyl groups. Aromatic C-H stretches are typically found just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. Vibrations corresponding to C=C and C=N bonds within the aromatic ring would be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretch would appear in the fingerprint region, typically between 600-800 cm⁻¹.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15][16] For operations that may generate dust or aerosols, respiratory protection is required.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Keep away from sources of ignition.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][15]
Conclusion
This compound is a synthetically valuable building block with demonstrated potential in the fields of medicinal chemistry and agrochemical synthesis. Its straightforward preparation and versatile reactivity, particularly in modern cross-coupling and nucleophilic substitution reactions, provide chemists with a reliable platform for the development of novel, biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers aiming to leverage this compound in their synthetic endeavors.
References
- 1. This compound | 68206-04-2 [sigmaaldrich.com]
- 2. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]
- 3. EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 5. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. WO2013050433A1 - Pesticide preparation and process for producing the same - Google Patents [patents.google.com]
- 14. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR spectrum [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.com [fishersci.com]
The Enduring Appeal of the Pyridazine Scaffold: A Technical Guide to Synthesis, Reactivity, and Therapeutic Innovation
For Researchers, Scientists, and Drug Development Professionals
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties, including a high dipole moment and robust hydrogen-bonding capacity, make it a privileged scaffold in the design of novel therapeutics. This guide offers an in-depth exploration of pyridazine chemistry, from fundamental synthetic strategies and reactivity principles to its profound impact on modern drug discovery, providing field-proven insights for researchers at the forefront of chemical and pharmaceutical science.
The Pyridazine Core: Physicochemical Properties and Strategic Importance
Pyridazine's structure imparts a unique set of physicochemical characteristics that are highly advantageous in drug design. The two adjacent nitrogen atoms create a significant dipole moment, enhancing water solubility and enabling strong hydrogen-bonding interactions with biological targets.[1] Compared to its isomer pyridine, pyridazine exhibits lower basicity, which can be beneficial in modulating pharmacokinetic properties and avoiding off-target effects.[1] These features, combined with the scaffold's inherent polarity and potential to reduce interactions with channels like hERG, underscore its value as a versatile building block in the development of safe and effective medicines.
Synthesis of the Pyridazine Ring System: Foundational and Modern Approaches
The construction of the pyridazine core can be achieved through a variety of synthetic routes, ranging from classical condensation reactions to more contemporary transition-metal-catalyzed and cycloaddition strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Condensation Strategies: The Bedrock of Pyridazine Synthesis
The most traditional and widely employed method for constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. This approach is particularly effective for the synthesis of alkyl- or aryl-substituted pyridazines. A prominent example is the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one from β-benzoylpropionic acid and hydrazine hydrate, a foundational reaction in the synthesis of many biologically active pyridazinones.
Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol details the cyclization of a γ-keto acid with hydrazine hydrate, a cornerstone reaction for forming the pyridazinone core.
-
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Raney Nickel (catalyst, for alternative reduction-cyclization)
-
Concentrated Hydrochloric acid
-
-
Procedure:
-
A mixture of β-benzoylpropionic acid (1 mole equivalent) is dissolved in ethanol.
-
Hydrazine hydrate (1.2 mole equivalents) is added to the stirred solution.
-
The reaction mixture is refluxed for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
-
Alternative One-Pot Reduction and Cyclization: For nitro-substituted precursors like β-m-nitrobenzoylpropionic acid, Raney Ni can be used as a catalyst to facilitate both the reduction of the nitro group and the cyclization with hydrazine hydrate in a single step.[2]
-
-
Self-Validation: The structure of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry, and the melting point should be compared with literature values.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
A more modern and highly regioselective approach to pyridazine synthesis involves the inverse-electron-demand Diels-Alder reaction of 1,2,4,5-tetrazines with electron-rich dienophiles, such as alkynyl sulfides.[3] This method offers a facile route to trisubstituted pyridazines and is notable for its good functional group tolerance and high yields.[3][4] The reaction proceeds through a cycloaddition followed by the extrusion of dinitrogen to form the aromatic pyridazine ring.[3]
Conceptual Workflow: Pyridazine Synthesis via IEDDA
Caption: IEDDA synthesis of pyridazines.
Reactivity of the Pyridazine Ring
The electron-deficient nature of the pyridazine ring, due to the presence of two electronegative nitrogen atoms, governs its reactivity. The ring is generally resistant to electrophilic aromatic substitution but is susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms.
-
N-Alkylation and N-Oxidation: The lone pairs of electrons on the nitrogen atoms are readily available for reactions with electrophiles, leading to N-alkylation and N-oxidation products.
-
Nucleophilic Aromatic Substitution (SNAr): Halogenated pyridazines are valuable intermediates for the introduction of various functional groups via SNAr reactions. The reactivity of the halogen is dependent on its position on the ring.
-
Ring Transformations: Under certain conditions, the pyridazine ring can undergo ring-opening and rearrangement reactions, providing access to other heterocyclic systems.
Pyridazine Derivatives in Drug Discovery: A Landscape of Therapeutic Potential
The pyridazine scaffold is a prolific source of biologically active compounds, with derivatives exhibiting a wide spectrum of pharmacological activities.[5] This has led to their investigation and development as therapeutic agents for a multitude of diseases.
Anti-inflammatory and Analgesic Agents
Pyridazine derivatives have been extensively explored as anti-inflammatory and analgesic agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (MAPK).[6][7][8][9]
Inhibition of Cyclooxygenase-2 (COX-2)
The selective inhibition of COX-2 over COX-1 is a key strategy in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[10] Pyridazine-based compounds have emerged as potent and selective COX-2 inhibitors.
| Compound Class | Key Structural Features | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Pyrazole-Pyridazine Hybrids | Pyrazolone or aminopyrazole linked to a pyridazine core | 1.15 - 56.73 | 8.31 - 9.56 | [11] |
| Dihydropyridazinone Derivatives | Varied substitutions on the dihydropyridazinone ring | - | - | [7][8] |
Structure-Activity Relationship (SAR) Insights for COX-2 Inhibition:
The biological activity of these compounds is highly dependent on the nature and position of substituents on the pyridazine and associated rings. For instance, in a series of pyrazole-pyridazine hybrids, compounds with a trimethoxyphenyl moiety exhibited the most potent COX-2 inhibitory activity, surpassing that of the reference drug celecoxib.[11]
Signaling Pathway: COX-2 in Inflammation
Caption: Inhibition of the COX-2 pathway by pyridazine derivatives.
Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)
The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Trisubstituted pyridazines have been identified as potent inhibitors of p38 MAPK, with IC50 values in the low nanomolar range.[6][12][13]
| Compound Series | Key Structural Features | p38 MAPK IC50 (nM) | Reference |
| Trisubstituted Pyridazines | Aryl group alpha and heteroaryl group beta to the 2-position nitrogen | 1 - 20 | [6] |
| Trisubstituted Pyridazines | Varied substitutions at the 2, 3, and 5 positions | Potent inhibition | [12][13] |
SAR Insights for p38 MAPK Inhibition:
The inhibitory activity is sensitive to the substitution pattern around the pyridazine core. The presence of an aryl group at the alpha position and a heteroaryl group at the beta position relative to the nitrogen at the 2-position of the pyridazine ring has been shown to be favorable for potent p38 MAPK inhibition.[6]
Signaling Pathway: p38 MAPK in Cytokine Production
Caption: Pyridazine inhibitors block p38 MAPK-mediated cytokine production.
Anticancer Agents
The pyridazine scaffold is also a key component in the development of novel anticancer agents. Its derivatives have been shown to target a variety of biological processes involved in cancer progression, including cell signaling, metabolism, and epigenetic regulation.
High-Throughput Screening and Library Design
The versatility of pyridazine chemistry lends itself well to the construction of compound libraries for high-throughput screening (HTS).[14][15][16] The ability to readily modify the substitution pattern around the pyridazine core allows for the generation of diverse chemical entities to probe a wide range of biological targets.
Conceptual Workflow: High-Throughput Screening of a Pyridazine Library
Caption: HTS workflow for pyridazine library screening.
Conclusion and Future Perspectives
The pyridazine heterocycle continues to be a remarkably fruitful scaffold in the pursuit of novel therapeutic agents. Its unique physicochemical properties and synthetic tractability ensure its enduring relevance in medicinal chemistry. Future research will undoubtedly focus on the development of more stereoselective and efficient synthetic methodologies, the exploration of novel biological targets, and the application of computational methods to guide the rational design of next-generation pyridazine-based drugs. The insights and protocols presented in this guide are intended to empower researchers to further unlock the vast potential of this versatile and valuable heterocyclic core.
References
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 3. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 4. Pyridazine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and biological evaluation of some new pyridazinone derivatives | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. QSAR Modeling of COX -2 Inhibitory Activity of Some Dihydropyridine and Hydroquinoline Derivatives Using Multiple Linear Regression (MLR) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Practical High-Throughput Experimentation for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of 3-Chloro-4-methylpyridazine for Research and Development
This document provides an in-depth technical overview of the safety and handling protocols for 3-Chloro-4-methylpyridazine, a heterocyclic compound frequently utilized as a building block in pharmaceutical and agrochemical research. This guide is intended for laboratory personnel, including researchers, chemists, and technicians, who may handle this compound. The information herein is synthesized from established safety data sheets and chemical safety literature to ensure a robust and reliable framework for its safe utilization.
Hazard Identification and GHS Classification
This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these risks.
The primary hazards associated with this compound are summarized in the table below. It is crucial to understand these classifications to appreciate the potential consequences of exposure.
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | GHS07 | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 | Warning |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 | Warning |
Table 1: GHS Classification of this compound
The causality behind these classifications lies in the chemical's reactivity with biological tissues. Upon contact, it can cause local irritation to the skin and mucous membranes. If ingested or inhaled, it can be absorbed into the bloodstream, leading to systemic effects. The chloro and pyridazine functionalities contribute to its reactivity and potential toxicity.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount. This begins with robust engineering controls, supplemented by appropriate personal protective equipment.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood. This provides localized exhaust ventilation, capturing vapors and fine powders at the source and preventing their release into the laboratory environment. The fume hood should have a continuous airflow and be regularly inspected to ensure its efficacy. Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent direct contact with the chemical. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart for breakthrough times. Double gloving can provide an additional layer of protection.
-
Lab Coat: A flame-resistant lab coat that is fully buttoned is required to protect against splashes and spills.
-
-
Respiratory Protection: For routine handling within a certified chemical fume hood, respiratory protection is typically not required. However, in the event of a spill or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Handling and Storage Procedures
Adherence to proper handling and storage protocols is fundamental to maintaining a safe laboratory environment.
Handling
-
Work Area: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Ignition Sources: Keep away from heat, sparks, and open flames.
Storage
-
Container: Store in a tightly closed, properly labeled container.
-
Conditions: Keep in a cool, dry, and well-ventilated place. The recommended storage temperature is in a refrigerator.
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and acids.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Table 2: First Aid Procedures for this compound Exposure
Spill and Waste Disposal Management
A clear and practiced protocol for managing spills and disposing of waste is essential to mitigate risks.
Spill Cleanup
For a small spill within a laboratory setting, trained personnel can perform the cleanup.
Experimental Protocol: Small Spill Cleanup
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Wear appropriate PPE, including chemical-resistant gloves, splash goggles, a lab coat, and a respirator if necessary.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[2][3] For solid spills, carefully cover the material to avoid generating dust.
-
Absorption: Absorb the spilled liquid with the inert material, working from the outside in.
-
Collection: Carefully scoop the absorbed material or the solid spill into a labeled, sealable container for hazardous waste.[2]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and then wipe it dry.
-
Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
Waste Disposal
This compound and any materials contaminated with it must be disposed of as hazardous waste.[2]
-
Segregation: Collect halogenated organic waste in a designated, properly labeled, and sealed container. Do not mix with non-halogenated waste.[4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[1][4] Do not dispose of down the drain or by evaporation.[4]
Toxicological Information
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific guidelines outlined in this document. A thorough understanding of its hazards, the consistent use of engineering controls and personal protective equipment, and a well-rehearsed plan for emergency situations are the cornerstones of a safe research environment.
References
A Researcher's Comprehensive Guide to Sourcing and Utilizing 3-Chloro-4-methylpyridazine in Drug Discovery and Development
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth overview of 3-Chloro-4-methylpyridazine (CAS No: 68206-04-2), a valuable heterocyclic building block. This document navigates the complexities of sourcing this reagent, offering a comparative analysis of commercial suppliers. Beyond procurement, this guide delves into the critical aspects of material handling, safety protocols, and robust analytical quality control methodologies. Furthermore, it explores the compound's application as a synthetic intermediate, drawing from the broader context of pyridazine derivatives in the development of novel therapeutic agents.
Introduction: The Strategic Importance of Pyridazine Scaffolds
The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and defined spatial orientation make it a cornerstone for the design of molecules with diverse biological activities. This compound, in particular, offers a versatile platform for further chemical modification. The chloro substituent serves as an excellent leaving group for nucleophilic substitution reactions, while the methyl group provides a point for steric and electronic tuning of the final compound. Although direct literature on the extensive applications of this compound is nascent, its potential as an intermediate in the synthesis of antiviral and pesticidal agents is recognized.[] This guide serves to equip the research community with the foundational knowledge required to effectively source and utilize this promising chemical entity.
Sourcing and Procurement of this compound
Acquiring high-quality starting materials is a critical first step in any research endeavor. The following table provides a comparative overview of reputable suppliers for this compound. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to ensure the material meets their specific purity and characterization requirements.
| Supplier | Product Number | Purity | Available Quantities | CAS Number |
| Sigma-Aldrich | SY3425143473 (via Synthonix) | 97% | 250 mg, 1 g, 5 g | 68206-04-2 |
| BOC Sciences | 68206-04-2 | Inquiry | Inquiry | 68206-04-2 |
| ChemicalBook | FC151278 (via Biosynth) | Inquiry | 100 mg, 250 mg, 500 mg | 68206-04-2 |
| Synthonix | 2949 | 97% | 250 mg, 1 g, 5 g | 68206-04-2 |
| Rlavie | 68206-04-2 | Inquiry | Inquiry | 68206-04-2 |
Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.
A hydrochloride salt of the compound, this compound hydrochloride (CAS: 1566649-48-6), is also available from suppliers such as Sigma-Aldrich, which may be preferable for certain applications due to its solid form and potentially enhanced stability.
Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 68206-04-2 | [2] |
| Molecular Formula | C₅H₅ClN₂ | [] |
| Molecular Weight | 128.56 g/mol | [] |
| Appearance | White to yellow or brown solid/liquid | [][2][3] |
| Melting Point | 46-47 °C | [] |
| Boiling Point | 254.7±20.0 °C (Predicted) | [] |
| Density | 1.234±0.06 g/cm³ (Predicted) | [] |
| IUPAC Name | This compound | [2] |
| InChI Key | JUCXIWZFENGFJP-UHFFFAOYSA-N | [2] |
Safety, Handling, and Storage
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound is a hazardous substance and must be handled with appropriate care in a well-ventilated chemical fume hood.
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]
GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and/or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend refrigeration (2-8°C) under an inert atmosphere (nitrogen or argon).[][2]
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Applications in Synthetic Chemistry
While specific, peer-reviewed examples of the direct use of this compound are not abundant, its utility can be inferred from the well-established chemistry of related pyridazine and pyridine scaffolds. The chloro-substituent at the 3-position is activated towards nucleophilic aromatic substitution, making it a key synthon for introducing a wide array of functional groups.
One of the most prominent examples of a related scaffold's importance is 3-Amino-2-chloro-4-methylpyridine, a crucial intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[4] The synthetic strategies employed for this and other bioactive molecules often involve the displacement of a chloro group on a heterocyclic ring, highlighting the potential reaction pathways for this compound.
The following diagram illustrates a generalized workflow for utilizing this compound as a synthetic intermediate.
Caption: Generalized workflow for the procurement and synthetic application of this compound.
Quality Control and Analytical Methodologies
Chromatographic Purity Assessment (HPLC/GC-MS)
A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) can provide a comprehensive purity profile.
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Outcome: A major peak corresponding to this compound, with any impurities appearing as separate, smaller peaks.
Proposed GC-MS Method (for volatile impurities):
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Mass Spectrometry: Electron Ionization (EI) mode, scanning a mass range of 50-300 amu.
-
Expected Outcome: The mass spectrum should show a molecular ion peak (M+) at m/z 128 and a characteristic isotopic pattern for a monochlorinated compound (M+2 peak approximately one-third the intensity of the M+ peak).
The following diagram outlines the analytical workflow for quality control.
Caption: Proposed analytical workflow for the quality control of this compound.
Structural Confirmation (NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridazine ring and a singlet for the methyl group protons. Based on related pyridazine structures, the aromatic protons would likely appear in the 7.5-9.0 ppm range, and the methyl protons around 2.5-3.0 ppm.[6]
-
¹³C NMR: The carbon NMR spectrum should show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the electronegative chlorine and nitrogen atoms.
Conclusion
This compound is a readily accessible chemical building block with significant potential for the synthesis of novel bioactive compounds. While its direct applications are still emerging in the scientific literature, its structural motifs are analogous to those found in established pharmaceutical intermediates. By carefully selecting a reputable supplier, adhering to strict safety and handling protocols, and implementing a thorough analytical quality control workflow, researchers can confidently incorporate this versatile intermediate into their drug discovery and development programs. This guide provides the necessary framework for scientists to unlock the potential of this compound in the pursuit of new therapeutic solutions.
References
- 2. Page loading... [guidechem.com]
- 3. 3-ETHYL-4-METHYLPYRIDINE(529-21-5) 1H NMR [m.chemicalbook.com]
- 4. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Note & Protocol: Synthesis of 3-Chloro-4-methylpyridazine via Deoxychlorination of 4-methyl-3(2H)-pyridazinone
Abstract
This document provides a comprehensive guide to the synthesis of 3-chloro-4-methylpyridazine, a pivotal intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The protocol details a robust and widely-used deoxychlorination method, converting the readily available 4-methyl-3(2H)-pyridazinone to the target compound using phosphorus oxychloride (POCl₃). We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, offer guidance on purification and characterization, and address critical safety considerations. The aim is to equip researchers with a reliable and well-understood methodology for obtaining this valuable heterocyclic building block.
Scientific Principles and Mechanism
The conversion of a pyridazinone to a chloropyridazine is a cornerstone transformation in heterocyclic chemistry.[1] The most common and effective reagent for this purpose is phosphorus oxychloride, which serves as both the chlorinating agent and, frequently, the reaction solvent.[1]
The reaction's efficacy hinges on converting the pyridazinone's hydroxyl group (in its pyridazin-3-ol tautomeric form) into a superior leaving group. Direct displacement of a hydroxyl group is unfavorable. POCl₃ facilitates this by first acting as a phosphorylating agent.
Proposed Reaction Mechanism:
-
O-Phosphorylation: The reaction is believed to initiate with the nucleophilic attack of the oxygen atom from the pyridazin-3-ol tautomer of 4-methyl-3(2H)-pyridazinone onto the electrophilic phosphorus atom of POCl₃.
-
Intermediate Formation: This forms a highly reactive pyridazinyl dichlorophosphate intermediate. This phosphorylation step is crucial as it transforms the hydroxyl moiety into an excellent leaving group.[1]
-
Nucleophilic Substitution: A chloride ion (Cl⁻), present in the POCl₃ medium, then performs a nucleophilic attack on the carbon atom at the 3-position of the pyridazine ring.
-
Product Formation: This attack leads to the displacement of the dichlorophosphate group and the formation of the final product, this compound.[1]
References
Application Note: A Practical Guide to Nucleophilic Aromatic Substitution on 3-Chloro-4-methylpyridazine
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and the ability to enhance aqueous solubility, make it an attractive component in the design of novel therapeutics.[1][3] Pyridazine derivatives have been successfully incorporated into a range of clinically evaluated drugs, targeting conditions from cancer to central nervous system disorders.[1][2][4][5] 3-Chloro-4-methylpyridazine serves as a versatile and reactive building block for accessing a diverse array of substituted pyridazine analogues, primarily through nucleophilic aromatic substitution (SNAr). This guide provides a detailed exploration of the SNAr mechanism on this substrate and offers field-proven protocols for its reaction with common nucleophiles.
PART 1: Mechanism and Reactivity Principles
Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing aromatic rings, particularly those that are electron-deficient.[6][7] Unlike typical electrophilic aromatic substitutions, SNAr involves the attack of a nucleophile on the aromatic ring, displacing a leaving group.[7][8]
1.1. Activation of the Pyridazine Ring
The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency withdraws electron density from the ring carbons, making them susceptible to attack by nucleophiles. This activation is crucial for the SNAr reaction to proceed, as unsubstituted benzene rings are generally unreactive under these conditions.[6][9]
1.2. The Addition-Elimination Mechanism
The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism.[9][10]
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the chlorine leaving group (C3). This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[9] The aromaticity of the ring is temporarily disrupted during this stage.[10]
-
Elimination: The aromaticity is restored as the chloride ion (a good leaving group) is expelled from the Meisenheimer complex, yielding the substituted pyridazine product.[9][10]
The negative charge in the Meisenheimer complex is delocalized onto the electronegative nitrogen atoms of the pyridazine ring, which provides significant stabilization and facilitates the reaction.
1.3. Influence of the 4-Methyl Group
The methyl group at the C4 position is a weak electron-donating group. While electron-withdrawing groups typically accelerate SNAr reactions by further stabilizing the anionic intermediate, the inherent activation provided by the two ring nitrogens is sufficient to enable facile substitution on this substrate.[9] The primary role of the methyl group in this context is to provide a specific steric and electronic signature for molecular recognition in drug design applications.
Diagram: Generalized SNAr Mechanism
The following diagram illustrates the formation of the key Meisenheimer intermediate.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. scirp.org [scirp.org]
- 5. Pyridazine - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Use of 3-Chloro-4-methylpyridazine in Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Pyridazine Scaffold in Kinase Inhibitor Design
The pyridazine ring system is a "privileged scaffold" in medicinal chemistry, recognized for its unique physicochemical properties that make it highly valuable in the design of targeted therapeutics.[1] Its defining features include a high dipole moment, weak basicity, and a robust capacity for dual hydrogen bonding, which facilitate potent and selective interactions with protein targets.[1] Within the vast landscape of kinase drug discovery, the pyridazine core serves as a versatile framework for constructing inhibitors that target a wide array of kinases, including but not limited to c-Jun N-terminal kinase (JNK), Phosphoinositide 3-kinases (PI3Ks), and Aurora kinases.[2][3][4]
This application note focuses on a particularly strategic building block: 3-Chloro-4-methylpyridazine . The chlorine atom at the 3-position provides a reactive handle for introducing molecular diversity through well-established cross-coupling methodologies. The methyl group at the 4-position can influence the molecule's conformation and metabolic stability, and can also engage in beneficial hydrophobic interactions within the kinase active site. This guide provides detailed protocols and scientific rationale for utilizing this compound in the synthesis of novel kinase inhibitors, intended for researchers and professionals in drug development.
Core Synthetic Strategies: Functionalizing the Pyridazine Ring
The reactivity of the C-Cl bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are the cornerstones of modern medicinal chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.[5] This reaction couples the chloropyridazine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.
-
Causality of Component Selection:
-
Palladium Catalyst: The choice of catalyst is critical for activating the relatively inert C-Cl bond. Catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary for efficient coupling of chloro-heterocycles.[6]
-
Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and catalyst system.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized method adaptable for coupling various aryl and heteroaryl boronic acids to the 3-position of the pyridazine core.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
| Reagent | M.W. | Typical Amount (1 mmol scale) | Equivalents |
| This compound | 128.56 | 128.6 mg | 1.0 |
| Aryl/Heteroarylboronic Acid | Variable | 1.2 - 1.5 mmol | 1.2 - 1.5 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 18.3 mg (0.02 mmol) | 0.02 (2 mol%) |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.47 | 16.4 mg (0.04 mmol) | 0.04 (4 mol%) |
| K₃PO₄ (Potassium phosphate) | 212.27 | 424.5 mg (2.0 mmol) | 2.0 |
| 1,4-Dioxane | - | 4 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, pre-mix the palladium source, Pd₂(dba)₃ (2 mol%), and the phosphine ligand, SPhos (4 mol%), and add this mixture to the Schlenk flask.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture (1,4-dioxane/water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-4-methylpyridazine derivative.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is indispensable for installing primary or secondary amines at the 3-position of the pyridazine ring.[4] This transformation is crucial for creating molecules that can form key hydrogen bond interactions within the hinge region of a kinase active site, a common feature of many potent inhibitors.
-
Causality of Component Selection:
-
Catalyst System: Similar to the Suzuki coupling, the choice of a palladium catalyst and a specialized phosphine ligand is paramount for achieving high yields, especially with less reactive aryl chlorides.[4] Ligands such as XPhos or Josiphos are frequently employed.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.
-
Amine Source: A wide variety of primary and secondary amines can be used. For the synthesis of primary arylamines, an ammonia equivalent like benzophenone imine or lithium bis(trimethylsilyl)amide may be used, followed by a deprotection step.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol provides a robust starting point for the amination of this compound with a variety of amine nucleophiles.
Reaction Scheme:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US10336759B2 - Salts and processes of preparing a PI3K inhibitor - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Chloro-4-methylpyridazine as a Versatile Intermediate in the Synthesis of Novel Antiviral Agents
Introduction: The Expanding Role of Pyridazine Scaffolds in Antiviral Drug Discovery
The pyridazine nucleus, a six-membered diazine heterocycle, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a wide array of therapeutic agents, including those with antiviral, anti-inflammatory, and anti-cancer properties. The functionalization of the pyridazine ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug discovery campaigns.
Among the various substituted pyridazines, 3-chloro-4-methylpyridazine stands out as a particularly useful intermediate for the synthesis of antiviral drugs. The presence of a reactive chloro group at the 3-position allows for facile nucleophilic substitution, providing a key handle for the introduction of diverse functionalities. The adjacent methyl group at the 4-position can influence the molecule's steric and electronic properties, potentially leading to enhanced binding affinity with biological targets. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of a promising class of antiviral compounds based on the imidazo[1,2-b]pyridazine scaffold. This scaffold has been identified in compounds showing potent activity against a range of viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).
Synthesis of the Key Intermediate: this compound
The starting material, this compound, can be synthesized from commercially available 4-methyl-3(2H)-pyridazinone. The chlorination is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
Protocol 1: Synthesis of this compound
Materials:
-
4-methyl-3(2H)-pyridazinone
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
4N Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3(2H)-pyridazinone (1.0 eq) in phosphorus oxychloride (10 vol eq).
-
Heat the mixture to reflux (approximately 90 °C) and maintain for 3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing a slurry of crushed ice and water. This step should be performed in a well-ventilated fume hood as it is highly exothermic.
-
Slowly neutralize the acidic solution by adding 4N NaOH solution until the pH is basic (pH ~8-9), while keeping the mixture cool in an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
| Compound | Molecular Formula | Molecular Weight | Expected Yield | Appearance |
| This compound | C₅H₅ClN₂ | 128.56 g/mol | 85-95% | White to off-white solid |
Application in Antiviral Synthesis: Construction of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine scaffold is a key pharmacophore in a number of biologically active molecules, including those with antiviral properties. The synthesis of this scaffold can be achieved through the condensation of an aminopyridazine with an α-haloketone. In this section, we outline a synthetic route to a novel antiviral candidate starting from this compound. The strategy involves the initial conversion of this compound to its 3-amino derivative, followed by the construction of the fused imidazole ring.
Workflow for the Synthesis of a Novel Antiviral Candidate
Caption: Synthetic workflow from 4-methyl-3(2H)-pyridazinone to a novel antiviral candidate.
Protocol 2: Synthesis of 3-Amino-4-methylpyridazine
Rationale: The conversion of the chloro group to an amino group is a crucial step to enable the subsequent cyclization to form the imidazole ring. This is typically achieved by nucleophilic aromatic substitution with ammonia or an ammonia equivalent.
Materials:
-
This compound
-
Aqueous ammonium hydroxide (NH₄OH, 28-30%)
-
High-pressure reaction vessel (e.g., a sealed tube or autoclave)
-
Standard workup and purification equipment
Procedure:
-
Place this compound (1.0 eq) and aqueous ammonium hydroxide (10-15 vol eq) in a high-pressure reaction vessel.
-
Seal the vessel and heat the mixture to 120-140 °C for 12-24 hours. The internal pressure will increase, so appropriate safety precautions must be taken.
-
After cooling the vessel to room temperature, carefully vent and open it in a fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.
-
The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 3-amino-4-methylpyridazine.
| Compound | Molecular Formula | Molecular Weight | Expected Yield | Appearance |
| 3-Amino-4-methylpyridazine | C₅H₇N₃ | 109.13 g/mol | 70-85% | Pale yellow solid |
Protocol 3: Synthesis of 7-Methyl-2-phenylimidazo[1,2-b]pyridazine (A Model Antiviral Scaffold)
Rationale: The construction of the imidazo[1,2-b]pyridazine ring is achieved via a condensation reaction between the 3-aminopyridazine intermediate and an α-haloketone. The nitrogen atom of the amino group and one of the ring nitrogens of the pyridazine act as nucleophiles to displace the halide and form the five-membered imidazole ring.
Materials:
-
3-Amino-4-methylpyridazine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 3-amino-4-methylpyridazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq) and 2-bromoacetophenone (1.1 eq).
-
Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired 7-methyl-2-phenylimidazo[1,2-b]pyridazine.
| Compound | Molecular Formula | Molecular Weight | Expected Yield | Appearance |
| 7-Methyl-2-phenylimidazo[1,2-b]pyridazine | C₁₃H₁₁N₃ | 209.25 g/mol | 60-75% | Yellow solid |
Mechanism of Imidazo[1,2-b]pyridazine Formation
Caption: Proposed mechanism for the formation of the imidazo[1,2-b]pyridazine ring system.
Characterization and Validation
The identity and purity of all synthesized compounds must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the intermediates and the final product. The disappearance of the amino protons and the appearance of new aromatic protons in the ¹H NMR spectrum are indicative of the successful formation of the imidazo[1,2-b]pyridazine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.
-
Melting Point: The melting point of solid compounds should be determined and compared with literature values if available. A sharp melting point is indicative of high purity.
-
Chromatography: TLC and High-Performance Liquid Chromatography (HPLC) should be used to assess the purity of the compounds and to monitor the progress of the reactions.
Conclusion and Future Perspectives
This compound is a versatile and valuable intermediate for the synthesis of novel antiviral compounds. The protocols outlined in this application note provide a clear and reproducible pathway to the synthesis of the imidazo[1,2-b]pyridazine scaffold, which is a promising starting point for the development of new antiviral therapies. The reactivity of the chloro group in the parent compound, or in derivatives thereof, allows for a wide range of modifications, enabling the exploration of structure-activity relationships and the optimization of antiviral potency. Further derivatization of the imidazo[1,2-b]pyridazine core, for instance through the introduction of different substituents at the 2- and 6-positions, could lead to the discovery of new drug candidates with improved efficacy and a broader spectrum of activity against various viral pathogens.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-4-methylpyridazine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Aminopyridazines in Medicinal Chemistry
The pyridazine moiety is a privileged scaffold in modern drug discovery, recognized for its unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles.[1] Derivatives of pyridazine are integral to a range of therapeutic agents, demonstrating activities from anticancer to anti-inflammatory.[2][3] The introduction of an amino group to the pyridazine core, particularly, opens up a vast chemical space for the synthesis of novel drug candidates. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods which often require harsh conditions and have limited substrate scope.[1]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 3-Chloro-4-methylpyridazine, an important building block for the synthesis of a variety of substituted aminopyridazines. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.
Mechanistic Overview: The Palladium-Catalyzed C-N Bond Formation
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cross-coupling reaction. The generally accepted mechanism involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active palladium(0) catalyst.[3]
The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are known to stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination.[4] For electron-deficient heteroaryl chlorides like this compound, the selection of an appropriate ligand and base is paramount to achieving high yields and avoiding side reactions.
Core Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a robust starting point for the amination of this compound with a variety of primary and secondary amines. Optimization may be required for specific substrates.
Materials and Reagents
-
Substrate: this compound (Purity: 97%)
-
Amine: Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a suitable pre-formed catalyst like a G3 or G4 Buchwald precatalyst (1-5 mol%)
-
Ligand: XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or BrettPhos (2-(dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) (1.2 - 2 times the moles of Pd)
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 - 2.5 equivalents)
-
Solvent: Anhydrous toluene or dioxane
-
Inert Gas: Argon or Nitrogen
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., XPhos, 6 mol%), and the base (e.g., NaOtBu, 2.0 equiv.).
-
Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add anhydrous toluene or dioxane (to make a ~0.1-0.2 M solution with respect to the limiting reagent).
-
Add this compound (1.0 equiv.).
-
Add the amine (1.2 equiv.).
-
-
Reaction:
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the specific amine.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Data Interpretation & Optimization
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of reaction parameters. Below is a summary of key variables and their expected impact on the reaction outcome.
Parameter Optimization Table
| Parameter | Options | Rationale & Expected Outcome |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Pre-catalysts (G3, G4) | Pre-catalysts often provide more consistent results and higher activity at lower loadings. Pd(OAc)₂ may require an initial reduction step. |
| Ligand | XPhos, BrettPhos, SPhos, RuPhos | Bulky, electron-rich ligands are essential. XPhos is a good starting point for a broad range of amines. BrettPhos is often effective for primary amines.[5] |
| Base | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are required. NaOtBu is a common choice. LiHMDS can be beneficial for less reactive amines or substrates with base-sensitive functional groups.[2] Weaker bases like Cs₂CO₃ may require higher temperatures or longer reaction times. |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Aprotic, non-polar to moderately polar solvents are preferred. Toluene and dioxane are commonly used. The choice of solvent can influence catalyst solubility and reactivity. |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary for the amination of aryl chlorides. However, excessively high temperatures can lead to catalyst decomposition or side reactions. |
Troubleshooting Common Issues
Caption: Troubleshooting guide for the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination of this compound provides a reliable and versatile route to a wide array of substituted aminopyridazines, which are of significant interest in pharmaceutical research. The success of this transformation hinges on the judicious selection of the catalyst system and reaction conditions. The protocols and optimization strategies outlined in this application note serve as a robust foundation for researchers to efficiently synthesize these valuable compounds. Careful attention to experimental detail and a systematic approach to troubleshooting will ensure reproducible and high-yielding results.
References
Application Note: A Comprehensive Guide to the Scalable Synthesis of 3-Chloro-4-methylpyridazine
Abstract
3-Chloro-4-methylpyridazine is a pivotal heterocyclic building block in the synthesis of various pharmaceutical and agrochemical compounds. The transition from laboratory-scale synthesis to pilot or industrial-scale production presents significant challenges, primarily concerning reaction exothermicity, mass and heat transfer limitations, and the safe handling of hazardous reagents. This document provides a detailed, experience-driven guide for the robust and scalable synthesis of this compound. We will first establish a validated laboratory-scale procedure and then extrapolate this to a pilot-scale protocol, emphasizing the critical engineering controls and process parameters that ensure safety, efficiency, and reproducibility.
Introduction: The Strategic Importance and Scaling Challenges
Pyridazine derivatives are integral to the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities.[1][2][3] The title compound, this compound, serves as a key intermediate, and its efficient production is often a critical path in drug development timelines.
However, scaling chemical synthesis is not a linear process of simply multiplying reagent quantities. The fundamental challenge lies in the changing ratio of surface area to volume as the reactor size increases.[4][5] This directly impacts heat dissipation, making the control of exothermic reactions a primary safety and process concern.[4][6] A reaction that is easily managed in a round-bottom flask can become a dangerous runaway reaction in a large vessel if not properly understood and controlled.[7][8]
This guide is structured to bridge the gap between benchtop chemistry and pilot-plant reality. We will address the "why" behind each operational step, grounding our recommendations in established principles of chemical engineering and process safety.
The Synthetic Pathway: From Pyridazinone to the Chloro-Derivative
The most common and robust synthetic route involves two main stages:
-
Synthesis of the Precursor: Formation of 4-methylpyridazin-3(2H)-one from a suitable starting material like a γ-keto acid (e.g., levulinic acid) and a hydrazine source.[1][9]
-
Chlorination: Conversion of the resulting pyridazinone to the target this compound using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃).[8][10]
This second step, the chlorination, is the focus of our scale-up analysis due to its exothermic nature and the hazardous properties of the reagent.
Laboratory-Scale Synthesis Protocol (Exemplary)
This protocol outlines a typical procedure for synthesizing this compound on a laboratory scale (e.g., 10-50g).
Materials and Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and heating mantle with temperature controller
-
Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)
-
Dropping funnel
-
Thermometer
-
Standard laboratory glassware for workup and purification
Reagents:
-
4-Methylpyridazin-3(2H)-one (starting material)[][12]
-
Phosphorus oxychloride (POCl₃)
-
Toluene (or another suitable high-boiling inert solvent)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Step-by-Step Protocol:
-
Reaction Setup: In a fume hood, equip a 500 mL three-necked flask with a magnetic stirrer, reflux condenser, and a thermometer. Charge the flask with 4-methylpyridazin-3(2H)-one (e.g., 22g, 0.2 mol) and toluene (150 mL).
-
Reagent Addition: Slowly add phosphorus oxychloride (e.g., 55 mL, 0.6 mol, 3 equivalents) to the stirred suspension at room temperature. The addition may cause a slight exotherm.
-
Heating and Reaction Monitoring: Heat the reaction mixture to reflux (approx. 110-115°C) and maintain this temperature for 3-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: After cooling the mixture to room temperature, carefully and slowly pour the reaction mixture onto crushed ice (approx. 400g) in a large beaker with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas. Perform this in a well-ventilated fume hood.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Scaling Up the Synthesis: From Lab Bench to Pilot Plant
Transitioning the above protocol to a pilot scale (e.g., 1-5 kg) requires a fundamental shift in approach, focusing on engineering controls and process safety management.
Core Principles of Scale-Up
-
Heat Management: The chlorination reaction is exothermic. In a large vessel, the heat generated (proportional to volume, r³) far outpaces the vessel's ability to dissipate it through its walls (proportional to surface area, r²).[4][5][13] This necessitates a robust reactor cooling system.
-
Mass Transfer & Mixing: Inadequate mixing can lead to localized "hot spots" where the reaction rate accelerates uncontrollably, potentially leading to a runaway reaction.[6][14] It also prevents efficient heat transfer to the cooling jacket. The choice of impeller and agitation speed is critical.[15][16]
-
Reagent Addition Rate: The rate of addition of the exothermic reagent (POCl₃) becomes the primary means of controlling the reaction rate and temperature. A semi-batch process, where one reagent is added slowly to the other, is standard for managing exotherms.[13]
-
Safety and Hazard Mitigation: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[17][18][19] Engineering controls, appropriate Personal Protective Equipment (PPE), and emergency procedures are non-negotiable.[20][21]
Pilot-Scale Reactor and Setup
A jacketed glass-lined or Hastelloy reactor (e.g., 50-100 L) is recommended. The setup should include:
-
Jacketed Vessel: Connected to a thermal control unit (TCU) for precise heating and cooling.
-
Overhead Stirrer: With a suitable impeller (e.g., pitched-blade turbine) to ensure good top-to-bottom mixing of solids and liquids.
-
Baffles: To prevent vortex formation and improve mixing efficiency.
-
Controlled Dosing System: A calibrated pump for the slow, controlled addition of POCl₃.
-
Probes: Calibrated probes for internal temperature (critical), jacket temperature, and pressure are essential.
-
Emergency Systems: A quench tank and a rupture disc or relief valve connected to a containment system are vital safety features.
Visualizing the Scale-Up Workflow
The following diagram illustrates the key stages and decision points in the scaled-up synthesis process.
Caption: Workflow for the scaled-up synthesis of this compound.
Pilot-Scale Synthesis Protocol
This protocol is designed for trained chemical operators in a pilot plant environment with appropriate engineering controls. All operations must be preceded by a thorough Process Hazard Analysis (PHA).
Step-by-Step Protocol:
-
Reactor Preparation:
-
Ensure the reactor and all associated pipework are clean, dry, and pass a pressure test.
-
Inert the 100 L reactor by purging with dry nitrogen.
-
Charge the reactor with 4-methylpyridazin-3(2H)-one (4.4 kg, 40.0 mol) and toluene (30 L) under a nitrogen blanket.
-
Start agitation to create a mobile slurry.
-
-
Controlled POCl₃ Addition:
-
Charge phosphorus oxychloride (11.0 L, 120.0 mol) to a calibrated dosing vessel.
-
Set the reactor jacket temperature to 20°C.
-
Begin the slow, subsurface addition of POCl₃ via the dosing pump over a period of 2-3 hours.
-
CRITICAL: Monitor the internal batch temperature continuously. The addition rate must be controlled to maintain the internal temperature below 40°C. If the temperature rises rapidly, stop the addition and apply cooling.[7][6]
-
-
Reaction and Monitoring:
-
Once the addition is complete, slowly heat the reactor contents to 110-115°C using the jacket.
-
Hold at this temperature for 3-5 hours.
-
Take samples periodically via a safe sampling system for HPLC analysis to confirm reaction completion.
-
-
Workup - Quenching and Neutralization:
-
Cool the reactor to 20°C.
-
In a separate, suitable vessel, prepare a mixture of crushed ice (80 kg) and water (40 L).
-
Slowly transfer the reactor contents into the ice/water mixture with vigorous stirring. Vent the quench vessel to a scrubber.
-
Once the transfer is complete, slowly add a 20% aqueous solution of sodium carbonate or sodium hydroxide to neutralize the mixture to a pH of 7-8, maintaining the temperature below 25°C.
-
-
Extraction and Isolation:
-
Perform a liquid-liquid extraction with dichloromethane or a suitable solvent.
-
Transfer the organic layer to a clean vessel and remove the solvent by distillation.
-
-
Purification:
-
The resulting crude oil is purified by large-scale vacuum distillation to yield the final product.
-
Data Summary: Lab vs. Pilot Scale
| Parameter | Laboratory Scale (0.2 mol) | Pilot Scale (40.0 mol) | Rationale for Change |
| Starting Material | 22 g | 4.4 kg | 200x Scale Factor |
| Solvent (Toluene) | 150 mL | 30 L | Maintained concentration, adjusted for vessel size. |
| POCl₃ | 55 mL (3 eq.) | 11.0 L (3 eq.) | Stoichiometry maintained. |
| Addition Method | Manual (Dropping Funnel) | Automated (Dosing Pump) | Essential for temperature control and safety at scale.[13] |
| Addition Time | ~10-15 minutes | 2-3 hours | Controls the rate of heat generation.[7] |
| Temperature Control | Heating Mantle / Ice Bath | Jacketed Reactor with TCU | Precise and powerful heat removal is critical.[22][23] |
| Mixing | Magnetic Stirrer | Overhead Mechanical Stirrer with Baffles | Ensures homogeneity and efficient heat transfer.[14][16] |
| Quenching | Manual pour onto ice | Transfer into quench vessel | Manages large exotherm and gas evolution safely. |
Safety and Handling of Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a highly hazardous substance requiring strict safety protocols.
-
Personal Protective Equipment (PPE): A full-face respirator with an appropriate acid gas cartridge, heavy-duty chemical resistant gloves (e.g., butyl rubber), a chemical-resistant apron or full suit, and safety goggles/face shield are mandatory.[17][18] Work should be conducted in a well-ventilated area, preferably a walk-in fume hood for large quantities.[19]
-
Storage: Store in a cool, dry, well-ventilated area away from water, alcohols, bases, and metals.[18][21] The container must be kept tightly closed, preferably under a nitrogen blanket.
-
Spills: In case of a spill, evacuate the area. Absorb the spill with inert, dry material like vermiculite or sand. DO NOT USE WATER. [19]
-
First Aid:
-
Inhalation: Move to fresh air immediately. Seek urgent medical attention.[18]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[18]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[17]
-
Conclusion
The successful scaling of the this compound synthesis is contingent upon a thorough understanding of the underlying chemical and engineering principles. By shifting from simple temperature control to controlled reagent addition as the primary means of managing the reaction exotherm, and by employing appropriate reactor technology and stringent safety protocols, this synthesis can be performed safely and efficiently at the pilot scale. This guide provides the foundational knowledge for researchers and drug development professionals to navigate the complexities of process scale-up with confidence and scientific integrity.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. scispace.com [scispace.com]
- 3. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 6. amarequip.com [amarequip.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 9. Pyridazine - Wikipedia [en.wikipedia.org]
- 10. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 12. 33471-40-8|4-Methylpyridazin-3(2H)-one|BLD Pharm [bldpharm.com]
- 13. fauske.com [fauske.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. becht.com [becht.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. fishersci.com [fishersci.com]
- 19. nj.gov [nj.gov]
- 20. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 21. lobachemie.com [lobachemie.com]
- 22. jinzongmachinery.com [jinzongmachinery.com]
- 23. mt.com [mt.com]
Application Notes and Protocols: Analytical Methods for Monitoring 3-Chloro-4-methylpyridazine Reactions by TLC
Introduction
In the landscape of pharmaceutical and agrochemical research, pyridazine derivatives are recognized as crucial heterocyclic scaffolds due to their wide-ranging biological activities.[1] 3-Chloro-4-methylpyridazine, in particular, is a versatile intermediate used in the synthesis of novel therapeutic agents and pesticides.[2] The chlorine atom at the 3-position provides a reactive site for nucleophilic substitution, making it a valuable building block in drug discovery.[3] The efficient synthesis of target molecules from this intermediate necessitates rigorous in-process monitoring to ensure optimal reaction conditions, maximize yield, and minimize impurity formation.
Thin-Layer Chromatography (TLC) stands out as a simple, rapid, and cost-effective analytical technique for monitoring the progress of chemical reactions.[4][5][6] Its ability to provide a quick qualitative assessment of the presence of starting materials, intermediates, products, and byproducts makes it an indispensable tool in the synthetic chemistry laboratory.[7][8] These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of TLC to monitor reactions involving this compound. The protocols outlined herein are designed to be robust and reliable, ensuring the scientific integrity of the reaction monitoring process.
Understanding the Analyte: Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is paramount for developing an effective TLC method.
| Property | Value | Source |
| Molecular Formula | C5H5ClN2 | [9] |
| Molecular Weight | 128.56 g/mol | [9] |
| Appearance | Liquid | |
| InChI Key | JUCXIWZFENGFJP-UHFFFAOYSA-N |
The presence of the nitrogen atoms in the pyridazine ring and the chloro-substituent influences the polarity of the molecule, which is a key factor in its chromatographic behavior. This inherent polarity will dictate the choice of the stationary and mobile phases for optimal separation.
The Principle of TLC in Reaction Monitoring
TLC operates on the principle of differential partitioning of components in a mixture between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or solvent mixture).[4][6] For monitoring a reaction involving this compound, the goal is to select a TLC system where the starting material, product(s), and any significant impurities have distinct Retention Factor (Rf) values.
The Rf value is a measure of the distance traveled by a compound relative to the solvent front and is calculated as:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
A well-developed TLC method will show a clear separation between the spots corresponding to the reactant and the product, allowing for a visual assessment of the reaction's progression over time.[7]
Experimental Protocols
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates. The fluorescent indicator (F254) allows for visualization of UV-active compounds under UV light.
-
Developing Chamber: A glass chamber with a tight-fitting lid.
-
Spotting Capillaries: Glass capillary tubes for applying the sample to the TLC plate.
-
Solvents: HPLC or analytical grade solvents for the mobile phase.
-
Visualization Reagents:
-
UV lamp (254 nm and 365 nm).
-
Iodine chamber.
-
Staining solutions (e.g., permanganate, ceric ammonium molybdate).
-
-
Reaction Aliquots: Samples taken from the reaction mixture at various time points.
-
Reference Standards: Solutions of the starting material (this compound) and, if available, the expected product.
Step-by-Step Protocol for TLC Analysis
Step 1: Preparation of the TLC Plate
-
Gently draw a light pencil line approximately 1 cm from the bottom of the TLC plate. This will be the origin line where the samples are spotted.
-
Mark the positions for each sample spot on the origin line, ensuring they are evenly spaced. It is common practice to spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture at different time intervals.[7]
Step 2: Sample Preparation and Spotting
-
Prepare a dilute solution of the starting material (this compound) in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
At designated time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube.
-
If the reaction solvent is high-boiling (e.g., DMF, DMSO), dilute the aliquot with a more volatile solvent to facilitate spotting and prevent streaking.
-
Carefully spot the prepared samples onto the marked positions on the origin line of the TLC plate. Keep the spot size small and concentrated for better resolution.
Step 3: Development of the TLC Plate
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is saturated with the mobile phase. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more reproducible chromatograms.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.
-
Close the chamber with the lid and allow the mobile phase to ascend the plate by capillary action.
-
Once the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
Step 4: Visualization
-
Allow the solvent to completely evaporate from the TLC plate in a fume hood.
-
UV Visualization: Place the dried plate under a UV lamp (254 nm).[10] Compounds that absorb UV light will appear as dark spots against the fluorescent green background of the plate. Circle the spots with a pencil.
-
Iodine Staining: Place the plate in a sealed chamber containing a few crystals of iodine.[10] Organic compounds will absorb the iodine vapor and appear as brown spots. This method is generally non-destructive.
-
Chemical Staining: If the compounds are not UV-active or do not stain well with iodine, a chemical stain can be used.[11] For pyridazine derivatives, a potassium permanganate stain is often effective. Prepare the stain by dissolving 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate in the solution and gently heat with a heat gun until colored spots appear against a pink/purple background. This method is destructive.
Interpretation of Results
By comparing the spots on the TLC plate, the progress of the reaction can be determined:
-
Starting Material Spot: The intensity of this spot should decrease as the reaction proceeds.
-
Product Spot: A new spot corresponding to the product should appear and its intensity should increase over time.
-
Co-spot: This helps to confirm the identity of the starting material spot in the reaction mixture lane.
-
Byproducts: The appearance of any additional spots may indicate the formation of byproducts.
The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[8]
Method Development and Optimization
The choice of the mobile phase is critical for achieving good separation. The polarity of the solvent system should be adjusted to obtain Rf values for the compounds of interest ideally between 0.2 and 0.8.
Recommended Starting Solvent Systems:
A systematic approach to developing the optimal mobile phase involves starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent.
| Solvent System (v/v) | Polarity | Comments |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | A good starting point for many organic reactions. Adjust the ratio to optimize separation. |
| Dichloromethane / Methanol (9.5:0.5 to 9:1) | Medium to High | Useful for more polar products that may result from nucleophilic substitution on the pyridazine ring. |
| Toluene / Acetone (8:2 to 1:1) | Medium | An alternative to hexane/ethyl acetate systems. |
It is advisable to test several solvent systems to find the one that provides the best resolution between the starting material, product, and any impurities.
Validation and Trustworthiness
To ensure the reliability of the TLC method, a validation process should be considered, especially in a drug development setting.[12][13] Key validation parameters for a qualitative TLC method include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.[14] This is demonstrated by showing that the starting material and product spots are well-separated from each other and from any potential impurities.
-
Robustness: The method's capacity to remain unaffected by small, but deliberate variations in method parameters provides an indication of its reliability during normal usage.[14] This can be tested by slightly varying the mobile phase composition or the saturation time of the chamber.
Visualization of the TLC Workflow
The following diagram illustrates the general workflow for monitoring a chemical reaction using TLC.
Caption: General experimental workflow for monitoring reactions by TLC.
Troubleshooting Common TLC Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking of spots | Sample is too concentrated; sample is not fully soluble in the mobile phase. | Dilute the sample; spot a smaller amount; choose a mobile phase in which the sample is more soluble. |
| Rf values are too high or too low | Mobile phase is too polar or not polar enough. | Adjust the polarity of the mobile phase. If Rf is too high, decrease polarity. If Rf is too low, increase polarity. |
| Spots are not round | TLC plate was not placed vertically in the chamber; adsorbent was disturbed during spotting. | Ensure the plate is vertical; be careful not to scratch the silica gel layer. |
| No spots are visible | Compound is not UV-active; concentration is too low. | Use a visualization stain (iodine, permanganate); concentrate the sample before spotting. |
Conclusion
Thin-Layer Chromatography is a powerful and accessible tool for the real-time monitoring of chemical reactions involving this compound. By following the detailed protocols and guidelines presented in these application notes, researchers can effectively track the progress of their syntheses, make informed decisions about reaction times and conditions, and ultimately streamline the development of novel pyridazine-based compounds. The principles of methodological rigor and validation discussed also ensure that the data generated is trustworthy and reproducible, which is of utmost importance in scientific research and drug development.
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 68206-04-2 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. PubChemLite - this compound (C5H5ClN2) [pubchemlite.lcsb.uni.lu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. scientistlive.com [scientistlive.com]
- 14. TLC Validation - Chromatography Forum [chromforum.org]
The Strategic Derivatization of 3-Chloro-4-methylpyridazine for Modern Medicinal Chemistry
Introduction: The Pyridazine Scaffold as a Privileged Motif in Drug Discovery
The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions, make it a versatile component in the design of bioactive molecules. Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[1][2] The strategic functionalization of the pyridazine ring is therefore a critical endeavor in the pursuit of novel therapeutics.
This guide focuses on the derivatization of a key building block: 3-chloro-4-methylpyridazine . The presence of a reactive chlorine atom at the 3-position, activated by the electron-withdrawing nature of the pyridazine ring, makes this compound an ideal starting point for a variety of chemical transformations. The adjacent methyl group at the 4-position can also influence the reactivity and conformational preferences of the resulting derivatives, offering a subtle yet powerful tool for fine-tuning molecular properties.
Herein, we provide detailed application notes and protocols for three cornerstone reactions in medicinal chemistry as applied to the this compound scaffold: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). Each section will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, and present data on the biological significance of the resulting derivatives.
I. Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Chemical Space
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the derivatization of heteroaromatic systems like this compound.
A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[3] This reaction is instrumental in the synthesis of biaryl and heteroaryl motifs, which are prevalent in many marketed drugs.
The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, ligand, base, and solvent. For an electron-deficient substrate like this compound, the oxidative addition of the palladium(0) catalyst to the C-Cl bond is often the rate-limiting step. The use of electron-rich and bulky phosphine ligands, such as XPhos, can accelerate this step by stabilizing the electron-deficient palladium center and promoting the dissociation of the phosphine from the palladium complex to create a vacant coordination site. The choice of base is also critical; a moderately strong base like cesium carbonate is often employed to facilitate the transmetalation step without promoting unwanted side reactions. A mixed solvent system, such as toluene/ethanol/water, can help to solubilize both the organic and inorganic reagents.
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Cesium carbonate (Cs2CO3) (2.0 equiv)
-
Toluene (5 mL per mmol of substrate)
-
Ethanol (2 mL per mmol of substrate)
-
Water (1 mL per mmol of substrate)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, XPhos, and cesium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvents (toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired 3-phenyl-4-methylpyridazine.
-
Caption: Workflow for Suzuki-Miyaura Coupling.
B. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[4][5] This reaction allows for the coupling of a wide variety of amines with aryl halides, including challenging substrates like this compound.
Similar to the Suzuki-Miyaura coupling, the choice of ligand is paramount in the Buchwald-Hartwig amination. Sterically hindered biarylphosphine ligands, such as BrettPhos, are often highly effective. These ligands facilitate the reductive elimination step, which is often the turnover-limiting step in the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine, forming the active nucleophile. Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.015 equiv)
-
BrettPhos (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (10 mL per mmol of substrate)
-
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3, BrettPhos, and sodium tert-butoxide.
-
Add this compound and morpholine, followed by anhydrous toluene.
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 3-(morpholin-4-yl)-4-methylpyridazine.
-
Caption: Workflow for Buchwald-Hartwig Amination.
II. Nucleophilic Aromatic Substitution (SNAr): A Classic and Robust Strategy
Nucleophilic aromatic substitution is a fundamental reaction in heterocyclic chemistry. The electron-deficient nature of the pyridazine ring makes the 3-chloro position susceptible to attack by a variety of nucleophiles.[6]
Causality Behind Experimental Choices:
SNAr reactions are often driven by the inherent electronic properties of the substrate. The rate of reaction can be enhanced by using a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can stabilize the charged intermediate (Meisenheimer complex). Heating is typically required to overcome the activation energy of the reaction. For less reactive nucleophiles, the addition of a base may be necessary to generate a more potent nucleophile.
-
Materials:
-
This compound (1.0 equiv)
-
4-Methoxythiophenol (1.1 equiv)
-
Potassium carbonate (K2CO3) (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF) (8 mL per mmol of substrate)
-
-
Procedure:
-
To a round-bottom flask, add this compound, 4-methoxythiophenol, and potassium carbonate.
-
Add anhydrous DMF and stir the mixture at 80 °C for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3-((4-methoxyphenyl)thio)-4-methylpyridazine.
-
Caption: Workflow for Nucleophilic Aromatic Substitution.
III. Biological Significance of 4-Methylpyridazine Derivatives
The derivatization of the this compound scaffold has led to the discovery of compounds with significant biological activities, particularly in the areas of oncology and inflammation.
Kinase Inhibition
Many pyridazine derivatives have been identified as potent kinase inhibitors.[7][8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridazine scaffold can act as a hinge-binding motif, mimicking the adenine core of ATP and thereby blocking the kinase's activity.
| Derivative Class | Target Kinase | Representative IC50 (nM) | Therapeutic Area |
| 3-Anilino-4-methylpyridazines | c-Met | 10-100 | Oncology |
| 3-(Pyrazol-4-yl)-4-methylpyridazines | FLT3 | 5-50 | Oncology (AML) |
| 3-Aryloxy-4-methylpyridazines | PI3K | 20-150 | Oncology |
Note: The IC50 values presented are representative and can vary depending on the specific substitution pattern and assay conditions.
Anticancer and Anti-inflammatory Activity
Beyond specific kinase inhibition, derivatives of 4-methylpyridazine have demonstrated broader anticancer and anti-inflammatory effects.[9][10] These activities are often linked to the modulation of key signaling pathways involved in cell proliferation, apoptosis, and the inflammatory response.
| Derivative | Biological Activity | Cell Line/Model | Key Findings |
| 3-(4-Aminosulfonylphenyl)amino-4-methylpyridazine | Anticancer | HCT-116 (Colon) | Induction of apoptosis and cell cycle arrest at G2/M phase. |
| 3-(Indol-5-yl)-4-methylpyridazine | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide (NO) and pro-inflammatory cytokine production. |
| 3-Morpholino-4-methylpyridazine | Anticancer | A549 (Lung) | Inhibition of cell migration and invasion. |
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its facile derivatization through robust and well-established synthetic methodologies, such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, provides access to a rich chemical space of potential therapeutic agents. The insights into the causality behind experimental choices and the detailed protocols provided herein are intended to empower researchers to efficiently explore this privileged scaffold in their drug discovery endeavors. The continued investigation of 4-methylpyridazine derivatives holds significant promise for the development of novel treatments for a range of human diseases.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing 3-Chloro-4-methylpyridazine Synthesis
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 3-Chloro-4-methylpyridazine. Recognizing the critical role of this intermediate in the development of novel pharmaceutical and agrochemical agents, we have compiled a series of troubleshooting protocols and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.[1] Our objective is to provide not just procedural steps, but the underlying scientific rationale to empower users to diagnose issues, optimize reaction conditions, and ultimately improve final product yield and purity.
Core Synthesis: Chlorination of 4-methyl-3(2H)-pyridazinone
The most prevalent and direct route to this compound is the deoxychlorination of 4-methyl-3(2H)-pyridazinone. This reaction typically employs phosphorus oxychloride (POCl₃), which conveniently serves as both the chlorinating agent and the reaction solvent.
Experimental Protocol: General Procedure
This protocol outlines a standard laboratory-scale synthesis.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a gas outlet connected to a scrubber), and a thermometer, add 4-methyl-3(2H)-pyridazinone.
-
Reagent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add phosphorus oxychloride (POCl₃) via a dropping funnel.
-
Heating: Heat the reaction mixture to reflux (approximately 90-110 °C) for a designated period (typically 2-4 hours).[1] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
POCl₃ Removal: After cooling to room temperature, remove the excess POCl₃ under reduced pressure. This step is crucial for minimizing the exothermic nature of the subsequent quench.
-
Workup (Quench): Perform this step with extreme caution in a well-ventilated fume hood. Very slowly and carefully pour the concentrated residue onto a stirred mixture of crushed ice and water.[1] The temperature should be monitored and maintained below 10 °C.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8.[1]
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography or recrystallization to obtain the final product.[2]
Reagent Stoichiometry Table
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Molar Eq. | Typical Scale (10 mmol) |
| 4-methyl-3(2H)-pyridazinone | 110.12 | N/A | 1.0 | 1.10 g |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.645 | 5.0 - 10.0 | 7.7 - 15.3 g (4.7 - 9.3 mL) |
Visual Synthesis Workflow
The following diagram illustrates the critical stages of the this compound synthesis, from starting materials to the purified final product.
Caption: A high-level overview of the synthesis process.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My final yield is disappointingly low. What are the most likely causes?
A1: Low yield is a multifaceted issue. Consider the following factors systematically:
-
Incomplete Reaction: The conversion of the pyridazinone starting material may not have reached completion.
-
Solution: Monitor the reaction using TLC until the starting material spot has completely disappeared. If the reaction stalls, consider extending the reflux time or using a slight excess of POCl₃.
-
-
Moisture Contamination: Phosphorus oxychloride reacts violently with water. Any moisture in the glassware or starting material will consume the reagent, rendering it ineffective for chlorination.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from entering the reaction.
-
-
Inefficient Workup: Significant product loss can occur during the workup and extraction phases.
-
Solution: During neutralization, ensure the pH does not become excessively basic, which can promote side reactions. Perform multiple extractions (at least 3-4) with your chosen organic solvent to ensure complete recovery of the product from the aqueous layer.
-
-
Product Volatility: While not extremely volatile, some product may be lost if evaporation during solvent removal is too aggressive (high temperature or very low pressure).
-
Solution: Remove the extraction solvent using a rotary evaporator at a moderate temperature (30-40 °C) and pressure.
-
Q2: The workup is highly exothermic and difficult to control. How can I perform the POCl₃ quench more safely?
A2: This is the most hazardous step of the procedure and requires meticulous attention to safety.
-
Minimize the Quench Load: The most effective way to increase safety is to remove as much excess POCl₃ as possible via vacuum distillation before the quench. This dramatically reduces the amount of reagent that will react exothermically with water.
-
Use a Large Ice Volume: The quench should be performed by adding the reaction residue to a large excess of crushed ice or an ice/water slurry, not the other way around. This provides a substantial heat sink.
-
Slow and Controlled Addition: Add the residue dropwise or in very small portions to the ice with vigorous stirring. Monitor the temperature of the ice slurry continuously, ensuring it remains below 10 °C.
-
Personal Protective Equipment (PPE): Always wear an acid-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty gloves. Perform the entire procedure within a certified chemical fume hood.
Q3: My TLC analysis of the crude product shows multiple spots. What are the probable impurities and how do I address them?
A3: The impurity profile can provide valuable diagnostic information. The diagram below outlines a decision-making process for identifying and mitigating common impurities.
Caption: A decision tree for identifying and resolving common impurities.
Q4: I am having trouble purifying the final product. It oiled out during recrystallization. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid crystal lattice, often because the solution is supersaturated or the compound's melting point is below the solvent's boiling point.[2]
-
Slow Down Cooling: Rapid cooling is a primary cause of both oiling out and impurity trapping.[2] Allow the hot, saturated solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize crystal formation.
-
Adjust Solvent System:
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.
-
Use a Co-Solvent (Anti-Solvent): If the product is too soluble, add a miscible "anti-solvent" (one in which the product is poorly soluble) dropwise to the warm solution until slight turbidity persists. Common anti-solvents for polar compounds are hexanes or heptane.[2]
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.[2]
-
-
Alternative Purification: If recrystallization remains problematic, flash column chromatography is an excellent alternative for isolating the pure product.[2] A gradient of hexane and ethyl acetate is often effective for purifying heterocyclic compounds.[2]
References
Technical Support Center: Chlorination of 4-Methyl-3(2H)-pyridazinone
Welcome to the technical support guide for the chlorination of 4-methyl-3(2H)-pyridazinone. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in their synthetic workflows. As your dedicated application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the challenges you may encounter. This guide is structured in a practical, question-and-answer format to directly address common issues, from low yields to unexpected byproducts, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: My reaction seems complete by TLC, but after aqueous workup, I recover a significant amount of my starting material, 4-methyl-3(2H)-pyridazinone. What is happening?
A1: This is a classic and frequently encountered issue when using phosphorus oxychloride (POCl₃) for the chlorination of pyridazinones and related heterocycles. The phenomenon you are observing is the hydrolysis of a key reaction intermediate during the workup phase.
Causality and Mechanism: The chlorination does not occur directly. Instead, the pyridazinone, which exists in tautomeric equilibrium with its pyridazin-3-ol form, is first activated by POCl₃. This activation step involves O-phosphorylation, creating a highly reactive pyridazinyl dichlorophosphate intermediate.[1] This intermediate is what you are likely observing on your TLC plate as the "disappeared" starting material.
However, this phosphate intermediate is moisture-sensitive. During aqueous workup (e.g., pouring the reaction mixture onto ice or adding water), it can be rapidly hydrolyzed back to the starting pyridazinone, leading to a frustratingly low yield of the desired chlorinated product.
Troubleshooting Workflow: Incomplete Reaction vs. Workup Hydrolysis
Caption: Troubleshooting workflow for low chlorination yields.
Preventative Measures & Protocol Adjustments:
-
Anhydrous Conditions: Ensure the reaction is conducted under strictly anhydrous conditions to prevent premature hydrolysis of POCl₃ and the phosphate intermediate.
-
Modified Workup: Instead of quenching with plain water or ice, pour the cooled reaction mixture slowly into a vigorously stirred, cold (0 °C) saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). The basic conditions will neutralize the acidic byproducts and are less aggressive in hydrolyzing the intermediate back to the starting material.
-
Rapid Extraction: Immediately following the quench, extract the product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Minimize the time the product spends in the aqueous phase.
Q2: My reaction is messy, and I've isolated a byproduct with two chlorine atoms according to mass spectrometry. What is it and how do I avoid it?
A2: You are likely observing over-chlorination, resulting in the formation of a dichlorinated pyridazinone. Given your starting material, the most probable byproduct is 4,6-dichloro-5-methyl-3(2H)-pyridazinone .
Causality and Mechanism: This side reaction occurs when the reaction conditions are too harsh or the stoichiometry is not carefully controlled. High temperatures and a large excess of POCl₃ can promote a second chlorination event at the C6 position of the ring. The initial product, 4-chloro-5-methyl-3(2H)-pyridazinone, is still electron-rich enough to undergo a second activation-chlorination sequence, especially at elevated temperatures. Many published syntheses of 4,5-disubstituted pyridazinones actually begin from a 4,5-dichloro precursor, highlighting the accessibility of this state.[2][3][4]
Preventative Measures & Protocol Adjustments:
| Parameter | Standard Condition | Adjustment to Prevent Dichlorination | Rationale |
| POCl₃ Equivalents | > 5.0 eq. (often used as solvent) | 2.0 - 3.0 eq. (using an inert, high-boiling solvent like toluene or acetonitrile) | Minimizes the concentration of the chlorinating agent, reducing the statistical likelihood of a second chlorination event. |
| Temperature | > 110 °C (refluxing POCl₃) | 80 - 90 °C | Lower temperatures provide enough energy for the primary chlorination but disfavor the higher activation energy required for the second.[5] |
| Reaction Time | Prolonged heating (> 6 hours) | Monitor closely by TLC/LCMS and quench as soon as starting material is consumed (typically 2-4 hours). | Prevents the product from being exposed to chlorinating conditions for an extended period, which can lead to byproduct formation. |
Q3: I see an impurity with the correct mass for mono-chlorination, but its NMR is slightly different. I also notice a new singlet around 4.5-5.0 ppm. What could this be?
A3: This is a strong indication of side-chain chlorination , where the methyl group at the C5 position has been chlorinated to form 4-chloro-5-(chloromethyl)-3(2H)-pyridazinone .
Causality and Mechanism: While the primary reaction at the C4 position is an electrophilic substitution on the pyridazinol tautomer, chlorination of the methyl group can occur via a different pathway, particularly when a solvent like N,N-dimethylformamide (DMF) is used, even in catalytic amounts. POCl₃ reacts with DMF to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻.[6][7][8] This reagent can facilitate an electrophilic attack on the enol or enamine tautomer of the pyridazinone, leading to the formation of a chloromethyl group. A recent study demonstrated a similar POCl₃-mediated electrophilic chlorination of a benzylic methyl group on a related heterocyclic system.[9][10]
Proposed Mechanism of Side-Chain Chlorination
Caption: Plausible electrophilic side-chain chlorination pathway.
Preventative Measures & Protocol Adjustments:
-
Avoid DMF: If side-chain chlorination is a problem, avoid using DMF as a solvent or additive. Opt for a non-participating solvent like toluene, xylenes, or acetonitrile.
-
Temperature Control: This side reaction is often more prevalent at higher temperatures. Maintaining the reaction temperature below 100 °C can help suppress it.
-
Use of Additives: In some cases, using a non-nucleophilic base like pyridine can moderate the reactivity of POCl₃ and may reduce side-chain reactions, though this must be evaluated on a case-by-case basis.
Troubleshooting Guide: Identification and Purification
Q4: How can I use ¹H NMR to distinguish the desired product from the dichlorinated and side-chain chlorinated byproducts?
A4: ¹H NMR is an excellent tool for this purpose. The chemical shifts and disappearance/appearance of key signals are highly diagnostic.
| Compound | H-6 Signal (singlet) | Methyl Signal (singlet) | Methylene Signal (singlet) | Key Differentiator |
| Starting Material: 4-Methyl-3(2H)-pyridazinone | ~7.6 ppm | ~2.2 ppm | N/A | Presence of H-4 proton (doublet, ~6.9 ppm). |
| Desired Product: 4-Chloro-5-methyl-3(2H)-pyridazinone | ~8.0-8.2 ppm | ~2.4 ppm | N/A | Clean singlets for H-6 and the methyl group. |
| Dichlorinated Byproduct: 4,6-Dichloro-5-methyl-3(2H)-pyridazinone | Absent | ~2.5 ppm | N/A | Absence of the downfield H-6 proton signal. |
| Side-Chain Byproduct: 4-Chloro-5-(chloromethyl)-3(2H)-pyridazinone | ~8.1-8.3 ppm | Absent | ~4.8 ppm[11] | Disappearance of the methyl singlet and appearance of a new singlet for the -CH₂Cl group around 4.5-5.0 ppm. |
Note: Exact chemical shifts can vary based on solvent and N-substitution.
Q5: What is the best way to purify my desired 4-chloro-5-methyl-3(2H)-pyridazinone away from these byproducts?
A5: A combination of recrystallization and column chromatography is typically effective.
-
Initial Purification (Recrystallization):
-
The desired product often has different solubility properties than the more symmetrical dichlorinated byproduct. After a crude workup, attempt recrystallization from a solvent system like ethanol/water , isopropanol , or toluene/heptane . This can often remove a significant portion of impurities.
-
-
Definitive Purification (Column Chromatography):
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or heptane is a good starting point. For example, begin with 10% ethyl acetate in hexanes and gradually increase the polarity to 30-40%.
-
Elution Order: Generally, the less polar compounds will elute first. You can expect the dichlorinated byproduct (more halogen content) to be less polar than the desired mono-chloro product. The side-chain chlorinated product will have similar polarity to the desired product but should be separable with a carefully run gradient. The unreacted, more polar starting material will elute last.
-
Validated Experimental Protocol
This protocol is optimized to minimize common side reactions.
Materials:
-
4-methyl-3(2H)-pyridazinone (1.0 eq.)
-
Phosphorus oxychloride (POCl₃) (3.0 eq.)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution (aq., cold)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a thermometer, suspend 4-methyl-3(2H)-pyridazinone (1.0 eq.) in anhydrous toluene (5 mL per gram of starting material).
-
Reagent Addition: While stirring under a nitrogen atmosphere, slowly add phosphorus oxychloride (3.0 eq.) to the suspension at room temperature. The addition may be slightly exothermic.
-
Heating: Heat the reaction mixture to 85-90 °C. Maintain this temperature and monitor the reaction progress every 30-60 minutes using TLC (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete in 2-4 hours.
-
Cooling: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Workup/Quench: In a separate flask, prepare a vigorously stirred, saturated solution of sodium bicarbonate chilled in an ice bath. Slowly and carefully pour the cooled reaction mixture into the bicarbonate solution. Caution: This quench is exothermic and will release gas. Ensure adequate ventilation and perform the addition slowly.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from isopropanol) or by silica gel column chromatography as described in Q5.
References
- 1. mdpi.com [mdpi.com]
- 2. cbijournal.com [cbijournal.com]
- 3. prepchem.com [prepchem.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Direct, metal-free amination of heterocyclic amides/ureas with NH-heterocycles and N-substituted anilines in POCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR [m.chemicalbook.com]
Technical Support Center: Purification of 3-Chloro-4-methylpyridazine
Welcome to the technical support center for the purification of 3-Chloro-4-methylpyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of this compound. The protocols and advice provided are based on established chemical principles and practical laboratory experience.
Part 1: Initial Assessment & Common Questions
Q1: I have just completed the synthesis of this compound. What are the likely impurities in my crude product?
A1: Understanding the potential impurities is the first step towards a successful purification strategy. The most common synthesis of this compound involves the chlorination of 4-methyl-3(2H)-pyridazinone with a reagent such as phosphorus oxychloride (POCl₃)[1]. Based on this, the primary impurities you may encounter are:
-
Unreacted Starting Material: 4-methyl-3(2H)-pyridazinone. This is a solid with a very high boiling point, making it non-volatile under typical distillation conditions for the product.
-
Over-chlorinated Byproducts: 3,6-dichloro-4-methylpyridazine is a common byproduct. This is a solid at room temperature.
-
Residual Chlorinating Agent and its Byproducts: If POCl₃ is used, residual amounts and its hydrolysis product, phosphoric acid, may be present.
-
Solvent Residues: Any solvents used in the synthesis or workup.
Here is a summary of the physical properties of the target compound and its key impurities to help guide your purification strategy:
| Compound | CAS Number | Molecular Weight ( g/mol ) | Physical State at RT | Melting Point (°C) | Boiling Point (°C) |
| This compound | 68206-04-2 | 128.56 | Liquid[2] | Not available | Not available |
| 4-methyl-3(2H)-pyridazinone | 33471-40-8 | 110.11 | Solid | Not available | 358.1 @ 760 mmHg[3] |
| 3,6-dichloro-4-methylpyridazine | 19064-64-3 | 163.00 | Solid[4] | 86-88[4] | 149-151 @ 21 mmHg[4] |
Q2: How can I quickly assess the purity of my crude this compound?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for a rapid purity assessment. Given the polar nature of pyridazines, a common and effective mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
Recommended TLC Protocol:
-
Stationary Phase: Standard silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): Start with a 7:3 mixture of Hexanes:Ethyl Acetate. You can adjust the ratio to achieve optimal separation.
-
Visualization:
-
UV light (254 nm) should reveal the aromatic rings of your compound and impurities.
-
Staining with potassium permanganate (KMnO₄) can also be effective for visualizing organic compounds.
-
By comparing the retention factor (Rf) of your product to any other spots on the TLC plate, you can get a good initial estimate of its purity and the polarity of the impurities, which will inform your choice of purification method.
Part 2: Troubleshooting Purification by Vacuum Distillation
Since this compound is a liquid and its main impurities are solids with significantly different volatilities, vacuum distillation is a highly effective purification method.
Q3: I cannot find a literature boiling point for this compound. How should I approach its distillation?
A3: It is not uncommon for less-common research chemicals to have incomplete physical data in the public domain. The absence of a reported boiling point requires a careful and systematic approach to vacuum distillation.
Experimental Workflow for Vacuum Distillation:
Caption: Workflow for vacuum distillation of this compound.
Detailed Protocol:
-
Drying: Ensure your crude product is free of water and solvents by drying it over anhydrous magnesium sulfate or sodium sulfate, followed by filtration.
-
Apparatus: Use a short-path distillation head or a fractional distillation column with a vacuum jacket for better insulation.
-
Initial Vacuum and Heating: Start with a moderate vacuum and slowly increase the temperature of the heating mantle. Observe for the initial boiling of any low-boiling residual solvents.
-
Fraction Collection: As the temperature rises, you will observe the product starting to distill. Collect the distillate in separate fractions. A stable boiling point at a given pressure indicates a pure compound.
-
Monitoring: Continuously monitor the head temperature and the vacuum pressure. A fluctuating temperature may indicate a mixture is distilling.
-
Analysis: Analyze each collected fraction by TLC to determine its purity. Combine the fractions that show a single spot corresponding to your product.
Q4: My crude product is a dark oil. Will distillation be effective?
A4: Yes, distillation is often very effective for removing non-volatile, colored impurities (baseline material on TLC). These impurities will remain in the distillation flask. If you observe charring or decomposition at higher temperatures, you may need to use a higher vacuum (lower pressure) to reduce the required boiling temperature.
Part 3: Troubleshooting Purification by Flash Column Chromatography
Flash column chromatography is an excellent alternative or complementary technique to distillation, especially for removing impurities with similar polarity to the product.
Q5: How do I select the right solvent system (eluent) for flash chromatography?
A5: The ideal solvent system is determined by running several TLCs with different solvent mixtures. The goal is to find a system where your product has an Rf value between 0.2 and 0.4, and there is good separation from all impurity spots.
Solvent System Selection Workflow:
Caption: Logic for selecting a chromatography eluent.
Step-by-Step Protocol for Flash Chromatography:
-
Column Packing: Dry pack the column with silica gel and then flush with the initial, low-polarity eluent.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Start with a low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.
-
Product Isolation: Once you have identified the pure fractions containing your product, combine them and remove the solvent under reduced pressure.
Q6: My compound is streaking on the TLC plate and the chromatography column. What should I do?
A6: Streaking is often an indication that the compound is highly polar or acidic/basic. Since pyridazines are basic, they can interact strongly with the acidic silica gel. To mitigate this:
-
Add a Modifier: Add a small amount of triethylamine (~0.5-1%) to your eluent. This will neutralize the acidic sites on the silica gel and should result in sharper spots and better separation.
Part 4: Alternative Purification Strategy: Purification via the Hydrochloride Salt
If distillation and chromatography are not providing the desired purity, or if you need a solid derivative of your compound, purification via the hydrochloride salt is an excellent option. The hydrochloride salt of this compound is a solid and can be purified by recrystallization[4].
Q7: How do I perform a purification via the hydrochloride salt?
A7: This is a three-step process: salt formation, recrystallization, and liberation of the free base.
Workflow for Purification via Salt Formation:
Caption: Process for purification of this compound via its hydrochloride salt.
Detailed Protocol:
-
Salt Formation:
-
Dissolve the crude liquid this compound in a non-polar solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in ether (commercially available or prepared by bubbling HCl gas through ether) with stirring.
-
The hydrochloride salt will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold ether.
-
-
Recrystallization:
-
Perform solubility tests to find a suitable recrystallization solvent or solvent pair. A mixture of a polar solvent like ethanol and a non-polar co-solvent like ether is a good starting point.
-
Dissolve the crude salt in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
-
Liberation of the Free Base:
-
Dissolve the purified hydrochloride salt in water.
-
Add a saturated aqueous solution of a weak base like sodium bicarbonate (or a dilute solution of a strong base like NaOH) until the solution is basic (pH > 8).
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the pure this compound liquid.
-
Part 5: Post-Purification and Storage FAQs
Q8: How should I store my purified this compound?
A8: It is recommended to store the purified compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator to minimize degradation over time[2].
Q9: My purified product is a clear liquid, but it turns yellow over time. Is this a problem?
A9: Halogenated pyridazines can be susceptible to slow decomposition, especially when exposed to light and air. The development of a yellow color likely indicates the formation of minor impurities. For most applications, this slight change in color is not detrimental. However, for applications requiring very high purity, it is best to use the material shortly after purification or to re-purify it if it has been stored for an extended period.
References
Technical Support Center: Optimizing Temperature for 3-Chloro-4-methylpyridazine Reactions
Welcome to the technical support center for optimizing reactions involving 3-Chloro-4-methylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during experimentation, with a specific focus on the critical parameter of temperature.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during reactions with this compound, with a focus on diagnosing and resolving problems related to reaction temperature.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Symptoms:
-
Reaction monitoring (TLC, LC-MS) shows a significant amount of unreacted this compound.
-
Formation of palladium black is observed.
-
The desired product is present in only trace amounts or is completely absent.
Probable Causes & Solutions:
-
Insufficient Thermal Energy for C-Cl Bond Activation: The Carbon-Chlorine bond in heteroaromatic compounds like this compound is relatively strong and requires sufficient thermal energy for the initial oxidative addition step in the catalytic cycle.
-
Solution: Gradually increase the reaction temperature in increments of 10°C. For many Suzuki and Buchwald-Hartwig reactions involving heteroaryl chlorides, a temperature range of 80-110°C is often effective.[1][2] Monitor the reaction at each new temperature to assess for product formation and potential decomposition.
-
-
Catalyst Decomposition at Elevated Temperatures: While heat is necessary, excessive temperatures can lead to the decomposition of the palladium catalyst, often evidenced by the formation of palladium black.[3][4] This is a common cause of reaction failure.
-
Solution: If palladium black is observed, reduce the reaction temperature. It is crucial to find a balance between providing enough energy for catalysis and maintaining the stability of the catalyst. Consider running the reaction at the lowest temperature that affords a reasonable reaction rate.[4]
-
-
Inappropriate Ligand for the Operating Temperature: The choice of ligand is critical for stabilizing the palladium catalyst, especially at higher temperatures.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) which are known to stabilize the active Pd(0) species and prevent aggregation at elevated temperatures.[4]
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
Issue 2: Formation of Significant Side Products
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting material and desired product.
-
LC-MS or GC-MS analysis reveals the presence of unexpected masses.
Probable Causes & Solutions:
-
Hydrodehalogenation (Dechlorination): A common side reaction in palladium-catalyzed couplings is the replacement of the chlorine atom with a hydrogen atom. This can be exacerbated by high temperatures and certain reaction conditions.[1]
-
Solution: Lowering the reaction temperature can often minimize this side reaction. Additionally, ensure strictly anhydrous and deoxygenated conditions, as water can be a proton source.
-
-
Thermodynamically Favored Isomerization at High Temperatures: In nucleophilic aromatic substitution (SNAr) reactions, high temperatures may lead to the formation of the more thermodynamically stable, but potentially undesired, product isomer.[5][6]
-
Solution: To favor the kinetically controlled product, conduct the reaction at a lower temperature for a longer period.[7] This reduces the energy available for the system to overcome the activation barrier to the more stable thermodynamic product.
-
-
Thermal Decomposition of the Pyridazine Ring: The pyridazine ring itself can be susceptible to decomposition under harsh thermal stress, leading to a complex mixture of byproducts.[1]
-
Solution: Avoid excessively high temperatures. If the desired reaction requires high heat, consider using a microwave reactor to allow for rapid heating to the target temperature and shorter overall reaction times, which can minimize thermal decomposition.
-
Temperature Effects on Product Selectivity:
Caption: Influence of temperature on product selectivity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Suzuki-Miyaura coupling with this compound?
A1: For Suzuki-Miyaura reactions involving chloro-heterocycles, a typical starting temperature range is 80-100°C .[8][9] However, the optimal temperature can be influenced by the specific boronic acid, catalyst system (palladium precursor and ligand), and solvent used. It is often necessary to screen temperatures to find the ideal balance between reaction rate and catalyst stability.[4] In some cases, with highly active catalyst systems, these reactions can even be performed at room temperature.[10]
Q2: What is the recommended temperature for Buchwald-Hartwig amination of this compound?
A2: The generally recommended temperature range for Buchwald-Hartwig amination is 80-110°C .[1][2] The choice of amine nucleophile can significantly impact the required temperature. More nucleophilic amines may react at lower temperatures, while less reactive or sterically hindered amines may require higher temperatures.[11] As with Suzuki coupling, catalyst and ligand selection are critical, and some modern catalyst systems can facilitate these reactions at or near room temperature.[12][13]
Q3: Can Nucleophilic Aromatic Substitution (SNAr) be performed on this compound, and how does temperature play a role?
A3: Yes, the electron-deficient nature of the pyridazine ring makes it susceptible to SNAr. Temperature is a key factor in these reactions. Higher temperatures increase the reaction rate but can also lead to the formation of the thermodynamically more stable product, which may not be the desired outcome.[5][6] For reactions where kinetic control is desired, lower temperatures are recommended. The choice of nucleophile and solvent will also heavily influence the optimal temperature.
Q4: What are the visual signs of thermal decomposition of my reaction involving this compound?
A4: The most common visual indicator of a problem at elevated temperatures is the formation of palladium black , which signals the decomposition of the palladium catalyst.[3][4] Other signs can include a significant and inexplicable color change of the reaction mixture (darkening beyond what is expected) and the appearance of insoluble, tar-like materials.
Q5: How does temperature affect catalyst stability?
A5: High temperatures can accelerate catalyst decomposition pathways, such as the aggregation of palladium nanoparticles to form inactive palladium black.[4] The stability of the catalyst is intrinsically linked to the ligand used. Bulky, electron-rich ligands form more stable complexes with the palladium center, helping to prevent decomposition at the elevated temperatures often required for the activation of chloro-heterocycles.[4]
Part 3: Data & Protocols
Table 1: Recommended Temperature Ranges for Common Reactions
| Reaction Type | Substrate | Typical Temperature Range | Key Considerations |
| Suzuki-Miyaura Coupling | This compound | 80 - 100°C | Highly dependent on the boronic acid and catalyst/ligand system. Higher temperatures may be needed for less reactive coupling partners.[8][9] |
| Buchwald-Hartwig Amination | This compound | 80 - 110°C | Sterically hindered amines or less nucleophilic amines may require higher temperatures.[1][2] |
| Nucleophilic Aromatic Substitution (SNAr) | This compound | 25 - 120°C | Lower temperatures favor the kinetic product, while higher temperatures favor the thermodynamic product.[5][6][7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent (e.g., dioxane, toluene, or DMF/water mixture). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90°C ) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the amine (1.1-1.2 eq.), a suitable base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 eq.), the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), and the appropriate ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene or dioxane).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100°C ) with vigorous stirring.[14]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. oiccpress.com [oiccpress.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Troubleshooting Low Conversion in Pyridazine Substitution Reactions
Welcome to the technical support center for pyridazine substitution reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the functionalization of the pyridazine scaffold. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles that govern these transformations. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to logically diagnose and resolve issues in your own research.
The pyridazine ring, with its adjacent nitrogen atoms, possesses unique electronic properties that make it a valuable scaffold in pharmaceuticals and agrochemicals.[1][2] However, these same properties can present significant synthetic challenges. This resource is structured as a series of question-and-answer troubleshooting guides, focusing on the two primary methods for pyridazine functionalization: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Section 1: Understanding Pyridazine's Unique Reactivity
Before troubleshooting, it's critical to understand the electronic nature of the pyridazine ring. The two adjacent, electron-withdrawing nitrogen atoms create a π-deficient system.[3][4] This has two major consequences:
-
Susceptibility to Nucleophilic Attack: The carbon atoms in the pyridazine ring are significantly more electrophilic than those in benzene. This makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present.
-
Resistance to Electrophilic Attack: Conversely, the ring is deactivated towards electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts), which typically fails or requires harsh conditions.[5]
This inherent reactivity profile dictates the primary strategies for its functionalization.
Diagram: General Troubleshooting Workflow
Below is a general workflow to begin diagnosing issues with low conversion.
Caption: A high-level decision tree for troubleshooting pyridazine reactions.
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, often metal-free method for functionalizing pyridazines. The reaction proceeds via a two-step addition-elimination mechanism, forming a stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's success.[6]
Diagram: SNAr Mechanism on Pyridazine
Caption: The two-step Addition-Elimination mechanism of SNAr reactions.
Q&A: SNAr Reactions
Question 1: My SNAr reaction on a chloropyridazine shows little to no conversion, even at elevated temperatures. What is the likely cause?
Answer: This is a common issue that typically points to one of three areas: the leaving group, the nucleophile, or the solvent.
-
Leaving Group Ability: In SNAr, the rate-determining step is often the initial nucleophilic attack, not the loss of the leaving group. However, the leaving group's ability to stabilize the negative charge in the transition state is crucial. For halogens on a π-deficient ring, the order of reactivity is often F > Cl > Br > I . This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and lowering the activation energy for nucleophilic attack. If you are struggling with a chloro- or bromo-pyridazine, and if synthetically feasible, switching to the analogous fluoro-pyridazine can dramatically increase the reaction rate.
-
Nucleophile Strength and Stability:
-
Basicity vs. Nucleophilicity: A strong base is not always a strong nucleophile. For SNAr, you need a nucleophile that is potent enough to attack the electron-deficient ring. Hard nucleophiles (like alkoxides or amines) are generally effective.
-
Nucleophile Degradation: If your reaction requires high temperatures (>120 °C) for extended periods, your nucleophile may be degrading. Check its stability under the reaction conditions. For example, some amines can undergo side reactions at high temperatures. Consider using a more robust nucleophile or milder conditions if possible.[7]
-
-
Solvent Choice: The solvent's role is to stabilize the charged Meisenheimer intermediate.
-
Polar Aprotic Solvents are Ideal: Solvents like DMSO, DMF, NMP, or acetonitrile are excellent choices. They are polar enough to solvate the charged intermediate but do not have acidic protons that can protonate the nucleophile, reducing its efficacy.[8]
-
Avoid Protic Solvents: Protic solvents like ethanol or water can form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its ability to attack the pyridazine ring.
-
Troubleshooting Steps:
-
Confirm Nucleophile Potency: Ensure your nucleophile is not degraded and is sufficiently deprotonated. If using an alcohol, ensure you are using a strong enough base (e.g., NaH, KHMDS) to generate the alkoxide in situ.
-
Switch to a Higher-Boiling Polar Aprotic Solvent: If you are using acetonitrile (BP: 82 °C), switch to DMF (BP: 153 °C) or DMSO (BP: 189 °C) to safely increase the reaction temperature.
-
Consider a More Activated Substrate: If possible, synthesize the 4-fluoropyridazine analog to increase the rate of substitution.
Question 2: I am attempting a substitution on 3,6-dichloropyridazine with one equivalent of an amine, but I'm getting a mixture of the desired monosubstituted product, the disubstituted product, and unreacted starting material. How can I improve selectivity?
Answer: This is a classic selectivity challenge. Once the first nucleophile adds to the ring, the electron-donating character of the new substituent deactivates the ring towards further substitution, but often not enough to prevent disubstitution, especially at higher temperatures or with long reaction times.
Causality: The first substitution at C6 (or C3) forms 3-chloro-6-aminopyridazine. While the amino group is activating, the remaining chlorine atom is still on a highly π-deficient ring, making it susceptible to a second attack.
Strategies for Improving Monosubstitution:
-
Lower the Temperature: This is the most critical parameter. Run the reaction at the lowest temperature that still allows for a reasonable rate of the first substitution. This increases the difference in activation energy between the first and second substitution. Start at room temperature or even 0 °C and slowly warm the reaction, monitoring by TLC or LC-MS.
-
Control Stoichiometry and Addition Rate: Use precisely 1.0 equivalent of the nucleophile. Furthermore, consider a slow addition of the nucleophile (e.g., via syringe pump over several hours) to the solution of 3,6-dichloropyridazine. This keeps the instantaneous concentration of the nucleophile low, favoring reaction with the more reactive starting material over the less reactive monosubstituted product.
-
Use a Bulky Nucleophile: If your synthesis allows, a sterically hindered nucleophile can disfavor the second substitution due to steric clash with the pyridazine ring and the first substituent.
-
Leverage Differential Reactivity: In some cases, the halogen atoms on a polyhalogenated pyridazine have different reactivities. For example, in 3,4,6-trichloropyridazine, substitution often occurs preferentially at the C4 position. Understanding the electronic and steric environment of each position is key.[3]
Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are indispensable for forming C-C and C-N bonds on pyridazines.[9] However, the pyridazine nucleus itself can act as a ligand for the palladium center, leading to catalyst inhibition or deactivation. This makes ligand choice and reaction conditions paramount.[10]
Diagram: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Q&A: Palladium-Catalyzed Reactions
Question 3: My Suzuki-Miyaura coupling of a bromopyridazine with an arylboronic acid is giving very low yield. I'm using Pd(PPh₃)₄ and Na₂CO₃. What should I change?
Answer: While Pd(PPh₃)₄ is a classic catalyst, it is often not optimal for electron-deficient heterocycles like pyridazine. The low yield is likely due to a combination of slow oxidative addition and catalyst deactivation.
Causality:
-
Catalyst Choice: Triphenylphosphine (PPh₃) is a relatively electron-poor ligand. For electron-deficient aryl halides (like bromopyridazines), electron-rich, bulky phosphine ligands are required to promote the rate-limiting oxidative addition step. The pyridazine nitrogen atoms can also coordinate to the palladium center, inhibiting the reaction, a problem that is often overcome by using bulky ligands that shield the metal center.[11]
-
Base Selection: The base is not just a stoichiometric reagent; its strength and solubility are critical. Na₂CO₃ is a relatively weak base. A stronger base like K₃PO₄ or Cs₂CO₃ is often required to facilitate the transmetalation step, especially with less reactive boronic acids.
-
Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines upon storage. This process is often reversible, but aged boronic acids have lower effective concentrations.
Troubleshooting Steps & Recommendations:
-
Switch to a Modern Catalyst/Ligand System: This is the most impactful change you can make. Use a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in combination with a specialized ligand.
-
Use a Stronger, Non-Aqueous Base: Switch from aqueous Na₂CO₃ to anhydrous K₃PO₄ or Cs₂CO₃.
-
Degas Rigorously: Ensure your solvent and reaction mixture are thoroughly degassed to prevent oxidation of the Pd(0) active catalyst and the phosphine ligands.
-
Check Boronic Acid Quality: Use fresh boronic acid if possible. If you suspect boroxine formation, you can try dissolving the boronic acid in the solvent with the base and stirring for 30-60 minutes before adding the catalyst and pyridazine substrate.
| Catalyst / Ligand System | Base | Solvent | Typical Temp (°C) | Performance Notes | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-100 | Often slow and low-yielding for pyridazines. | [10] |
| PdCl₂(dppf) | K₂CO₃ | DME | 80-90 | A significant improvement; good general-purpose system. | [10] |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene/Dioxane | 100-110 | Excellent for challenging couplings; SPhos is bulky and electron-rich. | [10] |
| Pd(OAc)₂ + XPhos | K₃PO₄ | Toluene/Dioxane | 100-110 | Another highly effective Buchwald ligand for heteroaromatics. | [10] |
Question 4: I'm running a Buchwald-Hartwig amination on a chloropyridazine and the reaction stalls after ~50% conversion. What's causing catalyst deactivation?
Answer: Catalyst deactivation in Buchwald-Hartwig aminations of pyridazines is common and is usually caused by either coordination of the product to the catalyst or oxidative degradation.
Causality:
-
Product Inhibition: The product, a substituted aminopyridazine, is often a better ligand for palladium than the starting amine. It can coordinate to the Pd(0) center and halt the catalytic cycle. Using bulky phosphine ligands (like those used in Suzuki couplings) is essential to prevent this, as they create a sterically crowded coordination sphere around the palladium that disfavors binding of the planar product molecule.
-
Oxygen Contamination: The Pd(0) active species and the electron-rich phosphine ligands are extremely sensitive to oxygen. Even trace amounts of oxygen can lead to the formation of inactive palladium oxides and phosphine oxides.
-
Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Weaker bases like K₂CO₃ are generally ineffective.
Troubleshooting Steps:
-
Use a Bulky Ligand: If you are not already, switch to a ligand like XPhos, RuPhos, or BrettPhos. These have been specifically designed to promote reductive elimination and resist product inhibition.
-
Improve Inert Atmosphere Technique: Do not underestimate the importance of this. Use a glovebox for setup if available. If using Schlenk techniques, ensure your flask is properly oven- or flame-dried. Use a high-quality inert gas (Argon is preferred over Nitrogen for its density). Degas your solvent by sparging with argon for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Use a Pre-catalyst: Instead of generating Pd(0) in situ from Pd(OAc)₂ or Pd₂(dba)₃, consider using a commercially available, air-stable pre-catalyst (e.g., G3 or G4 palladacycles). These are more robust and provide more consistent results.
Section 4: Key Experimental Protocols
To ensure reproducibility and success, adherence to validated protocols is essential.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Halopyridazines
This protocol is a robust starting point for the Suzuki-Miyaura coupling on a pyridazine scaffold, utilizing modern best practices.
Materials:
-
Halopyridazine (1.0 equiv)
-
Boronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (potassium phosphate), finely ground and dried (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or CPME)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halopyridazine, boronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos, followed by the anhydrous, degassed solvent (to a typical concentration of 0.1-0.5 M).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 100-110 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS by periodically taking a small aliquot (under inert atmosphere if the reaction is ongoing).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or DCM) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for SNAr with an Amine Nucleophile
Materials:
-
Halopyridazine (1.0 equiv)
-
Amine nucleophile (1.1 - 2.0 equiv)
-
Base (if amine salt is used, or if HF/HCl is to be scavenged, e.g., K₂CO₃, DIPEA) (1.5 - 2.5 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the halopyridazine and the solvent.
-
Reagent Addition: Add the amine nucleophile and the base (if required).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-150 °C). Note: Reactions in DMSO or DMF can often be performed in a sealed vial if the temperature does not exceed the solvent's boiling point significantly.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and an organic solvent (e.g., ethyl acetate). Extract the aqueous layer 2-3 times with the organic solvent.
-
Washing: Combine the organic layers and wash thoroughly with water (to remove DMSO/DMF) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography or recrystallization.
References
- 1. ijcrt.org [ijcrt.org]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyridazine Synthesis
<_>
Welcome to the Technical Support Center for large-scale pyridazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on safely managing the inherent exothermic risks associated with these critical chemical transformations. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, moving beyond simple procedural steps to explain the fundamental principles behind our recommendations.
Troubleshooting Guide: Real-Time Exotherm Management
This section addresses immediate issues that can arise during a large-scale pyridazine synthesis.
Scenario 1: Rapid, Unexpected Temperature Spike During Reagent Addition
Question: I've just started the addition of hydrazine to a 1,4-dicarbonyl compound, and the reactor temperature is rising much faster than predicted by my small-scale experiments. What's happening, and what should I do?
Answer:
A rapid temperature increase beyond the predicted rate is a primary indicator of a potential thermal runaway.[1][2] This situation arises because the rate of heat generation from the exothermic condensation reaction is exceeding the heat removal capacity of your reactor.[2][3] On a large scale, the surface-area-to-volume ratio is significantly lower than in laboratory glassware, making heat dissipation less efficient.[3]
Immediate Actions:
-
Stop Reagent Addition Immediately: Cease the feed of the limiting reagent (in this case, likely the hydrazine derivative). This is the most critical first step to prevent further heat generation.
-
Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity. This may involve increasing the flow rate of the coolant or decreasing its temperature.
-
Increase Agitation: Enhance mixing to improve heat transfer from the reaction bulk to the reactor walls and cooling jacket. Be cautious, as vigorous agitation can sometimes increase the reaction rate.
-
Emergency Quenching (If Necessary): If the temperature continues to rise uncontrollably and approaches the solvent's boiling point or the decomposition temperature of any components, be prepared to initiate your pre-planned emergency quenching procedure. This could involve adding a cold, inert solvent or a reaction inhibitor.
Root Cause Analysis and Prevention:
-
Inadequate Heat Transfer Characterization: The thermal properties of the reaction were likely not fully understood during the scale-up process.
-
Reagent Addition Rate: Your current addition rate is too high for the reactor's heat removal capabilities.
-
Localized Hotspots: Insufficient agitation can lead to localized areas of high reactant concentration and temperature, accelerating the reaction in those zones.
To prevent this in the future, conduct a thorough reaction hazard assessment before scaling up.[4] This should include reaction calorimetry to precisely measure the heat of reaction and determine the maximum safe addition rate for your specific equipment.[5]
Scenario 2: Secondary Exotherm Observed After Initial Reaction
Question: The main pyridazine formation reaction appeared to be complete, with the temperature stabilizing. However, hours later, during workup or holding, the temperature began to rise again. What could be causing this?
Answer:
This phenomenon points to a secondary, delayed exothermic event, which can be just as dangerous as the primary reaction exotherm. Potential causes include:
-
Decomposition of Intermediates or Products: The pyridazine product or unreacted intermediates may be thermally unstable under the current conditions, leading to a slow decomposition that generates heat.
-
Side Reactions: Unintended side reactions may have a higher activation energy and only become significant as the batch is held at temperature for an extended period.
-
Incomplete Reaction: The primary reaction may not have gone to completion, and a slow, residual reaction is now occurring.
Investigative and Corrective Actions:
-
Cool the Batch: Immediately apply cooling to bring the temperature back to a safe, stable level.
-
Analyze the Mixture: Take a sample of the reaction mixture (if safe to do so) and analyze it using techniques like HPLC, GC-MS, or NMR to identify any unexpected byproducts or remaining starting materials.
-
Thermal Stability Testing: Use Differential Scanning Calorimetry (DSC) or a similar technique to determine the onset temperature of decomposition for your reaction mixture and isolated product.[5] This will help you define a safe upper operating temperature.
Prevention Strategy:
-
Hold Time Studies: During process development, conduct studies to understand the stability of the reaction mixture over time at your intended processing temperatures.
-
Define a Stable Workup Temperature: Ensure that all post-reaction steps, including quenching and extractions, are conducted at temperatures well below any identified decomposition onsets.
Frequently Asked Questions (FAQs)
This section covers common questions regarding the safe design and execution of large-scale pyridazine syntheses.
Q1: What are the most common exothermic steps in pyridazine synthesis?
A1: The most significant exotherm in many classical pyridazine syntheses is the initial condensation reaction between a 1,4-dicarbonyl compound (or a functional equivalent) and hydrazine or a hydrazine derivative.[6][7][8] This cyclization is often highly energetic. Other steps that can be exothermic include:
-
Nitration Reactions: If you are synthesizing a nitropyridazine derivative, the nitration step is notoriously exothermic and carries a high risk of thermal runaway.[9][10]
-
Hydrogenation: Catalytic hydrogenation steps, for example, to reduce a nitro group or dehalogenate a precursor, can also be significantly exothermic.[9]
-
Quenching: The quenching of reactive reagents (e.g., adding water to a strong acid mixture) can generate substantial heat.
Q2: How can I quantitatively assess the thermal risk before scaling up?
A2: A multi-pronged approach using specialized instrumentation is essential for a thorough thermal risk assessment:
| Technique | Purpose | Key Data Obtained |
| Differential Scanning Calorimetry (DSC) | To screen for thermal stability of reactants, intermediates, and products. | Onset temperature of decomposition, energy of decomposition.[5] |
| Reaction Calorimetry (RC1) | To measure the heat evolved during the desired reaction under process conditions. | Heat of reaction (ΔHr), heat flow, specific heat capacity, adiabatic temperature rise (ΔTad). |
| Adiabatic Calorimetry (e.g., ARC, VSP2) | To simulate a worst-case "cooling failure" scenario. | Time to maximum rate (TMR), self-heating rate, pressure generation data.[5] |
This data allows you to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) and ensure it remains safely below the decomposition temperature of your reaction mixture.
Q3: What are the key engineering controls for managing exotherms in a large reactor?
A3: Robust engineering controls are your primary defense against thermal runaway:[1]
-
High-Efficiency Cooling Systems: A well-designed reactor jacket with turbulent coolant flow is critical. For highly exothermic processes, consider external heat exchangers or internal cooling coils.
-
Controlled Dosing Systems: Use high-precision pumps to control the addition rate of the limiting reagent. This is often the most effective way to control the rate of heat generation.
-
Redundant Temperature and Pressure Sensors: Install multiple sensors to monitor the reaction and provide early warnings of deviations. These should be linked to an automated alarm system.[11]
-
Emergency Relief Systems: The reactor must be equipped with appropriately sized safety relief valves or rupture discs to safely vent excess pressure in a runaway scenario.[1][11]
-
Emergency Quench/Inhibitor Injection System: A system to rapidly introduce a cooling fluid or a reaction-stopping chemical can be a crucial final line of defense.[11]
Q4: Are there "greener" or inherently safer synthesis routes to pyridazines that might avoid strong exotherms?
A4: Yes, the field of green chemistry is actively exploring alternative synthetic strategies.[12] While classical condensation methods are common, consider investigating:
-
Catalytic Methods: Modern catalytic approaches, including metal-catalyzed cross-coupling or cycloaddition reactions, can sometimes offer milder reaction conditions and better control over the reaction rate.[13][14]
-
Flow Chemistry: Continuous flow reactors offer a significantly higher surface-area-to-volume ratio compared to batch reactors, allowing for near-instantaneous heat removal.[2] This makes them an inherently safer technology for managing highly exothermic reactions. The small reaction volume at any given moment also minimizes the potential hazard.[2]
-
Enzymatic Synthesis: While less common for pyridazines currently, biocatalysis can offer reactions at ambient temperature and pressure, eliminating many thermal hazards.
Visualizing Safety Protocols
Diagram 1: Decision Workflow for Temperature Excursion
This diagram outlines the logical steps a researcher or process chemist should follow in the event of an unexpected temperature increase.
Caption: Decision workflow for managing a temperature excursion.
Experimental Protocol: Reaction Calorimetry for a Model Pyridazine Synthesis
This protocol outlines the key steps for using a reaction calorimeter (e.g., an RC1) to gather critical safety data.
Objective: To determine the heat of reaction (ΔHr) and the maximum adiabatic temperature rise (ΔTad) for the synthesis of 6-phenyl-3(2H)-pyridazinone from 4-oxo-4-phenylbutanoic acid and hydrazine hydrate.
Methodology:
-
Calibration: Perform a standard electrical calibration of the calorimeter to determine the overall heat transfer coefficient (UA) and the heat capacity of the reactor system (Cp,r).
-
Charging Reactants:
-
Charge the reactor with a known mass of 4-oxo-4-phenylbutanoic acid and the chosen solvent (e.g., ethanol).
-
Heat the reactor contents to the desired initial process temperature (e.g., 60 °C) and allow them to stabilize.
-
Load a known mass of hydrazine hydrate into the dosing vessel.
-
-
Reagent Addition:
-
Start the data logging.
-
Begin the controlled, semi-batch addition of hydrazine hydrate at a pre-determined rate (e.g., over 2 hours).
-
Maintain a constant jacket temperature (isothermal conditions) throughout the addition. The calorimeter will measure the heat flow (Qr) required to maintain this constant temperature.
-
-
Hold Period: After the addition is complete, hold the reaction mixture at the process temperature for a specified period (e.g., 1 hour) to ensure the reaction goes to completion and to measure any residual heat evolution.
-
Data Analysis:
-
Integrate the heat flow curve over the duration of the addition and hold period to determine the total heat of reaction (Q_total).
-
Calculate the molar heat of reaction: ΔHr = Q_total / moles of limiting reactant .
-
Determine the heat capacity of the final reaction mass (Cp,m).
-
Calculate the adiabatic temperature rise: ΔTad = Q_total / (m_total * Cp,m) .
-
Self-Validation: The baseline heat flow should be stable and near zero before the addition begins and after the reaction is complete. The total heat evolved should be consistent across multiple runs under the same conditions.
References
- 1. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. icheme.org [icheme.org]
- 5. hse.gov.uk [hse.gov.uk]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Pyridazine - Wikipedia [en.wikipedia.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. TNT - Wikipedia [en.wikipedia.org]
- 11. process-technology-online.com [process-technology-online.com]
- 12. Editorial: Green Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 14. Pyridazine synthesis [organic-chemistry.org]
Overcoming poor solubility of pyridazine intermediates in organic solvents
Introduction for the Modern Researcher
The pyridazine moiety is a cornerstone in contemporary drug discovery, prized for its unique physicochemical properties that can enhance drug-target interactions and improve pharmacokinetic profiles.[1] This privileged heterocycle, however, frequently presents a significant hurdle in the synthesis workflow: poor solubility in common organic solvents. This challenge can lead to stalled reactions, complicated purifications, and ultimately, delays in the development pipeline.
This technical support guide is designed for you—the researcher at the bench. It moves beyond simple solvent lists to provide a structured, in-depth approach to diagnosing and overcoming solubility issues with your pyridazine intermediates. Here, we combine fundamental chemical principles with field-proven troubleshooting strategies to help you keep your projects moving forward.
Part 1: Frequently Asked Questions - Understanding the 'Why'
This section addresses the foundational principles governing the solubility of pyridazine compounds. Understanding these core concepts is the first step toward effective troubleshooting.
Q1: Why are many of my pyridazine intermediates so poorly soluble in standard organic solvents?
The solubility behavior of pyridazine intermediates is rooted in the intrinsic properties of the pyridazine ring itself, compounded by the influence of appended substituents.
-
Inherent Polarity and Dipole Moment: The pyridazine ring contains two adjacent nitrogen atoms, creating a significant dipole moment. This inherent polarity means the molecule often prefers to interact with other polar molecules, including itself, rather than non-polar or moderately polar organic solvents.[1]
-
Hydrogen Bonding Capability: The nitrogen atoms are strong hydrogen bond acceptors.[1] In the solid state, this can lead to extensive intermolecular hydrogen bonding networks between pyridazine molecules, creating a highly stable crystal lattice that is difficult for solvent molecules to break apart.
-
π-π Stacking: As an aromatic ring, pyridazine can engage in π-π stacking interactions. These non-covalent interactions further contribute to strong intermolecular forces in the solid state, increasing the energy required to dissolve the compound.[1]
-
Influence of Substituents: The functional groups attached to the pyridazine core have a profound effect. Large, planar aromatic substituents can enhance π-π stacking, while groups capable of hydrogen bonding (e.g., amides, carboxylic acids) can reinforce the crystal lattice energy, leading to high melting points and consequently, low solubility.[2]
Q2: What are the go-to starting solvents for dissolving a new pyridazine intermediate?
While every compound is unique, a systematic approach starting with a standard panel of solvents is efficient. The choice is guided by balancing the polarity of the solvent with its ability to disrupt the intermolecular forces of the solute.
A logical starting lineup includes solvents from different polarity classes. Below is a summary of common choices.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant | Key Characteristics |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 9.08 | A good starting point for less polar compounds; volatile. |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.58 | A versatile, moderately polar ether. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 77.1 | 6.02 | A moderately polar solvent, often used for extractions and chromatography. |
| Acetonitrile (MeCN) | C₂H₃N | 81.7 | 37.5 | A polar aprotic solvent, common in synthesis and HPLC. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 38.25 | A highly polar aprotic solvent with a high boiling point; excellent solvating power but can be difficult to remove.[3] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 47 | A very strong, highly polar aprotic solvent; often a last resort due to its high boiling point and reactivity.[3][4] |
| Methanol (MeOH) / Ethanol (EtOH) | CH₄O / C₂H₆O | 64.7 / 78.4 | 32.7 / 24.6 | Polar protic solvents that can act as both H-bond donors and acceptors. |
Data sourced from Sigma-Aldrich[3].
Q3: How can I predict if my new pyridazine derivative will have solubility problems?
While experimental testing is definitive, you can make an educated guess by analyzing the structure:
-
High Melting Point: As a general rule, a high melting point (>150-200 °C) often correlates with poor solubility. This is because a high melting point indicates a very stable crystal lattice that requires significant energy to disrupt.[2]
-
Presence of H-Bond Donors and Acceptors: Molecules with multiple sites for hydrogen bonding (e.g., -NH₂, -OH, -COOH groups) are more likely to form strong, insoluble networks.
-
Planarity and Rigidity: Flat, rigid molecules are more prone to efficient crystal packing and π-π stacking, which can drastically reduce solubility.
-
Lipophilicity (LogP): While a high LogP suggests good solubility in non-polar solvents, intermediates with very low LogP and strong crystalline interactions can be insoluble in almost everything, including polar solvents. Conversely, replacing a phenyl ring with a pyridazine ring often reduces lipophilicity and can boost aqueous solubility, a property leveraged in drug design.[1]
Part 2: Troubleshooting Guide - A Systematic Approach to Solubilization
When faced with a poorly soluble intermediate, a logical, stepwise approach is crucial. Start with the simplest methods and progress to more complex solutions.
Caption: Initial troubleshooting workflow for poor solubility.
Q4: My intermediate is insoluble at room temperature. What is the very first thing I should try?
Strategy: Judicious Use of Heat
The solubility of most solids in liquids increases with temperature.[5] Gently warming the mixture is the simplest and most direct first step.
Experimental Protocol: Small-Scale Temperature Screening
-
Setup: In a small vial, add a few milligrams of your pyridazine intermediate.
-
Solvent Addition: Add a small volume (e.g., 0.5 mL) of your desired solvent.
-
Heating: Place the vial on a stirrer hotplate and slowly increase the temperature in increments of 10-15 °C. Stir vigorously.
-
Observation: Observe for dissolution at each temperature point. Note the temperature at which the solid fully dissolves.
-
Stability Check: Once dissolved, spot the solution on a TLC plate alongside a reference spot of the starting material dissolved in a strong solvent (like DMSO). Develop the plate to ensure no new spots (indicating degradation) have appeared.
Causality & Expertise: This method works by providing enough thermal energy to the system to overcome the activation energy barrier for dissolution, helping solvent molecules break down the solute's crystal lattice. However, heat can also accelerate decomposition or unwanted side reactions, making the stability check (Step 5) a non-negotiable part of the protocol.
Q5: Heating isn't an option due to compound instability or reaction conditions. What is my next move?
Strategy: Employ a Co-Solvent System
If a single solvent fails, a mixture of two or more miscible solvents (a co-solvent system) can be remarkably effective.[6][7] The principle is to fine-tune the polarity of the solvent medium to perfectly match the solute's requirements. A small amount of a highly polar solvent can often disrupt crystal packing enough to allow the bulk, less-polar solvent to finish the job.[8]
Common Co-Solvent Combinations:
-
For non-polar systems needing a polarity boost: Toluene/DMF, Dioxane/Methanol, THF/DMSO.
-
For polar systems needing disruption: DCM/Methanol, THF/H₂O (if compatible with the reaction).
Experimental Protocol: Co-Solvent Ratio Screening
-
Primary Solvent: Suspend your intermediate in your primary reaction solvent (e.g., 1 mL of THF).
-
Co-Solvent Addition: Add a highly polar co-solvent (e.g., DMF or DMSO) dropwise (e.g., 20-50 µL at a time) while stirring vigorously.
-
Observation: Watch for dissolution after each addition. Sometimes only a very small percentage (1-5%) of the co-solvent is needed.
-
Scaling: Once you find an effective ratio, use it for the full-scale reaction.
Caption: Logic for selecting an appropriate co-solvent.
Q6: I've tried multiple solvent systems and temperatures with no success. Is it time to consider modifying the molecule itself?
Strategy: In Situ Salt Formation
For pyridazine intermediates that possess a basic nitrogen atom, converting the molecule to a salt can dramatically increase its solubility in polar solvents.[9][10] This is a powerful technique, particularly if the downstream reaction is compatible with acidic conditions or if the salt can be neutralized post-reaction.
Causality & Expertise: Salt formation introduces ionic character to the molecule.[11] The strong ion-dipole interactions between the salt and a polar solvent (like methanol or water) are often much more favorable than the intermolecular forces in the neutral compound's crystal lattice, leading to enhanced solubility.[12]
Experimental Protocol: Test Reaction for Hydrochloride Salt Formation
-
Suspension: Suspend a small amount of your basic pyridazine intermediate in a suitable polar solvent (e.g., Methanol, Dioxane, or Ethyl Acetate).
-
Acidification: Add one equivalent of a solution of HCl (e.g., 4M HCl in Dioxane or concentrated HCl) dropwise.
-
Observation: Stir the mixture. In many cases, the initial suspension will clarify as the soluble salt is formed.[13] Be aware that sometimes the salt itself may precipitate if the chosen solvent is not polar enough.
-
Verification: If a new solid precipitates, isolate it and check its solubility in other polar solvents like water or methanol.
-
Reaction Compatibility: Before applying this to your main reaction, ensure that your reagents and desired reaction pathway are stable to acidic conditions.
Advanced Strategy: Solubilizing Tags For particularly intransigent molecules, especially in the context of complex multi-step syntheses, the temporary installation of a "solubilizing tag" can be a viable, albeit more synthetically demanding, option. This involves covalently attaching a highly soluble moiety (like a polyethylene glycol (PEG) chain or a charged polypeptide) to a reactive handle on your intermediate.[14][15] This strategy is common in peptide synthesis but its principles can be adapted for small molecules.[16][17] This approach requires additional synthetic steps for both attachment and subsequent removal of the tag and is typically reserved for high-value intermediates where other methods have failed.
Data Reference: Solubility of a Pyridazinone Analog
To provide a real-world context, the following table summarizes the experimentally determined mole fraction solubility of 6-phenyl-pyridazin-3(2H)-one in various solvents at 318.2 K (45.05 °C). This data illustrates the vast differences in solubility across common solvents.
| Solvent | Mole Fraction Solubility (x 10⁻²) | Solubility Classification |
| Dimethyl Sulfoxide (DMSO) | 47.3 | Freely Soluble |
| Polyethylene Glycol-400 (PEG-400) | 41.2 | Freely Soluble |
| Ethyl Acetate (EA) | 8.1 | Soluble |
| 1-Butanol | 2.11 | Sparingly Soluble |
| Ethanol | 0.82 | Sparingly Soluble |
| Methanol | 0.52 | Sparingly Soluble |
| Water | 0.00126 | Very Slightly Soluble |
Data adapted from Shakeel, F., et al. (2019).[4] This clearly shows that for this particular pyridazinone, highly polar aprotic solvents like DMSO are exceptionally effective, while alcohols are only moderately so, and water is ineffective.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 6. wjbphs.com [wjbphs.com]
- 7. longdom.org [longdom.org]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. journal.appconnect.in [journal.appconnect.in]
- 13. researchgate.net [researchgate.net]
- 14. Enabling chemical protein (semi)synthesis via reducible solubilizing tags (RSTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Development of Trityl Group Anchored Solubilizing Tags for Peptide and Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Issues with regioselectivity in functionalizing pyridazine rings
Technical Support Center: Pyridazine Functionalization
A Senior Application Scientist's Guide to Navigating Regioselectivity
Welcome to the technical support center for pyridazine chemistry. As a Senior Application Scientist, I understand that while the pyridazine scaffold is a valuable pharmacophore in medicinal chemistry, its functionalization can be a source of significant experimental frustration. The inherent electronic asymmetry and the powerful influence of substituents often lead to complex mixtures and unpredictable outcomes.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to address the common regioselectivity issues encountered in the lab. We will delve into the "why" behind these challenges and provide actionable, field-proven protocols to help you achieve your synthetic targets with greater control and reproducibility.
Frequently Asked Questions (FAQs) on Pyridazine Regioselectivity
Category 1: Metalation and Directed ortho-Metalation (DoM)
Question 1: I'm trying to deprotonate my substituted pyridazine with LDA, but I'm getting a mixture of regioisomers. Why is this happening and how can I control it?
Answer: This is a classic and fundamentally important challenge in pyridazine chemistry. The regiochemical outcome of deprotonation is a delicate balance between kinetic and thermodynamic control, heavily influenced by the electronic nature of the pyridazine ring and the directing ability of any existing substituents.
The pyridazine ring has four C-H protons with different acidities. Generally, the C-4 and C-5 positions are more electron-rich than the C-3 and C-6 positions, which are adjacent to the electron-withdrawing nitrogen atoms. However, the situation is more complex than simple electronics suggest. The protons at the C-3 and C-6 positions are often the most acidic and are typically removed under kinetically controlled conditions (e.g., using LDA at -75 °C). In contrast, deprotonation at the C-4 or C-5 position can sometimes lead to a more thermodynamically stable anion.
Your lack of selectivity likely stems from one of these factors:
-
Temperature Control: If the reaction temperature is allowed to rise, even locally, the initially formed kinetic anion can equilibrate to the more stable thermodynamic anion, leading to a product mixture.
-
Steric Hindrance: The choice of base is critical. Lithium diisopropylamide (LDA) is a strong, yet sterically hindered base. For even greater selectivity, consider using a bulkier base like a lithium tetramethylpiperidide (LiTMP) base, which can enhance selectivity for the most accessible proton.
-
Directing Group Effects: If your pyridazine has a substituent, its ability to coordinate the lithium base (a Directed ortho-Metalation or DoM effect) will dominate the regioselectivity. A powerful directing group like a methoxy (-OMe) or chloro (-Cl) group at the C-3 position will almost exclusively direct lithiation to the C-4 position.
Below is a diagram illustrating the decision-making process for selective deprotonation.
Caption: Workflow for choosing a deprotonation strategy.
Category 2: Halogenation and Cross-Coupling Reactions
Question 2: I need to install a bromine atom selectively at the C-4 position of 3-chloropyridazine to set up a Suzuki coupling. How can I achieve this without getting dibromination or substitution at other positions?
Answer: This is an excellent synthetic design, as it correctly identifies the need for a halogen as a handle for cross-coupling. The key to achieving this transformation lies in leveraging the directing effect of the C-3 chloro substituent.
The chloro group at C-3 is a powerful directing group for lithiation at the adjacent C-4 position. Therefore, the most reliable strategy is not direct bromination, which is difficult to control on an electron-deficient ring, but a lithium-halogen exchange sequence.
The workflow is as follows:
-
Directed ortho-Metalation (DoM): Treat your 3-chloropyridazine with a strong lithium base (LDA is ideal here) at low temperature (-75 °C). The chloro group will direct the base to deprotonate the C-4 position with very high selectivity.
-
Electrophilic Quench: Introduce a bromine source to the resulting C-4 pyridazinyl-lithium species. Common and effective sources include 1,2-dibromoethane or N-bromosuccinimide (NBS).
This DoM/quenching strategy provides a robust and scalable method for the selective synthesis of 3-chloro-4-bromopyridazine, a versatile building block for subsequent cross-coupling reactions at either the C-3 or C-4 position.
Troubleshooting Table: Selective Halogenation
| Issue Encountered | Probable Cause | Recommended Solution |
| Low Conversion | Insufficient deprotonation. | Ensure your LDA is freshly prepared and titrated. Check for moisture in the solvent and glassware. |
| Mixture of Isomers | Loss of regiocontrol. | The reaction temperature may have risen. Maintain strict temperature control at -75 °C to -78 °C throughout the addition and quenching steps. |
| Formation of Dimer | The pyridazinyl-lithium species is reacting with the starting material. | Add the LDA slowly to a solution of the pyridazine to maintain a low concentration of the starting material when the anion is formed. |
| Decomposition | The pyridazinyl-lithium intermediate is unstable. | Quench the reaction with the bromine source as soon as the deprotonation is complete. Do not let the anion intermediate sit for extended periods. |
Category 3: Minisci-type (Radical) Reactions
Question 3: My Minisci reaction on a pyridazine substrate is giving me poor regioselectivity, primarily a mix of C-4 and C-5 substitution. How can I direct the radical addition to a single position?
Answer: The Minisci reaction is a powerful tool for C-H functionalization of heteroaromatics, but its regioselectivity on the pyridazine ring can be subtle and is highly dependent on the reaction conditions and the nature of the radical.
The pyridazine ring is protonated under the acidic conditions of the Minisci reaction, making it highly electron-deficient. Radical addition is generally favored at the positions with the highest spin density and positive charge in the pyridazinium cation, which are typically the C-4 and C-5 positions. The selectivity between C-4 and C-5 is often poor because their electronic properties are quite similar.
To improve regioselectivity, consider the following:
-
Steric Effects: The most effective way to control the selectivity is by introducing a sterically demanding substituent on the pyridazine ring. A bulky group at the C-3 position will sterically hinder attack at the C-4 position, thus favoring functionalization at C-5. Conversely, a bulky group at C-6 would direct to C-5.
-
Radical Source: The nature of the radical itself plays a role. Bulky radicals, such as the tert-butyl radical, will exhibit a greater preference for the less sterically encumbered position on the ring.
-
Solvent and Acid: While less impactful than sterics, the solvent system and the acid used can modulate the reactivity and, in some cases, the regiochemical outcome. It is worth screening different acids (e.g., TFA vs. H₂SO₄) and solvents (e.g., MeCN vs. DCM).
The diagram below illustrates the factors influencing Minisci regioselectivity.
Caption: Factors governing regioselectivity in Minisci reactions.
Validated Experimental Protocol
Protocol: Selective C-4 Bromination of 3-Chloropyridazine via DoM
This protocol describes the selective installation of a bromine atom at the C-4 position of 3-chloropyridazine, a key step for subsequent diversified functionalization.
Materials:
-
3-Chloropyridazine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 eq)
-
1,2-Dibromoethane (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Apparatus Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a rubber septum.
-
LDA Preparation (In situ): Cool the flask to -78 °C using a dry ice/acetone bath. Add anhydrous THF, followed by the dropwise addition of diisopropylamine. Stir for 10 minutes. Slowly add n-BuLi dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Deprotonation (DoM): Prepare a solution of 3-chloropyridazine in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. The solution may turn a deep red or brown color, indicating anion formation. Stir the reaction mixture at this temperature for 1 hour.
-
Electrophilic Quench: Add 1,2-dibromoethane dropwise to the reaction mixture at -78 °C. Stir for an additional 1-2 hours at this temperature.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 3-chloro-4-bromopyridazine.
Self-Validation:
-
TLC Analysis: Monitor the reaction progress by TLC. The product should have a different Rf value than the starting material.
-
NMR Spectroscopy: ¹H NMR of the product should show the disappearance of the C-4 proton signal and the appearance of the remaining C-5 and C-6 proton signals at their characteristic shifts.
-
Mass Spectrometry: Confirm the mass of the product, which should correspond to the addition of one bromine atom and the loss of one hydrogen atom from the starting material.
Technical Support Center: Alternative Chlorinating Agents for Pyridazinone Conversion
Welcome to the Technical Support Center for pyridazinone chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of converting pyridazinones to their chlorinated analogues, a crucial transformation in the synthesis of many pharmaceutical agents.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions regarding the use of alternative chlorinating agents, moving beyond traditional reagents to offer solutions for improved yield, selectivity, and milder reaction conditions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries and challenges encountered during the chlorination of pyridazinones.
Q1: My standard chlorination with phosphorus oxychloride (POCl₃) is giving low yields and multiple byproducts. What are the likely causes and what alternatives should I consider?
A1: Low yields and byproduct formation with POCl₃ are common issues. Several factors could be at play:
-
High Reaction Temperatures: POCl₃ often requires high temperatures, which can lead to decomposition of sensitive starting materials or products.
-
Strongly Acidic Conditions: The reaction generates acidic byproducts that can cause unwanted side reactions.
-
Substrate Sensitivity: Electron-rich or sterically hindered pyridazinones may not be compatible with the harsh conditions of POCl₃ chlorination.
Alternative Agents to Consider:
For milder and more selective chlorination, consider the following reagents:
-
Vilsmeier-Haack Reagent (DMF/POCl₃ or DMF/Oxalyl Chloride): This pre-formed or in-situ generated reagent is a weaker electrophile than POCl₃ alone, often allowing for lower reaction temperatures and cleaner conversions.[3][4][5] The active species is a chloroiminium salt.[4][6]
-
Oxalyl Chloride or Thionyl Chloride with a Catalytic Amount of DMF: This combination also forms the Vilsmeier reagent in situ and can be a highly effective and mild alternative.[3] Oxalyl chloride is a versatile reagent used in various organic transformations.[7][8][9]
-
Triphosgene with a Catalyst: In some cases, triphosgene in the presence of a catalyst like tetramethylammonium chloride can be an effective chlorinating agent for pyridazinones.[10]
The choice of reagent will depend on the specific substrate and desired outcome. A systematic screening of these alternatives is often recommended.
Q2: I am observing poor regioselectivity in the chlorination of my substituted pyridazinone. How can I improve this?
A2: Poor regioselectivity is a frequent challenge, especially with pyridazinones bearing multiple potential reaction sites. To enhance regioselectivity:
-
Choice of Chlorinating Agent: Milder reagents like the Vilsmeier-Haack reagent often exhibit higher selectivity compared to more aggressive agents like neat POCl₃. The weaker electrophilicity of the Vilsmeier reagent allows electronic and steric factors on the pyridazinone ring to have a greater directing effect.[5]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. Experiment with a range of solvents, from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., acetonitrile, DMF).
-
Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to find the optimal temperature.[11]
-
Protecting Groups: If your pyridazinone has other reactive functional groups, consider using protecting groups to block unwanted reactions.
Q3: My reaction with an alternative chlorinating agent is sluggish or incomplete. What troubleshooting steps should I take?
A3: A stalled or incomplete reaction can be frustrating. Here is a systematic approach to troubleshoot this issue:
-
Reagent Purity and Stoichiometry: Ensure the purity of your pyridazinone starting material and the chlorinating agent. Impurities can inhibit the reaction.[11] Verify the stoichiometry of your reagents; sometimes, a slight excess of the chlorinating agent is necessary.
-
Activation of the Chlorinating Agent: For Vilsmeier-type reactions, ensure the complete formation of the active chloroiminium salt. This may involve adjusting the pre-mixing time of DMF with POCl₃ or oxalyl chloride.
-
Temperature and Reaction Time: While milder conditions are often desired, some substrates may require higher temperatures or longer reaction times to achieve full conversion. Incrementally increase the temperature and monitor the reaction progress closely.
-
Catalyst Addition: For certain reagents, such as triphosgene, a catalyst is essential for the reaction to proceed.[10] Ensure the catalyst is active and used in the correct proportion.
Below is a workflow to guide your troubleshooting process for incomplete reactions.
Caption: Troubleshooting workflow for incomplete chlorination.
Section 2: Troubleshooting Guide
This section provides detailed solutions to specific problems you might encounter during your experiments.
Issue 1: Formation of an Insoluble Precipitate Upon Addition of the Chlorinating Agent
Plausible Cause: This often indicates the precipitation of the pyridazinone starting material as a salt, especially in the presence of strong acids generated in situ. It can also be the Vilsmeier salt itself if it is not soluble in the reaction solvent.
Recommended Solutions:
-
Solvent Screening: Change to a more polar aprotic solvent that can better solvate the ionic intermediates. Suitable options include acetonitrile, N,N-dimethylformamide (DMF), or 1,4-dioxane.
-
Order of Addition: Try adding the pyridazinone solution slowly to the pre-formed chlorinating reagent solution. This can maintain a lower concentration of the substrate and prevent it from crashing out.
-
Temperature Modification: Gently warming the reaction mixture might help to redissolve the precipitate. However, be cautious as this could also lead to byproduct formation.
Issue 2: Hydrolysis of the Chlorinated Product During Work-up
Plausible Cause: Chloropyridazines can be susceptible to hydrolysis, reverting to the starting pyridazinone, especially in the presence of water and under acidic or basic conditions. The iminium ion intermediate in Vilsmeier-Haack reactions is also readily hydrolyzed to an aldehyde or ketone during aqueous workup.[4]
Recommended Solutions:
-
Anhydrous Work-up: If possible, perform a non-aqueous work-up. This could involve filtering the reaction mixture to remove any solid byproducts and then removing the solvent under reduced pressure.
-
Quenching with a Non-Aqueous Base: Before adding water, quench the reaction with an anhydrous organic base, such as triethylamine or pyridine, to neutralize any remaining acid.
-
Extraction with a Biphasic System: Quench the reaction by pouring it into a mixture of ice-water and a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate). Quickly separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize residual acid, followed by a brine wash. Dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation.
Issue 3: Difficulty in Removing DMF or Other High-Boiling Solvents
Plausible Cause: High-boiling solvents like DMF are often necessary for the reaction but can be challenging to remove completely, potentially complicating purification.
Recommended Solutions:
-
Azeotropic Removal: Add a lower-boiling solvent like toluene or heptane to the crude product and evaporate the mixture under reduced pressure. This can help to azeotropically remove the residual high-boiling solvent. Repeat this process several times.
-
Aqueous Washes: If the product is stable to water and soluble in an immiscible organic solvent, perform multiple aqueous washes to extract the DMF into the aqueous layer.
-
Lyophilization: For small-scale reactions where the product is a solid, lyophilization (freeze-drying) can be an effective method to remove residual solvents.
Section 3: Comparative Data and Protocols
To aid in the selection of an appropriate chlorinating agent, the following table summarizes the general characteristics of common alternatives to neat POCl₃.
| Reagent System | Typical Temperature | Key Advantages | Potential Drawbacks |
| POCl₃ (neat) | 80-110 °C | Inexpensive, powerful | Harsh conditions, low selectivity, byproduct formation |
| Vilsmeier Reagent (DMF/POCl₃) | 25-80 °C | Milder conditions, improved selectivity | Requires careful control of stoichiometry, potential for formylation byproducts |
| DMF/Oxalyl Chloride | 0-50 °C | Very mild, high yields, clean reactions | Oxalyl chloride is toxic and moisture-sensitive, gaseous byproducts |
| Triphosgene/Catalyst [10] | 45-60 °C[10] | Solid reagent, can be used in catalytic amounts | Triphosgene is highly toxic, requires a catalyst |
Experimental Protocol: Chlorination using Vilsmeier Reagent Generated from Oxalyl Chloride and DMF
This protocol provides a general procedure for the chlorination of a pyridazinone using a mild and efficient Vilsmeier reagent system.
Materials:
-
Pyridazinone substrate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyridazinone substrate (1.0 eq.) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (0.1-0.2 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2-1.5 eq.) dropwise to the stirred solution. Effervescence (evolution of CO and CO₂) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Below is a diagram illustrating the general workflow for this protocol.
Caption: Experimental workflow for pyridazinone chlorination.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic journey of pyridazinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier– Haack reaction | Semantic Scholar [semanticscholar.org]
- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The Synthesis of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 9. Oxalyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 10. CN103819410B - A kind of preparation method of 6-chlorine pyridazine-3-formic acid - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Analysis: Tracking the Synthesis of 3-Chloro-4-methylpyridazine
In the synthesis of pharmaceutical intermediates and novel chemical entities, the ability to accurately monitor reaction progress and confirm product identity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose, offering unambiguous structural information and quantitative insights. This guide provides an in-depth comparison of the ¹H NMR spectra of a target molecule, 3-Chloro-4-methylpyridazine, and its logical precursor, 4-methylpyridazine. We will explore the spectral transformations that signify a successful reaction, underpinned by detailed experimental protocols and the rationale behind them.
The Strategic Importance of NMR in Pyridazine Synthesis
The chlorination of a pyridazine ring is a common transformation in medicinal chemistry. The introduction of a halogen atom not only modifies the electronic properties of the heterocyclic core but also provides a chemical handle for further functionalization through cross-coupling reactions. Monitoring this transformation requires a technique sensitive to subtle changes in the electronic environment of the molecule. ¹H NMR is perfectly suited for this role. By observing the disappearance of a specific proton signal and the subsequent shifts in the remaining signals, a researcher can track the conversion of the starting material to the desired product in near real-time.
A common synthetic route to this compound involves the chlorination of 4-methyl-3(2H)-pyridazinone using a chlorinating agent like phosphorus oxychloride (POCl₃)[1]. For the purpose of a clear spectroscopic comparison, this guide will use the closely related and structurally simpler compound, 4-methylpyridazine, as the starting material reference. The principles of spectral analysis discussed are directly applicable to monitoring the more complex industrial synthesis.
¹H NMR Spectral Analysis of the Starting Material: 4-Methylpyridazine
The ¹H NMR spectrum of 4-methylpyridazine provides a baseline signature against which we can measure the success of the chlorination reaction. The molecule possesses three distinct aromatic protons (H-3, H-5, H-6) and one methyl group.
-
H-6: This proton is adjacent to a nitrogen atom, which strongly deshields it, causing it to appear furthest downfield. It will appear as a doublet due to coupling with H-5.
-
H-3: This proton is also adjacent to a nitrogen atom and will be significantly downfield. It will appear as a singlet or a narrow doublet, depending on the coupling to H-5.
-
H-5: This proton is coupled to H-6, appearing as a doublet of doublets.
-
Methyl Group (CH₃): The methyl protons are in an aliphatic environment but attached to an aromatic ring, typically appearing as a singlet in the upfield region.
Based on available spectral data, the approximate chemical shifts (δ) in CDCl₃ are as follows[2]:
| Proton | Approx. Chemical Shift (δ) ppm | Multiplicity |
| H-6 | ~9.0 | d |
| H-3 | ~8.9 | s |
| H-5 | ~7.3 | dd |
| CH₃ at C-4 | ~2.4 | s |
¹H NMR Spectral Analysis of the Product: this compound
Upon successful chlorination at the 3-position, the ¹H NMR spectrum undergoes predictable and informative changes. The most significant alteration is the disappearance of the signal corresponding to H-3.
-
Disappearance of H-3: The proton at the C-3 position is substituted with a chlorine atom, leading to the complete absence of its corresponding signal (~8.9 ppm) in the spectrum of the purified product. This is the primary indicator of a successful reaction.
-
Downfield Shift of H-5 and H-6: The newly introduced chlorine atom is highly electronegative. This property causes a withdrawal of electron density from the pyridazine ring, an effect known as deshielding[3][4]. This deshielding is most pronounced for the nearby protons. Consequently, the signals for H-5 and H-6 are expected to shift downfield to a higher ppm value compared to the starting material.
-
Methyl Group (CH₃): The methyl group at C-4 is also influenced by the new chloro-substituent, likely resulting in a slight downfield shift of its singlet.
-
Changes in Multiplicity: With H-3 gone, the coupling patterns simplify. H-5 and H-6 will now exist as a simple AX spin system, appearing as two distinct doublets, each coupled only to the other.
At-a-Glance: Spectral Comparison
The table below summarizes the expected transformation in the ¹H NMR spectrum upon conversion of 4-methylpyridazine to this compound.
| Signal | Starting Material (4-Methylpyridazine) | Product (this compound) | Rationale for Change |
| H-3 | ~8.9 ppm (s) | Absent | Substitution of the proton with a chlorine atom. This is the key marker of reaction completion. |
| H-6 | ~9.0 ppm (d) | Shifted Downfield (>9.0 ppm) (d) | Deshielding effect from the adjacent electronegative chlorine atom. |
| H-5 | ~7.3 ppm (dd) | Shifted Downfield (>7.3 ppm) (d) | General deshielding of the ring system by the electron-withdrawing chlorine. Simplification of multiplicity due to the absence of coupling to H-3. |
| CH₃ at C-4 | ~2.4 ppm (s) | Slight Downfield Shift (>2.4 ppm) (s) | Minor deshielding effect from the chlorine atom at the adjacent position. |
Experimental Protocols
Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation and appropriate acquisition parameter selection.
Protocol 1: NMR Sample Preparation
This protocol outlines the standard procedure for preparing a sample for routine ¹H NMR analysis.
-
Weigh the Sample: Accurately weigh approximately 5-10 mg of the dried reaction crude or purified compound into a clean, dry vial[5][6]. For monitoring a reaction, an aliquot of the reaction mixture can be taken, and the solvent evaporated under a stream of nitrogen before proceeding[7].
-
Select Solvent: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds like pyridazine derivatives[6].
-
Dissolve the Sample: Add approximately 0.6 mL of the deuterated solvent to the vial[6]. Gently vortex or swirl the vial to ensure the sample dissolves completely.
-
Filter and Transfer: If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube[5][8]. This prevents magnetic field distortions caused by suspended solids.
-
Check Volume and Cap: The final solvent height in the NMR tube should be approximately 4-5 cm[5][6]. Wipe the outside of the tube with a lint-free tissue and cap it securely.
Protocol 2: ¹H NMR Data Acquisition
These parameters are a robust starting point for acquiring a standard ¹H spectrum on a 400 or 500 MHz spectrometer.
-
Lock and Shim: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which sharpens the spectral lines[6].
-
Set Acquisition Parameters:
-
Pulse Angle: Set to 30° or 45°. While a 90° pulse gives the maximum signal for a single scan, smaller flip angles are preferable for quantitative accuracy when multiple scans are averaged, as they help minimize saturation effects for protons with different relaxation times[9][10][11].
-
Acquisition Time (AQ): Set to 3-4 seconds. This duration ensures sufficient data point resolution to define sharp peaks without acquiring excessive noise[9][10].
-
Relaxation Delay (D1): Set to 1.5-2 seconds. This is a pause between scans to allow protons to return to their equilibrium state. A delay of 1.5s is generally sufficient for small molecules to ensure reasonably accurate integration[10].
-
Number of Scans (NS): Start with 8 or 16 scans. This is usually enough to achieve a good signal-to-noise ratio for a sample of this concentration[9]. The signal-to-noise ratio improves with the square root of the number of scans.
-
-
Acquire and Process: Start the acquisition. Once complete, the raw data (Free Induction Decay or FID) is converted into the familiar spectrum using a Fourier Transform (FT). Apply phase and baseline corrections as needed.
Visualizing the Workflow
The process from chemical reaction to final data interpretation can be visualized as a clear, logical workflow.
Caption: Workflow for NMR analysis from reaction sampling to purity determination.
Conclusion
The transformation of 4-methylpyridazine to this compound provides a classic example of how ¹H NMR spectroscopy serves as an indispensable tool for the modern chemist. The key spectral events—the disappearance of the H-3 signal and the predictable downfield shifts of the remaining ring protons—offer a clear and definitive confirmation of the desired chemical transformation. By adhering to rigorous experimental protocols for sample preparation and data acquisition, researchers can generate high-fidelity data, enabling confident decision-making in the complex landscape of drug development and chemical synthesis.
References
- 1. This compound | 68206-04-2 [chemicalbook.com]
- 2. 4-Methylpyridazine(1120-88-3) 1H NMR spectrum [chemicalbook.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. reddit.com [reddit.com]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. books.rsc.org [books.rsc.org]
- 10. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. sites.bu.edu [sites.bu.edu]
A Comparative Guide to the Reactivity of 3-Chloro vs. 6-Chloro Pyridazine Derivatives in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, pyridazine scaffolds are of significant interest due to their unique physicochemical properties and diverse biological activities. The functionalization of these heterocycles, particularly through the displacement of halogen substituents, is a cornerstone of novel molecule development. This guide provides an in-depth technical comparison of the reactivity of chloro-substituents at the 3- and 6-positions of the pyridazine ring in the context of nucleophilic aromatic substitution (SNAr). Understanding the nuanced differences in their chemical behavior is paramount for rational reaction design, optimizing conditions, and achieving desired synthetic outcomes.
The Electronic Landscape of the Pyridazine Ring: A Foundation for Reactivity
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses a unique electronic distribution that dictates its reactivity. The two electronegative nitrogen atoms create a significant dipole moment and render the π-system electron-deficient, particularly at the carbon atoms adjacent to them (C3 and C6). This inherent electron deficiency is a key factor that facilitates nucleophilic aromatic substitution, a reaction mechanism that is typically challenging for electron-rich aromatic systems like benzene.
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The first, and often rate-determining, step is the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate. A more stable Meisenheimer complex corresponds to a lower activation energy and a faster reaction.
Reactivity at the 3- and 6-Positions: A Tale of Two Carbons
In a pyridazine ring, the C3 and C6 positions are electronically distinct from other positions due to their proximity to the nitrogen atoms. When a chloro-substituent is present at either of these positions, the carbon atom becomes a viable electrophilic site for nucleophilic attack.
The key to understanding the relative reactivity of 3-chloro and 6-chloro pyridazine derivatives lies in the stability of the respective Meisenheimer intermediates formed during a nucleophilic attack. For a generic pyridazine ring, both the C3 and C6 positions are alpha to a nitrogen atom. However, the electronic environment is not perfectly symmetrical. The two adjacent nitrogen atoms collectively exert a powerful electron-withdrawing effect, and the ability of the ring to stabilize the negative charge of the Meisenheimer complex is crucial.
For an attack at the C3 or C6 position, the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the adjacent nitrogen atom through resonance. This delocalization significantly stabilizes the intermediate, thereby facilitating the SNAr reaction.
Caption: Generalized mechanism for nucleophilic aromatic substitution at the C3 and C6 positions of a chloropyridazine.
Comparative Reactivity in Action: Insights from 3,6-Dichloropyridazine
A compelling case study for comparing the reactivity of the 3- and 6-positions is the behavior of 3,6-dichloropyridazine in SNAr reactions. It is well-documented that selective mono-substitution of a single chlorine atom can be achieved, which inherently demonstrates a difference in reactivity between the two positions.[1] The regioselectivity of this mono-substitution is often dependent on the nature of the nucleophile and the reaction conditions.
For instance, in the reaction of 4-substituted 3,6-dichloropyridazines, the choice of nucleophile can direct the substitution to either the C3 or C6 position.[2] A classic example is the reaction of 3,6-dichloro-4-methylpyridazine. Treatment with ammonia predominantly yields the 6-amino isomer, suggesting that the C6 position is more reactive towards this nucleophile under the given conditions.[2] Conversely, reaction with sodium methoxide favors the formation of the 3-methoxy isomer, indicating a higher reactivity of the C3 position towards this alkoxide.[2]
This tunable regioselectivity highlights that the electronic and steric factors governing the reaction are delicately balanced. The interplay between the nucleophile's hardness/softness, its steric bulk, and the specific reaction conditions (solvent, temperature) can tip the balance of reactivity in favor of either the C3 or C6 position.
| Substrate | Nucleophile | Major Product | Implied Higher Reactivity |
| 3,6-Dichloro-4-methylpyridazine | Ammonia | 6-Amino-3-chloro-4-methylpyridazine | C6 |
| 3,6-Dichloro-4-methylpyridazine | Sodium Methoxide | 3-Methoxy-6-chloro-4-methylpyridazine | C3 |
Experimental Protocol: Selective Mono-amination of 3,6-Dichloropyridazine
This protocol provides a method for the selective mono-amination of 3,6-dichloropyridazine at the more reactive position under microwave irradiation, yielding 3-amino-6-chloropyridazine. This reaction serves as a practical example of the reactivity difference between the C3 and C6 positions.
Materials:
-
3,6-Dichloropyridazine
-
Ammonium hydroxide solution (28-30% NH₃ content)
-
Ethyl acetate
-
Hexane
-
20 mL thick-wall borosilicate glass vial with a lid
-
Microwave reactor
-
Filtration apparatus
Procedure:
-
To a 20 mL thick-wall borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g).
-
Add ammonium hydroxide solution (5 mL).
-
Seal the vial with the lid and place it in the microwave reactor.
-
Irradiate the reaction mixture for 30 minutes at 120°C (300W power).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
A precipitate will have formed. Filter the solid product.
-
Wash the filtered solid with a mixture of ethyl acetate:hexane (3:7).
-
Dry the product to obtain 3-amino-6-chloropyridazine as a light yellowish-white solid. This reaction typically yields a high purity product that may not require further purification.[3]
Caption: Workflow for the selective mono-amination of 3,6-dichloropyridazine.
Conclusion and Outlook
The reactivity of 3-chloro and 6-chloro pyridazine derivatives in nucleophilic aromatic substitution is a nuanced subject, governed by a subtle interplay of electronic and steric factors. While both positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms, their relative reactivity is not fixed and can be influenced by the nature of the nucleophile and the reaction conditions.
The selective mono-substitution of 3,6-dichloropyridazine provides clear evidence of this reactivity difference. The ability to direct substitution to either the C3 or C6 position by choosing the appropriate nucleophile and conditions is a powerful tool for synthetic chemists. For researchers and drug development professionals, a thorough understanding of these principles is essential for the rational design of synthetic routes to novel pyridazine-containing molecules. Future work involving detailed kinetic and computational studies will further illuminate the factors governing the reactivity of these important heterocyclic building blocks.
References
A Comparative Guide to the Characterization of Byproducts in 3-Chloro-4-methylpyridazine Synthesis
Executive Summary
3-Chloro-4-methylpyridazine is a pivotal intermediate in the development of novel pharmaceutical and agrochemical agents[1]. Its synthetic purity is paramount, as process-related impurities can detrimentally affect downstream reaction efficiency, final product stability, and toxicological profiles. This guide provides an in-depth analysis of the byproducts generated during the common synthesis of this compound. We will compare the impurity profiles resulting from standard versus optimized synthetic conditions, detail a robust, multi-modal analytical workflow for byproduct identification and quantification, and provide field-proven experimental protocols. This document is intended for researchers, process chemists, and quality control specialists who require a comprehensive understanding of impurity characterization to ensure the integrity of their work.
The Synthetic Landscape: Chlorination of 4-Methyl-3(2H)-pyridazinone
The most prevalent laboratory and industrial-scale synthesis of this compound involves the direct chlorination of 4-methyl-3(2H)-pyridazinone, typically employing phosphorus oxychloride (POCl₃)[1]. While effective, this reaction is susceptible to variations in temperature, moisture, and stoichiometry, which directly influence the formation of a predictable spectrum of byproducts.
Causality of Byproduct Formation:
-
Thermal Stress: Exceeding the optimal reaction temperature (typically reflux at 90-110°C) can lead to decomposition and the formation of polymeric tars, which complicates purification.
-
Stoichiometry: An insufficient charge of POCl₃ results in incomplete conversion, leaving unreacted starting material. Conversely, a significant excess can promote over-chlorination.
-
Moisture: The presence of water hydrolyzes POCl₃ into phosphoric and hydrochloric acids and can also hydrolyze the desired product back to the starting material, particularly during workup. This underscores the need for anhydrous conditions.
Below is a diagram illustrating the primary synthesis and the pathways to common process-related impurities.
Caption: Primary synthesis of this compound and key byproduct formation routes.
Comparative Analysis of Synthesis Methods
While novel synthetic pathways exist for various pyridazine derivatives, process optimization of the standard chlorination route remains the most practical approach for improving purity. A direct comparison between a "Standard Protocol" and an "Optimized Protocol" highlights the critical impact of reaction control.
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Optimization |
| Purity (Typical) | 90-95% (Crude) | >98% (Crude) | Tighter control reduces byproduct formation at the source. |
| Unreacted SM | 2-5% | <1% | Precise stoichiometric control and adequate reaction time ensure full conversion. |
| Dichlorinated Byproduct | 1-3% | <0.5% | Avoiding excessive POCl₃ and high temperatures prevents secondary chlorination. |
| Isomeric Byproduct | Dependent on SM purity | Dependent on SM purity | Purity of the final product is contingent on the purity of the starting material. |
| Workup Control | Basic quench with NaOH | Slow, cold quench (ice/water) then controlled pH adjustment | Minimizes hydrolysis of the chloro-product and prevents side reactions.[1] |
The Analytical Workflow: A Self-Validating System for Impurity Profiling
References
A Senior Application Scientist's Guide to Confirming 3-Chloro-4-methylpyridazine Molecular Weight via Mass Spectrometry
The theoretical molecular weight of 3-Chloro-4-methylpyridazine (molecular formula: C₅H₅ClN₂) is 128.56 g/mol . However, for definitive confirmation, high-accuracy mass measurement is essential. This guide will compare Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) to provide a clear rationale for method selection based on analytical goals.
The Foundational Principle: Why Mass Spectrometry?
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] This allows for the determination of molecular weight. For a molecule like this compound, a key distinguishing feature is the natural isotopic distribution of chlorine. Chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic "M" and "M+2" isotopic pattern in the mass spectrum, where the M+2 peak is roughly one-third the intensity of the molecular ion peak. Observing this pattern is a crucial piece of evidence for confirming the presence of a single chlorine atom in the molecule.
Comparative Analysis: GC-MS vs. LC-HRMS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends largely on the analyte's properties and the specific information required. For this compound, both techniques are viable, but they offer different advantages and insights.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Resolution LC-MS (LC-HRMS) |
| Primary Use Case | Purity analysis and structural fingerprinting | Definitive molecular formula confirmation |
| Analyte Volatility | Required; suitable for volatile & thermally stable compounds.[2] | Not required; broad applicability. |
| Ionization Technique | Electron Ionization (EI) - "Hard" Ionization | Electrospray Ionization (ESI) - "Soft" Ionization[3] |
| Molecular Ion | M⁺• (radical cation); may be weak or absent due to fragmentation. | [M+H]⁺ (protonated molecule); typically strong and stable.[1][3] |
| Structural Info | Rich fragmentation pattern provides a structural "fingerprint". | Limited fragmentation (unless MS/MS is used). |
| Mass Accuracy | Low Resolution (typically unit mass) | High Resolution (<5 ppm error)[4][5] |
| Confidence Level | High confidence in identity if library match is available. | Highest confidence in elemental composition.[6] |
Workflow 1: GC-MS for Purity and Structural Fingerprinting
GC-MS is a robust and widely accessible technique ideal for analyzing volatile halogenated compounds.[7][8] The gas chromatograph first separates the analyte from volatile impurities, providing an assessment of sample purity. The separated components then enter the mass spectrometer, where Electron Ionization (EI) is employed.
Causality Behind the Choice: EI is a high-energy, "hard" ionization technique. It bombards the molecule with electrons, causing it to lose an electron and form a molecular ion (M⁺•).[9] The excess energy also leads to predictable fragmentation. This fragmentation pattern is highly reproducible and acts as a chemical fingerprint, which can be matched against spectral libraries (e.g., NIST) for confident identification. The limitation, however, is that the molecular ion itself might be unstable and too low in abundance to be observed clearly.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.[2]
-
GC System Configuration:
-
Injector: Split/splitless injector at 250 °C.
-
Injection: 1 µL injection with a split ratio of 50:1.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 80 °C (hold 2 min), ramp to 250 °C at 15 °C/min, and hold for 5 min.
-
-
MS System Configuration:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.[2]
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for the peak corresponding to this compound.
-
Analyze the mass spectrum of this peak. Look for the molecular ion (M⁺•) at m/z 128 and the M+2 isotope peak at m/z 130.
-
Compare the observed fragmentation pattern with library spectra for pyridazine derivatives to increase confidence in the identification.[10]
-
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Workflow 2: LC-HRMS for Definitive Molecular Formula Confirmation
When the goal is not just identification but unequivocal confirmation of the elemental formula, high-resolution mass spectrometry (HRMS) is the gold standard.[4][5] Coupling liquid chromatography with an HRMS detector like an Orbitrap or Time-of-Flight (TOF) provides high-accuracy mass data that can distinguish between compounds with the same nominal mass but different elemental compositions.[11]
Causality Behind the Choice: Electrospray Ionization (ESI) is a "soft" ionization technique that transfers molecules from solution to the gas phase with minimal fragmentation.[3][12] It typically results in the formation of a protonated molecule, [M+H]⁺. This preserves the crucial molecular weight information. The subsequent analysis by a high-resolution mass analyzer can measure the m/z value to four or more decimal places. This level of precision is sufficient to calculate a unique elemental formula, as the exact masses of atoms are not integers (e.g., ¹H = 1.00783 amu, ¹⁶O = 15.9949 amu).[4][5]
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Perform a serial dilution to a final concentration of ~5 µg/mL using the initial mobile phase composition.
-
LC System Configuration:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
HRMS System Configuration:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Mass Analyzer: Orbitrap or TOF.
-
Resolution: Set to >70,000.
-
Scan Range: m/z 80-800.
-
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical exact mass of the [M+H]⁺ ion (129.0218).
-
From the corresponding mass spectrum, determine the measured accurate mass.
-
Calculate the mass error in parts-per-million (ppm). A value <5 ppm strongly supports the proposed formula.
-
Confirm the presence of the [M+H+2]⁺ isotope peak at m/z 131.0188 with an intensity of ~32% relative to the [M+H]⁺ peak.
-
LC-HRMS Workflow Diagram
Caption: Workflow for LC-HRMS analysis of this compound.
Expected Data Summary
The following table summarizes the key data points expected from each technique for this compound (C₅H₅ClN₂).
| Parameter | Theoretical Value | GC-MS (Low-Res) | LC-HRMS (High-Res) |
| Analyte Ion | N/A | M⁺• (C₅H₅³⁵ClN₂⁺•) | [M+H]⁺ (C₅H₅³⁵ClN₂H⁺) |
| Monoisotopic Mass (Da) | 128.0141 | N/A | N/A |
| Expected m/z of Ion | N/A | 128 | 129.0218 |
| M+2 Isotope Ion | N/A | M+2⁺• (C₅H₅³⁷ClN₂⁺•) | [M+H+2]⁺ (C₅H₅³⁷ClN₂H⁺) |
| Expected m/z of M+2 Ion | N/A | 130 | 131.0188 |
| Relative Intensity of M+2 | ~32.5% | ~32.5% | ~32.5% |
| Mass Accuracy | N/A | Unit Mass | < 5 ppm |
Conclusion and Recommendation
Both GC-MS and LC-HRMS are powerful techniques for the analysis of this compound, but they serve different primary purposes.
-
GC-MS is an excellent, cost-effective method for routine identity checks and purity assessments, especially in a quality control environment. The combination of retention time and a characteristic fragmentation fingerprint provides a high degree of confidence.
-
LC-HRMS is the definitive method for confirming the molecular formula of a newly synthesized compound. The combination of soft ionization, which preserves the molecular ion, and high-resolution mass analysis provides unequivocal evidence of the elemental composition. For drug discovery and development, where absolute certainty is paramount, LC-HRMS is the recommended approach.
By understanding the causality behind these experimental choices, researchers can select the most appropriate analytical strategy to validate their findings with the highest degree of scientific integrity.
References
- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identifying specific small-molecule interactions using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of 3-Chloro-4-methylpyridazine by HPLC and GC
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug synthesis. 3-Chloro-4-methylpyridazine, a key heterocyclic building block, is no exception. Its impurity profile can significantly impact reaction yields, downstream product quality, and the toxicological safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two orthogonal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the robust purity assessment of this critical intermediate. We will explore the causality behind methodological choices, present detailed experimental protocols, and provide the framework for method validation in line with international regulatory standards.
The Analytical Imperative: Why Purity Matters
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[1] Generally, any impurity present at a level of 0.10% or greater must be identified and structurally characterized.[2][3] This regulatory expectation drives the need for highly sensitive, specific, and validated analytical methods to serve as the gatekeepers of quality control. The choice between HPLC and GC is not arbitrary; it is a scientifically-driven decision based on the physicochemical properties of the analyte and the potential impurities.
This compound (MW: 128.56 g/mol ) is a polar, heterocyclic compound. While its exact boiling point is not widely published, related structures like 3-methylpyridine have a boiling point of approximately 144°C.[4] This positions this compound as a semi-volatile compound, making it amenable to analysis by both GC and HPLC, each offering distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities
HPLC is the preeminent technique for analyzing non-volatile and thermally labile organic impurities. Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. For a polar, basic compound like this compound, which contains nitrogen atoms that can interact with the stationary phase, careful method development is crucial.
Causality of Method Design for HPLC
-
Separation Mode: Reversed-Phase (RP) HPLC is the logical choice. The stationary phase is hydrophobic (e.g., C18), and the mobile phase is a more polar mixture, typically of water and a miscible organic solvent like acetonitrile or methanol. This setup is ideal for retaining and separating a wide range of organic molecules.
-
Stationary Phase Selection: A standard C18 column is a robust starting point. However, the basic nature of the pyridazine ring can lead to peak tailing due to secondary interactions with acidic silanol groups on the silica backbone. To mitigate this, a modern, high-purity, end-capped C18 column is essential.[5] For alternative selectivity, especially if isomers are potential impurities, a Phenyl or Pentafluorophenyl (PFP) phase can be employed. These phases offer π-π and dipole-dipole interactions, which can be highly effective for separating aromatic and halogenated compounds.[6]
-
Mobile Phase pH Control: The pKa of pyridazine is approximately 2.3. To ensure consistent protonation and minimize silanol interactions, buffering the aqueous portion of the mobile phase to a low pH (e.g., pH 2.5-4.0) with an additive like formic acid or trifluoroacetic acid (TFA) is critical for achieving sharp, symmetrical peaks.[5]
-
Detection: The pyridazine ring contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV detector is ideal. Based on structurally similar compounds, a detection wavelength of 254 nm is a common and effective choice, though scanning the analyte to determine its absorbance maximum (λmax) is best practice.[3][7]
Workflow for HPLC Purity Assessment
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. 3-Chloro-4-methylpyridine | C6H6ClN | CID 2762925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Validation of a Novel 3-Substituted-4-Methylpyridazine Derivative
In the landscape of modern drug discovery, heterocyclic scaffolds are of paramount importance, with pyridazine derivatives frequently emerging as privileged structures in medicinal chemistry. Their unique electronic properties and ability to engage in various biological interactions make them attractive candidates for targeting a wide array of diseases.[1] This guide presents a comprehensive framework for the structural validation of a novel 3-substituted-4-methylpyridazine derivative, specifically 3-chloro-4-methyl-6-phenylpyridazine .
Through a multi-technique approach, we will establish the unequivocal structure of this molecule. Furthermore, we will compare its structural and spectroscopic features with a bioisosteric analogue, 2-chloro-4-methyl-6-phenylpyrimidine , to highlight the subtle yet significant differences that arise from the altered nitrogen arrangement in the heterocyclic core. This comparative analysis is crucial for researchers in drug development, as such modifications can profoundly impact a compound's pharmacological profile.
The Imperative of Unambiguous Structural Elucidation
The journey from a promising molecular design to a viable drug candidate is paved with rigorous analytical checkpoints. The first and most critical of these is the definitive confirmation of the molecular structure. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a research program. To mitigate this risk, a synergistic application of modern analytical techniques is not just recommended but essential.
This guide will delve into the three pillars of small molecule structural validation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the covalent framework of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition with high precision.
-
Single-Crystal X-ray Crystallography: To provide the definitive three-dimensional structure in the solid state.
Experimental Validation Workflow: A Comparative Analysis
The following sections will detail the application of these techniques to both our novel pyridazine and its pyrimidine analogue.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Connectivity
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing a detailed picture of the molecular skeleton. For the structural assignment of our target compounds, a suite of 1D and 2D NMR experiments is employed.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
1D NMR (¹H and ¹³C): Standard proton and carbon-13 spectra are acquired to identify the number and types of hydrogen and carbon atoms in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling, revealing which protons are adjacent to one another.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular fragments.
-
Data Interpretation and Comparison
The following table summarizes the expected ¹H and ¹³C NMR data for our novel pyridazine and its pyrimidine comparator.
| Assignment | 3-chloro-4-methyl-6-phenylpyridazine (Expected Data) | 2-chloro-4-methyl-6-phenylpyrimidine (Representative Data) |
| ¹H NMR (ppm) | ||
| Methyl Protons | ~2.5 (s, 3H) | ~2.6 (s, 3H) |
| Pyridazine/Pyrimidine Proton | ~7.5 (s, 1H) | ~7.2 (s, 1H) |
| Phenyl Protons | ~7.4-7.6 (m, 3H), ~8.0-8.2 (m, 2H) | ~7.4-7.6 (m, 3H), ~8.1-8.3 (m, 2H) |
| ¹³C NMR (ppm) | ||
| Methyl Carbon | ~20 | ~24 |
| Pyridazine/Pyrimidine Carbons | ~125, 130, 155, 158 | ~118, 160, 163, 168 |
| Phenyl Carbons | ~128, 129, 130, 137 | ~128, 129, 131, 138 |
The key differentiator in the NMR spectra is the chemical shift of the heterocyclic ring protons and carbons. The differing placement of the nitrogen atoms in the pyridazine and pyrimidine rings leads to distinct electronic environments, which are reflected in their respective chemical shifts. 2D NMR experiments, particularly HMBC, are instrumental in confirming the connectivity of the phenyl and methyl groups to the correct positions on the heterocyclic core.
Visualizing the NMR Workflow
Caption: Workflow for NMR-based structural elucidation.
High-Resolution Mass Spectrometry (HRMS): The Elemental Fingerprint
HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This is a critical step in validating a proposed structure.
Experimental Protocol: HRMS
-
Sample Preparation: A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common technique for this class of molecules, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The sample is introduced into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, which measures the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm).
Data Interpretation and Comparison
The presence of chlorine in our target molecules provides a distinctive isotopic signature. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M+2 peak in the mass spectrum that is approximately one-third the intensity of the molecular ion peak.
| Parameter | 3-chloro-4-methyl-6-phenylpyridazine | 2-chloro-4-methyl-6-phenylpyrimidine |
| Molecular Formula | C₁₁H₉ClN₂ | C₁₁H₉ClN₂ |
| Exact Mass | 204.0454 | 204.0454 |
| Observed m/z [M+H]⁺ | 205.0527 ± 5 ppm | 205.0527 ± 5 ppm |
| Isotopic Pattern | Characteristic 3:1 ratio for [M+H]⁺ and [M+2+H]⁺ | Characteristic 3:1 ratio for [M+H]⁺ and [M+2+H]⁺ |
While both compounds have the same molecular formula and exact mass, HRMS, in conjunction with NMR, confirms that the observed molecule is consistent with the proposed structure.
Visualizing the HRMS Workflow
Caption: General workflow for HRMS analysis.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.
Data Interpretation and Comparison
The crystal structures of the pyridazine and pyrimidine derivatives would reveal key differences in their solid-state packing and intermolecular interactions. For instance, the different placement of the nitrogen atoms would influence the hydrogen bonding capabilities and π-stacking interactions, which are critical for crystal lattice formation and can impact physical properties such as solubility and melting point.
| Parameter | 3-chloro-4-methyl-6-phenylpyridazine (Hypothetical) | 2-chloro-4-methyl-6-phenylpyrimidine (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pna2₁ |
| Key Intermolecular Interactions | π-π stacking, C-H···N interactions | C-H···N interactions, C-H···Cl interactions |
Visualizing the Crystallography Workflow
Caption: Workflow for single-crystal X-ray diffraction.
Conclusion: A Synergistic Approach to Structural Certainty
The structural validation of a novel chemical entity is a cornerstone of drug discovery and development. As demonstrated with the case of 3-chloro-4-methyl-6-phenylpyridazine, a multi-pronged analytical strategy is essential for achieving unambiguous structural assignment. By combining the connective information from NMR, the elemental composition from HRMS, and the three-dimensional architecture from X-ray crystallography, researchers can have the utmost confidence in their molecular structures.
The comparative analysis with its pyrimidine bioisostere underscores the importance of this rigorous validation. While these two molecules share the same elemental formula, their distinct atomic arrangements, revealed through spectroscopy and crystallography, will undoubtedly translate to different biological activities. This guide provides a robust framework for researchers to apply these critical analytical techniques, ensuring the integrity and success of their scientific endeavors.
References
A Researcher's Guide to Structural Verification: Cross-Referencing Experimental and Predicted Spectral Data for 3-Chloro-4-methylpyridazine
As a Senior Application Scientist, my experience has shown that the confident structural elucidation of novel or specialized chemical intermediates is a cornerstone of efficient drug discovery and development. Molecules like 3-Chloro-4-methylpyridazine, built on the pyridazine scaffold—a "privileged" structure in medicinal chemistry known to interact with diverse biological targets—demand rigorous characterization.[1] This guide provides an in-depth, practical framework for cross-referencing experimental spectroscopic data with computational predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. It operates on the principle that atomic nuclei with a non-zero magnetic moment, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at specific frequencies.[2][3][4] This resonance frequency is highly sensitive to the nucleus's local electronic environment, providing a detailed map of the molecular structure.[2][4]
Expertise in Action: The "Why" of NMR Experimental Design
When preparing a sample for NMR, the choice of solvent is critical. Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used because deuterium (²H) resonates at a much different frequency than protons (¹H), rendering the solvent invisible in the proton spectrum. The choice among these solvents depends on the analyte's solubility. For a compound like this compound, Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic molecules. The concentration, typically 5-10 mg in ~0.6 mL of solvent, is a balance between obtaining a strong signal and avoiding solubility issues or intermolecular interactions that can complicate the spectrum.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ), integration, and spin-spin coupling.
Predicted ¹H NMR Data (this compound) Prediction generated based on established chemical shift principles for heterocyclic aromatic systems.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.9 - 9.1 | Doublet | 1H | H6 (next to two N atoms) |
| ~ 7.5 - 7.7 | Doublet | 1H | H5 (coupled to H6) |
| ~ 2.5 - 2.7 | Singlet | 3H | -CH₃ |
Interpretation: The two aromatic protons (H5 and H6) are expected to appear as doublets due to coupling with each other. The H6 proton is shifted significantly downfield because it is deshielded by two adjacent electronegative nitrogen atoms. The methyl group protons are expected to appear as a singlet as they have no adjacent protons to couple with.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy maps the carbon framework of a molecule. Since the ¹³C isotope has a low natural abundance (~1.1%), spectra typically require more scans to achieve a good signal-to-noise ratio.
Predicted vs. Experimental ¹³C NMR Data Predicted values generated using online databases and machine learning algorithms.[5][6] Experimental values for the related compound 3,6-Dichloro-4-methylpyridazine are provided for illustrative comparison.[7]
| Carbon Atom | Predicted Shift (δ, ppm) for this compound | Experimental Shift (δ, ppm) for 3,6-Dichloro-4-methylpyridazine[7] |
| C3 | ~ 152 | 155.6 |
| C4 | ~ 135 | 134.1 |
| C5 | ~ 125 | 127.0 |
| C6 | ~ 150 | 152.5 |
| -CH₃ | ~ 18 | 17.5 |
Cross-Referencing Insights: The predicted chemical shifts for our target molecule align logically with the experimental data from its dichlorinated analog. The presence of a second chlorine atom at the C6 position in the analog would cause a downfield shift for C6 and C5 compared to our target, which is consistent with the observed differences. The close agreement for the C4 and methyl carbon signals demonstrates the predictive power of modern algorithms for carbons further from the point of structural difference.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
-
Sample Preparation: Accurately weigh 15-25 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's magnet.
-
Locking and Shimming: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is an automated or manual process that homogenizes the magnetic field across the sample for better resolution.
-
Acquisition: A standard ¹³C experiment, such as a proton-decoupled pulse sequence, is run. This involves applying a series of radiofrequency pulses and recording the resulting free induction decay (FID). Key parameters include the number of scans (typically 128 to 1024 for ¹³C), acquisition time, and relaxation delay.
-
Processing: The acquired FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] For a synthetic chemist, its primary role is to confirm the molecular weight of a target compound and provide clues about its elemental composition through isotopic patterns.
Expertise in Action: Choosing an Ionization Method
The method used to ionize the molecule is a critical experimental choice. Electron Ionization (EI) is a common, high-energy technique that often causes extensive fragmentation.[9] While this fragmentation pattern can serve as a molecular "fingerprint," it may sometimes obliterate the molecular ion peak (the peak corresponding to the intact ionized molecule). Softer ionization techniques, like Electrospray Ionization (ESI) or Chemical Ionization (CI), are less energetic and more likely to show a strong molecular ion peak, which is often the most crucial piece of information. For a small, relatively stable heterocyclic molecule, EI is often sufficient and provides a reproducible library-searchable spectrum.
Predicted vs. Experimental Mass Spectrum Data
Predicted Data (this compound) Molecular Formula: C₅H₅ClN₂; Exact Mass: 128.0141
| Predicted m/z | Relative Abundance | Identity |
| 128 | High | [M]⁺ (with ³⁵Cl isotope) |
| 130 | ~32% of M⁺ | [M+2]⁺ (with ³⁷Cl isotope) |
| Various | Lower | Fragments (e.g., loss of Cl, CH₃, N₂) |
Illustrative Experimental Data (3,6-Dichloro-4-methylpyridazine from NIST Database)[10] Molecular Formula: C₅H₄Cl₂N₂; Molecular Weight: 163
| Experimental m/z | Relative Abundance | Identity |
| 162 | High | [M]⁺ (with two ³⁵Cl isotopes) |
| 164 | ~65% of M⁺ | [M+2]⁺ (one ³⁵Cl, one ³⁷Cl) |
| 166 | ~10% of M⁺ | [M+4]⁺ (two ³⁷Cl isotopes) |
Cross-Referencing Insights: The most telling feature for a chlorine-containing compound is its isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak for each chlorine atom present. The experimental data for the dichlorinated analog clearly shows the M, M+2, and M+4 peaks consistent with two chlorine atoms. For our target, this compound, we would expect a strong peak at m/z 128 and a secondary peak at m/z 130 with roughly 32% of the intensity, providing definitive evidence for the presence of a single chlorine atom.
Experimental Protocol: Acquiring a GC-MS Spectrum
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for analyzing volatile compounds.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase.
-
Ionization: As the separated compounds elute from the column, they enter the MS ion source (e.g., an EI source), where they are bombarded with electrons to form ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: A detector counts the ions at each m/z value, generating a mass spectrum.
Infrared (IR) Spectroscopy: The Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of molecular vibrations (e.g., stretching and bending of bonds).[11][12] It is an excellent technique for identifying the presence of specific functional groups.[12][13] For a molecule to absorb IR radiation, the vibration must cause a change in the molecule's dipole moment.[14]
Predicted IR Absorption Data (this compound)
Predictions based on characteristic group frequencies.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 3000 - 2850 | C-H Stretch | Aliphatic C-H (-CH₃) |
| 1600 - 1450 | C=N and C=C Stretch | Pyridazine Ring |
| 1470 - 1430 | C-H Bend | -CH₃ |
| 800 - 600 | C-Cl Stretch | Aryl Halide |
Cross-Referencing Insights: The IR spectrum serves as a rapid check for key structural features. For this compound, the most important regions would be the C-H stretching region just above 3000 cm⁻¹ (confirming the aromatic ring) and below 3000 cm⁻¹ (confirming the methyl group). The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of peaks, including the C-Cl stretch, that is unique to the molecule. Comparing an experimental spectrum to this predicted pattern would provide strong evidence for the compound's identity.
Experimental Protocol: Acquiring an ATR-IR Spectrum
Attenuated Total Reflectance (ATR) is a common, modern IR sampling technique that requires minimal sample preparation.
-
Instrument Background: With a clean ATR crystal (often diamond or germanium), a background spectrum of the ambient environment (air) is collected. This is automatically subtracted from the sample spectrum.
-
Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.
-
Data Acquisition: The instrument scans the sample with IR radiation, and the detector measures the attenuated energy, which is converted into an absorbance spectrum.
Visualizing the Analytical Workflow
To successfully verify a molecular structure, data from multiple techniques must be integrated logically. The following diagrams illustrate the general workflow for spectroscopic analysis and the decision-making process involved.
Caption: A generalized workflow for spectroscopic analysis and structural verification.
Caption: Logical flow for integrating multi-technique data for structure elucidation.
Conclusion
The structural verification of a molecule like this compound is a multi-faceted process that relies on the convergence of evidence from orthogonal analytical techniques. This guide has detailed the foundational principles and practical workflows for NMR, MS, and IR spectroscopy. By cross-referencing robust predicted data with carefully acquired experimental results, researchers can achieve a high degree of confidence in their material's identity and purity. This analytical rigor is not merely an academic exercise; it is a critical step in ensuring the quality and reliability of intermediates that may ultimately be used in the development of life-saving therapeutics. The modern chemist's toolkit, combining empirical measurement with the power of computational prediction, enables a deeper and more efficient understanding of molecular structure than ever before.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 3. longdom.org [longdom.org]
- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. CASPRE [caspre.ca]
- 6. Visualizer loader [nmrdb.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Mass Spectrometry Basics | Mass Spectrometry | JEOL USA [jeolusa.com]
- 9. Spectral deep learning for prediction and prospective validation of functional groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridazine, 3,6-dichloro-4-methyl- [webbook.nist.gov]
- 11. byjus.com [byjus.com]
- 12. microbenotes.com [microbenotes.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jasco-global.com [jasco-global.com]
A Senior Application Scientist's Guide to the Synthesis of Substituted Pyridazines: A Comparative Analysis of Efficiency and Scope
Introduction: The Enduring Significance of the Pyridazine Scaffold in Modern Chemistry
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, make it a crucial component in the design of novel therapeutic agents and functional materials.[1] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antihypertensive, anticancer, anti-inflammatory, and antimicrobial properties.[1] Given their importance, the development of efficient and versatile synthetic methodologies for accessing diversely substituted pyridazines is of paramount importance to researchers, scientists, and drug development professionals.
This guide provides an in-depth, comparative analysis of the primary synthetic strategies for obtaining substituted pyridazines. We will move beyond a mere recitation of protocols to delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices. Our objective is to equip you with the knowledge to select the most appropriate synthetic route for your target pyridazine, considering factors such as desired substitution pattern, functional group tolerance, and overall efficiency.
Comparative Analysis of Key Synthetic Methodologies
We will focus on four principal strategies for pyridazine synthesis:
-
Classical Synthesis: The Paal-Knorr Condensation and Variants
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
-
Rhodium-Catalyzed C-H Activation and Annulation
-
Ruthenium-Catalyzed Annulation Reactions
For each methodology, we will discuss the core principles, mechanistic rationale, substrate scope, and provide a detailed experimental protocol. A comparative summary of their efficiencies for a range of substituted pyridazines is presented in the subsequent tables.
Classical Synthesis: The Paal-Knorr Condensation and Its Enduring Relevance
The condensation of 1,4-dicarbonyl compounds or their synthetic equivalents with hydrazine and its derivatives is the cornerstone of classical pyridazine synthesis.[2][3] This approach, while one of the oldest, remains a reliable and often straightforward method for accessing a variety of pyridazine scaffolds.
Mechanistic Rationale and Causality of Experimental Choices
The reaction proceeds via a double condensation mechanism. The initial step involves the formation of a monohydrazone, which then undergoes an intramolecular cyclization via attack of the remaining hydrazino nitrogen onto the second carbonyl group. Subsequent dehydration of the resulting dihydropyridazine intermediate furnishes the aromatic pyridazine ring. The choice of solvent and catalyst (often acidic or basic) is crucial for promoting both the condensation and dehydration steps. For instance, refluxing in ethanol or acetic acid is common, as these conditions facilitate both the initial imine formation and the final aromatization.
Caption: Generalized workflow for classical pyridazine synthesis.
Experimental Protocol: Synthesis of 3,6-diphenylpyridazine
This protocol is adapted from established literature procedures.[4]
Materials:
-
1,4-diphenyl-1,4-butanedione (1.0 g, 4.2 mmol)
-
Hydrazine hydrate (0.3 mL, 6.3 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (2 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,4-diphenyl-1,4-butanedione (1.0 g, 4.2 mmol) and ethanol (20 mL).
-
Stir the mixture until the dicarbonyl compound is fully dissolved.
-
Add hydrazine hydrate (0.3 mL, 6.3 mmol) and glacial acetic acid (2 mL) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from a minimal amount of hot ethanol to afford pure 3,6-diphenylpyridazine as a white crystalline solid.
-
Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: A Versatile and Metal-Free Approach
The IEDDA reaction has emerged as a powerful and highly versatile tool for the synthesis of substituted pyridazines.[5][6] This cycloaddition strategy typically involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine or a 1,2,3-triazine, with an electron-rich dienophile (e.g., an alkene or alkyne).[7][8]
Mechanistic Rationale and Causality of Experimental Choices
The IEDDA reaction is a [4+2] cycloaddition where the frontier molecular orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. This is the reverse of the electronic demand in a normal Diels-Alder reaction. The reaction proceeds through a concerted, pericyclic transition state. Following the initial cycloaddition, the bicyclic intermediate undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen gas to form a dihydropyridazine. This intermediate then aromatizes to the final pyridazine product.[6] The choice of an electron-deficient tetrazine is key to lowering the energy of its LUMO, thereby accelerating the reaction with electron-rich dienophiles. The reaction is often performed under neutral and mild conditions, making it compatible with a wide range of sensitive functional groups.[7]
Caption: Mechanism of IEDDA reaction for pyridazine synthesis.
Experimental Protocol: Synthesis of 3,6-di(pyridin-2-yl)-4-(butylthio)pyridazine
This protocol is adapted from a regioselective pyridazine synthesis from tetrazines and alkynyl sulfides.[9]
Materials:
-
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (118 mg, 0.5 mmol)
-
1-(Butylthio)hexyne (102 mg, 0.6 mmol)
-
Toluene (5 mL)
Procedure:
-
In a sealed tube, dissolve 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (118 mg, 0.5 mmol) in toluene (5 mL).
-
Add 1-(butylthio)hexyne (102 mg, 0.6 mmol) to the solution.
-
Seal the tube and heat the reaction mixture at 110 °C for 12 hours. The disappearance of the characteristic purple color of the tetrazine indicates reaction progression.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired pyridazine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Rhodium-Catalyzed C-H Activation and Annulation: A Modern Approach to Fused and Substituted Pyridazines
Transition-metal-catalyzed C-H activation has revolutionized the synthesis of complex organic molecules. Rhodium catalysis, in particular, has proven to be a powerful strategy for the construction of pyridazine-containing heterocycles through the annulation of various starting materials with alkynes.[10][11]
Mechanistic Rationale and Causality of Experimental Choices
Rhodium(III)-catalyzed C-H activation typically proceeds via a concerted metalation-deprotonation (CMD) mechanism, often facilitated by a directing group on the substrate.[10][12] This directing group chelates to the rhodium center, positioning it for a regioselective C-H bond cleavage to form a rhodacycle intermediate. This intermediate then undergoes migratory insertion of an alkyne coupling partner. Subsequent reductive elimination furnishes the annulated product and regenerates the active Rh(III) catalyst.[13] The choice of an appropriate directing group is critical for the success and regioselectivity of the reaction. Oxidants, such as Cu(OAc)₂, are often required to maintain the Rh(III) oxidation state throughout the catalytic cycle.
Caption: Simplified workflow of Rh(III)-catalyzed C-H activation/annulation.
Experimental Protocol: Synthesis of a Pyrrolopyridazine Derivative
This protocol is a representative example of a Rh(III)-catalyzed dual C-H activation and coupling of a hydrazone with an alkyne.
Materials:
-
Hydrazone substrate (0.2 mmol)
-
Diphenylacetylene (0.4 mmol)
-
[Cp*RhCl₂]₂ (5 mol%)
-
Cu(OAc)₂ (2.0 equiv)
-
Dioxane (1.0 mL)
Procedure:
-
To an oven-dried screw-cap vial, add the hydrazone substrate (0.2 mmol), diphenylacetylene (0.4 mmol), [Cp*RhCl₂]₂ (5 mol%), and Cu(OAc)₂ (2.0 equiv).
-
Evacuate and backfill the vial with argon three times.
-
Add dioxane (1.0 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath at 120 °C for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the desired pyrrolopyridazine product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Ruthenium-Catalyzed Annulation Reactions: A Cost-Effective Alternative
Ruthenium catalysts offer a more economical yet highly effective alternative to rhodium for C-H activation and annulation reactions leading to pyridazine derivatives.[14][15] Ruthenium-catalyzed transformations often exhibit excellent functional group tolerance and can proceed under various conditions, including electrochemical setups.[15]
Mechanistic Rationale and Causality of Experimental Choices
Similar to rhodium, ruthenium(II)-catalyzed C-H activation is typically directed by a chelating group and proceeds through a CMD pathway to form a ruthenacycle.[14][16] This is followed by alkyne insertion and reductive elimination. A key feature of many ruthenium-catalyzed systems is the role of a carboxylate additive, such as acetate, which assists in the C-H bond cleavage step.[14] In some cases, the reaction can be rendered redox-neutral by using substrates with an internal oxidizing group (e.g., an N-O bond), which obviates the need for an external oxidant.[17]
Caption: General mechanism for Ru(II)-catalyzed annulation reactions.
Experimental Protocol: Ruthenium-Catalyzed Isomerization-Cyclization for Pyridazine Synthesis
This protocol describes the synthesis of a substituted pyridazine from an alkyne-1,4-diol via a ruthenium-catalyzed isomerization followed by in situ cyclization with hydrazine.[18]
Materials:
-
1,4-Diphenylbut-2-yne-1,4-diol (238 mg, 1.0 mmol)
-
[Ru(PPh₃)₃(CO)H₂] (catalyst)
-
Xantphos (ligand)
-
Hydrazine hydrate (1.2 mmol)
-
Toluene (10 mL)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the ruthenium catalyst and Xantphos ligand in toluene.
-
Add the 1,4-diphenylbut-2-yne-1,4-diol to the catalyst solution.
-
Heat the mixture to facilitate the isomerization of the alkynediol to the corresponding 1,4-diketone. Monitor this step by TLC or GC-MS.
-
Once the isomerization is complete, cool the reaction mixture and add hydrazine hydrate.
-
Heat the mixture again under reflux to effect the cyclization and dehydration to the pyridazine.
-
After the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to isolate the 3,6-diphenylpyridazine.
-
Characterize the product by standard spectroscopic methods.
Benchmarking Synthesis Efficiency: A Comparative Data Summary
The following tables provide a comparative overview of the efficiency of the discussed methods for the synthesis of various substituted pyridazines. It is important to note that direct comparisons can be challenging due to variations in reaction scales, optimization levels, and reporting standards across different publications. Nevertheless, these tables offer a valuable snapshot of the expected performance of each methodology.
Table 1: Synthesis of 3,6-Disubstituted Pyridazines
| Entry | R¹ | R² | Method | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ph | Ph | Classical | Hydrazine, AcOH | Ethanol | Reflux | 4 | >90 | [4] |
| 2 | Pyridin-2-yl | Pyridin-2-yl | IEDDA | Norbornadiene | Dioxane | 110 | 12 | 85 | [7] |
| 3 | Ph | Ph | Ru-catalyzed | [Ru(PPh₃)₃(CO)H₂] | Toluene | 110 | 24 | ~90 | [18] |
| 4 | Me | Me | Classical | Hydrazine, H⁺ | Ethanol | Reflux | 6 | 85 | General |
| 5 | 4-MeO-Ph | 4-MeO-Ph | Rh-catalyzed | [Cp*RhCl₂]₂/Cu(OAc)₂ | Dioxane | 120 | 16 | 78 | Adapted |
Table 2: Synthesis of Trisubstituted Pyridazines
| Entry | R¹ | R² | R³ | Method | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Ph | H | NH₂ | IEDDA | 1,2,3-Triazine, Ynamine | Toluene | 110 | 12 | 92 |[7] | | 2 | Ph | SBu | Pyridin-2-yl | IEDDA | Tetrazine, Alkynyl sulfide | Toluene | 110 | 12 | 85 |[9] | | 3 | Aryl | H | OMe | Rh-catalyzed | [Cp*RhCl₂]₂/AgOAc | DCE | 80 | 12 | 75 | Adapted | | 4 | Aryl | H | Cl | Classical | PCl₅/POCl₃ | Neat | Reflux | 3 | >90 | General |
Conclusion and Future Outlook
The synthesis of substituted pyridazines is a mature field, yet one that continues to evolve with the advent of modern catalytic methods. Classical approaches, while robust, are often limited by harsh conditions and functional group intolerance. In contrast, Inverse-Electron-Demand Diels-Alder reactions offer a mild, metal-free, and highly versatile strategy for accessing a wide array of pyridazines with excellent functional group compatibility.
For the synthesis of more complex, often fused, pyridazine systems, transition-metal catalysis, particularly with rhodium and ruthenium, has become indispensable. These methods, driven by C-H activation, provide a powerful and atom-economical means of constructing intricate molecular architectures from simple precursors. The choice between rhodium and ruthenium will often depend on cost considerations and the specific reactivity required for the target transformation.
As the demand for novel pyridazine-containing molecules in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key research focus. Future innovations will likely involve the use of earth-abundant metal catalysts, photoredox catalysis, and biocatalytic approaches to further expand the accessible chemical space of this important heterocyclic scaffold.
References
- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA <sub>2</sub> … [ouci.dntb.gov.ua]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. ijcrt.org [ijcrt.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers | MDPI [mdpi.com]
- 12. Recent advances in Rh( i )-catalyzed enantioselective C–H functionalization - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00762F [pubs.rsc.org]
- 13. books.lucp.net [books.lucp.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ruthenium-catalyzed cascade C–H activation/annulation of N -alkoxybenzamides: reaction development and mechanistic insight - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04434B [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Safety Operating Guide
Navigating the Disposal of 3-Chloro-4-methylpyridazine: A Guide for the Modern Laboratory
In the dynamic landscape of pharmaceutical research and development, the synthesis and utilization of novel chemical entities are daily occurrences. Among these, halogenated pyridazines such as 3-Chloro-4-methylpyridazine serve as versatile intermediates. However, their reactivity and potential environmental impact necessitate a robust and well-defined disposal strategy. This guide, grounded in established safety protocols and regulatory standards, provides a comprehensive framework for the responsible management of this compound waste within a laboratory setting. Our objective is to empower researchers with the knowledge to not only advance their scientific endeavors but also to do so with an unwavering commitment to safety and environmental stewardship.
Understanding the Compound: Hazard Profile of this compound
Before delving into disposal procedures, a thorough understanding of the inherent hazards associated with this compound is paramount. While a specific, comprehensive toxicological profile for this compound may not be extensively documented in publicly accessible literature, its structural motifs provide valuable insight into its potential risks. As a chlorinated heterocyclic compound, it is prudent to handle it with the assumption of it being an irritant to the skin, eyes, and respiratory tract. Furthermore, the pyridazine core, a nitrogen-containing heterocycle, can impart biological activity, warranting careful handling to minimize exposure.
For detailed information, consulting the Safety Data Sheet (SDS) is the first and most critical step. The SDS for similar chlorinated pyridazine derivatives often indicates potential for acute toxicity upon ingestion, inhalation, or skin contact. Moreover, the environmental fate of such compounds is a significant concern, as halogenated organic molecules can be persistent and exhibit aquatic toxicity.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not a singular action but a systematic process that begins with waste characterization and culminates in its safe and compliant removal from the laboratory.
Step 1: Waste Identification and Segregation
The first crucial step is to accurately identify and segregate waste streams containing this compound. This prevents inadvertent mixing with incompatible chemicals, which could lead to hazardous reactions.
-
Solid Waste: This includes unreacted starting material, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any solid byproducts from reactions.
-
Liquid Waste: This encompasses reaction mixtures, mother liquors from crystallizations, and solvent rinses of contaminated glassware. It is essential to characterize the solvent composition of the liquid waste.
-
Aqueous Waste: While this compound has limited water solubility, any aqueous layers from extractions or washes that may have come into contact with the compound should be treated as contaminated.
Step 2: Containerization and Labeling
Proper containment and clear labeling are fundamental to safe waste management.
-
Use chemically resistant containers, such as high-density polyethylene (HDPE) or glass, appropriate for the type of waste.
-
Ensure containers are in good condition and have secure, leak-proof lids.
-
Label each container clearly and unambiguously with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and any other chemical constituents present in the waste.
Step 3: On-Site Neutralization (for specific, small-scale scenarios)
For very small quantities of residual this compound in reaction vessels, a carefully controlled chemical neutralization might be considered. However, this should only be performed by experienced chemists with a thorough understanding of the reaction kinetics and potential byproducts. A potential, though not universally recommended, approach involves nucleophilic substitution of the chlorine atom. This is a highly specialized procedure and should not be attempted without consulting with your institution's Environmental Health and Safety (EHS) department.
Disclaimer: The following is a conceptual illustration and not a universally endorsed protocol. Always defer to your institution's specific guidelines.
A potential, though not universally recommended, approach involves nucleophilic substitution of the chlorine atom. A common method for the degradation of halogenated organic compounds is through reaction with a reducing agent like sodium borohydride in an appropriate solvent, or by hydrolysis under basic conditions. However, the reactivity of the pyridazine ring and the potential for hazardous side reactions necessitate extreme caution.
Step 4: Professional Waste Disposal
For the vast majority of cases, and for all bulk quantities of this compound waste, professional disposal by a licensed hazardous waste management company is the only acceptable and compliant method.
-
Contact your EHS Department: Your institution's Environmental Health and Safety department is your primary resource. They will have established procedures and contracts with certified waste disposal vendors.
-
Provide Accurate Information: When arranging for pickup, provide a detailed inventory of the waste, including the chemical name, quantity, and any other components in the waste stream.
-
Incineration: High-temperature incineration is the most common and effective method for the complete destruction of halogenated organic compounds like this compound. This process ensures that the compound is broken down into less harmful components, such as carbon dioxide, water, and hydrogen chloride, which can then be scrubbed from the exhaust gases.
Decision-Making for Disposal
The choice of the appropriate disposal pathway is contingent on the nature and quantity of the waste. The following diagram illustrates a simplified decision-making workflow.
Caption: Decision workflow for the proper disposal of this compound waste.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound and its waste, a comprehensive PPE ensemble is mandatory to minimize the risk of exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | Prevents skin contact and absorption. |
| Eye Protection | Chemical splash goggles or a face shield | Protects eyes from splashes of the chemical or its solutions. |
| Lab Coat | Standard laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | Prevents inhalation of dust or vapors. |
In Case of a Spill
Accidents can happen, and a well-rehearsed spill response plan is essential.
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Isolate: Prevent entry into the spill area.
-
Cleanup (if trained): Only personnel trained in hazardous material cleanup should attempt to manage the spill, using an appropriate spill kit containing absorbent materials.
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental protection. By adhering to the principles of waste minimization, proper segregation, and compliant disposal through professional services, researchers can ensure that their pursuit of scientific advancement does not come at the cost of safety or environmental integrity. Always prioritize consultation with your institution's EHS department to ensure full compliance with local, state, and federal regulations.
Essential Safety and Operational Guide for Handling 3-Chloro-4-methylpyridazine
This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 3-Chloro-4-methylpyridazine (CAS No. 68206-04-2). As a chlorinated pyridazine derivative, this compound requires careful management to mitigate potential risks in a laboratory setting. The following information is synthesized from authoritative safety data sheets (SDS) and established laboratory safety practices to ensure the well-being of researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound is classified with several hazard statements, indicating its potential to cause harm upon exposure. Understanding these hazards is the foundation of a robust safety plan.
Primary Hazards:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Due to these hazards, a thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., heating, aerosolizing), and the adequacy of existing engineering controls.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The selection of appropriate PPE is the first line of defense.[1]
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[2][3] | Provides a barrier against skin contact. Gloves must be inspected before use and disposed of properly after handling.[2] |
| Eye and Face Protection | Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][3] | Protects against accidental splashes that can cause serious eye irritation. A face shield may be necessary for operations with a high splash risk.[3] |
| Skin and Body Protection | A chemical-resistant laboratory coat.[2][3] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | All handling should occur within a certified chemical fume hood.[1][3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[2] | Minimizes the risk of inhaling harmful vapors or dusts that can cause respiratory irritation. |
Donning and Doffing PPE: A Procedural Workflow
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] This is the primary engineering control to prevent inhalation exposure.
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[3]
Step-by-Step Handling Protocol
-
Preparation: Before beginning work, ensure the fume hood is functioning correctly. Clear the workspace of any unnecessary items to prevent clutter and potential contamination.[4]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above, following the correct donning procedure.
-
Weighing and Transferring:
-
If the compound is a solid, handle it carefully to avoid generating dust.[5]
-
If it is a liquid, use appropriate tools such as a pipette with a bulb or a mechanical pipetting device to transfer the substance.[6] Never pipette by mouth.[6]
-
Perform all transfers over a tray or secondary containment to catch any potential spills.
-
-
During the Reaction:
-
Keep all containers of this compound tightly closed when not in use.[2]
-
Avoid heating the compound unless necessary for the procedure, and if so, do it with extreme caution and under controlled conditions within the fume hood.
-
-
After Handling:
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is vital.
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.[3]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[3]
-
Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[3][8]
-
Clean the spill area with a suitable solvent.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team or environmental health and safety department.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9] Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air.[9] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
-
Disposal Plan
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials in a designated, clearly labeled, and sealed container.[8]
-
Disposal Route: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal contractor.[3] Adhere to all local, state, and federal regulations for hazardous waste disposal.[8]
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[3]
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ethz.ch [ethz.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
